Potassium 4-fluorophenyltrifluoroborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;trifluoro-(4-fluorophenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF4.K/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKNUQDMYBUYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635526 | |
| Record name | Potassium trifluoro(4-fluorophenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192863-35-7 | |
| Record name | Potassium trifluoro(4-fluorophenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium (4-Fluorophenyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Potassium 4-Fluorophenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of potassium 4-fluorophenyltrifluoroborate, a versatile and increasingly important reagent in modern organic chemistry. Its stability, ease of handling, and high reactivity make it a valuable building block, particularly in the synthesis of complex molecules for pharmaceutical and agrochemical applications. This document outlines the primary synthetic methodology, offers detailed experimental protocols, and presents relevant chemical data.
Introduction
This compound belongs to the class of organotrifluoroborates, which are noted for their enhanced stability compared to the corresponding boronic acids.[1] These crystalline solids are typically stable to air and moisture, allowing for extended storage without degradation. In drug development, the 4-fluorophenyl motif is a common structural element known to enhance metabolic stability and binding affinity. This compound serves as an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the facile introduction of this important moiety.
Synthetic Routes
The most prevalent and straightforward method for the preparation of this compound is the reaction of 4-fluorophenylboronic acid with potassium hydrogen difluoride (KHF₂).[2] This conversion is typically high-yielding and proceeds under mild conditions. An alternative approach involves a one-pot synthesis starting from fluorobenzene via an iridium-catalyzed borylation to form a boronic ester, which is then converted to the trifluoroborate salt without isolation of the intermediate.[3][4]
Synthesis from 4-Fluorophenylboronic Acid
This is the most common laboratory-scale synthesis. The reaction involves the displacement of the hydroxyl groups of the boronic acid with fluoride ions from KHF₂. The presence of boroxines or boronic acid dimers in the starting material does not impede the reaction.[2]
Caption: Synthesis of this compound from 4-Fluorophenylboronic Acid.
Experimental Protocols
The following protocol is adapted from established procedures for the synthesis of potassium aryltrifluoroborates.[1]
Preparation of this compound
Materials:
-
4-Fluorophenylboronic acid (1.0 equiv)
-
Potassium hydrogen difluoride (KHF₂) (3.0 equiv)
-
Methanol (MeOH)
-
Deionized water
-
Acetonitrile
Procedure:
-
In a round-bottomed flask, suspend 4-fluorophenylboronic acid (1.0 equiv) in methanol.
-
Cool the mixture to 0-5 °C using an ice bath.
-
In a separate beaker, dissolve potassium hydrogen difluoride (3.0 equiv) in deionized water.
-
Slowly add the aqueous KHF₂ solution to the stirred suspension of the boronic acid over 10-15 minutes. A thick white precipitate will form.
-
Remove the ice bath and allow the slurry to stir at room temperature for 30-60 minutes.
-
Remove the solvent by rotary evaporation.
-
To remove residual water, add acetonitrile and evaporate under reduced pressure. Repeat this step twice (azeotropic distillation).
-
Add acetonitrile to the solid residue and heat the mixture to reflux for 1-2 hours to dissolve the product and leave excess KHF₂ undissolved.
-
Allow the mixture to cool to room temperature, then filter to remove the insoluble inorganic salts.
-
Wash the filtered solids with a small amount of cold acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield this compound as a white solid.
-
Dry the solid under vacuum to remove any remaining solvent.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 192863-35-7 | |
| Molecular Formula | C₆H₄BF₄K | [5] |
| Molecular Weight | 202.00 g/mol | [5] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 297 °C (decomposition) |
Spectroscopic Data (Expected)
The following data is based on the known spectra of the (4-fluorophenyl)trifluoroborate anion and other similar potassium organotrifluoroborates.[6][7]
| Nucleus | Expected Chemical Shift (δ) ppm |
| ¹H NMR | ~7.5 (m, 2H), ~6.9 (m, 2H) |
| ¹³C NMR | ~162 (d), ~133 (d), ~113 (d) |
| ¹⁹F NMR | ~ -119 (Ar-F ), ~ -141 (BF₃) |
| ¹¹B NMR | ~ 3.3 (q) |
Application in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound in drug development is its use in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds. This reaction is a powerful tool for constructing the carbon skeleton of many active pharmaceutical ingredients. The stability and reactivity of the trifluoroborate salt make it an excellent alternative to the more labile boronic acid.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using the title compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 5. Potassium (4-Fluorophenyl)trifluoroborate | C6H4BF4K | CID 23677644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
properties of potassium aryltrifluoroborates
An In-depth Technical Guide to the Properties of Potassium Aryltrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium organotrifluoroborates, particularly potassium aryltrifluoroborates (KATs), have emerged as a versatile and robust class of organoboron reagents in modern organic synthesis.[1][2] Their superior stability, ease of handling, and predictable reactivity make them highly attractive alternatives to traditional organoboron compounds like boronic acids and boronate esters.[3][4] Boronic acids are often challenging to purify and can undergo dehydration to form boroxine anhydrides, complicating stoichiometry, while boronate esters suffer from lower atom economy.
Potassium aryltrifluoroborates are crystalline, air- and moisture-stable solids that can be stored indefinitely without special precautions.[1][2][5] The tetracoordinate boron center, with its strong boron-fluorine bonds, effectively "protects" the carbon-boron bond, allowing it to withstand a wide range of reaction conditions that are often incompatible with other organoboron species.[1][3] This stability, combined with their efficacy in cornerstone reactions like the Suzuki-Miyaura cross-coupling, has cemented their role as indispensable tools in academic research and the pharmaceutical industry for the construction of complex molecules and pharmacologically active compounds.[4][6]
Synthesis of Potassium Aryltrifluoroborates
The preparation of potassium aryltrifluoroborates is typically straightforward and can be achieved through several high-yielding methods.
Primary Synthetic Routes
-
From Arylboronic Acids: The most common and efficient method involves the reaction of a corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂) in a solvent mixture such as methanol and water.[7][8] This method is often quantitative and allows for the simple isolation of the crystalline trifluoroborate salt.[7]
-
One-Pot Synthesis from Aryl Halides: To circumvent the isolation of potentially unstable boronic acid intermediates, one-pot procedures are frequently employed. These typically involve the formation of an organometallic intermediate (organolithium or Grignard reagent) from an aryl halide, followed by reaction with a trialkyl borate (e.g., trimethyl borate). The resulting boronate species is then directly treated with an aqueous solution of KHF₂ to furnish the aryltrifluoroborate salt.[3][7]
-
Iridium-Catalyzed Borylation of Arenes: A more direct approach involves the Ir-catalyzed C-H borylation of arenes to form a boronic ester, which is subsequently converted to the potassium aryltrifluoroborate in a one-pot sequence by treatment with KHF₂.[9][10]
-
Electrochemical Synthesis: A novel and green method utilizes the electrochemical reduction of aryl bromides in the presence of triisopropyl borate, followed by the addition of KHF₂, to yield the desired products in moderate to good yields.[11]
Summary of Synthetic Methods
| Method | Starting Material | Key Reagents | Typical Yield | Reference |
| Fluorination | Arylboronic Acid | KHF₂, MeOH/H₂O | Excellent (>90%) | [5][7] |
| One-Pot from Halide | Aryl Halide | Mg or n-BuLi, B(OR)₃, KHF₂ | Good to Excellent | [3][7] |
| C-H Borylation | Arene | [Ir(COD)(OMe)]₂, dtbpy, B₂(pin)₂, KHF₂ | Good | [9][10] |
| Electrochemical | Aryl Bromide | B(OiPr)₃, KHF₂ | Moderate to Good | [11] |
| Ni-Catalyzed Borylation | Aryl Halide | NiCl₂(PCy₃)₂, B₂pin₂, KHF₂ | Good | [10] |
Experimental Protocol: Synthesis from 1-Naphthaleneboronic Acid
This protocol is adapted from a procedure reported by Molander et al.[5]
A. Potassium 1-Naphthyltrifluoroborate
-
Setup: A 1-L round-bottomed flask is equipped with a magnetic stir bar and charged with 1-naphthaleneboronic acid (22.0 g, 128 mmol, 1.0 equiv) and methanol (80 mL).
-
Cooling: The resulting solution is cooled to 5 °C using an ice-water bath.
-
Addition of KHF₂: A solution of KHF₂ (30.3 g, 388 mmol, 3.0 equiv) dissolved in 100 mL of water is added in five portions over 10 minutes. A thick white slurry is formed.
-
Stirring: The ice bath is removed, and the mixture is stirred at room temperature for 1 hour.
-
Isolation: The reaction mixture is concentrated using a rotary evaporator to remove the methanol.
-
Filtration: The remaining aqueous slurry is cooled in an ice bath for 15 minutes and then filtered through a Büchner funnel.
-
Washing: The collected white solid is washed sequentially with cold water (2 x 50 mL) and cold acetone (2 x 50 mL).
-
Drying: The solid is dried under high vacuum to afford potassium 1-naphthyltrifluoroborate as a white, crystalline solid.
Physical and Chemical Properties
The defining characteristic of potassium aryltrifluoroborates is their exceptional stability, especially when compared to their boronic acid precursors.
| Property | Description | Significance | References |
| Physical State | Crystalline white solids. | Easy to handle, weigh, and store. Non-volatile. | [1][4] |
| Stability to Air & Moisture | Indefinitely stable under ambient conditions. | No special handling (e.g., inert atmosphere) is required for storage or use, improving reproducibility. This contrasts with boronic acids, which can dehydrate. | [1][2][12][13] |
| Stability to Oxidation | Remarkably stable towards strong oxidizing agents. | The C-B bond is preserved during transformations of other functional groups within the molecule, such as epoxidation or dihydroxylation of olefins. | [14] |
| Toxicity | Boron-based reagents are generally less toxic than organotin or organozinc alternatives. | Byproducts are typically benign inorganic salts that are easily removed by aqueous workup. | [4][6] |
| Solubility | Generally soluble in polar organic solvents like acetone, methanol, and THF, especially upon heating. | Dictates choice of reaction solvents. Purification often involves recrystallization or extraction with appropriate solvents. | [5][7] |
Reactivity and Applications in Drug Development
The primary application of potassium aryltrifluoroborates is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in pharmaceutical development.[1][6]
The Suzuki-Miyaura Cross-Coupling Reaction
KATs are highly effective nucleophilic partners for coupling with a wide array of aryl and heteroaryl electrophiles, including chlorides, bromides, and triflates.[15][16] The reaction tolerates a vast range of functional groups, making it ideal for late-stage functionalization in the synthesis of complex drug candidates.[4][17][18] While the precise mechanism can vary, it is generally accepted that the trifluoroborate salt hydrolyzes in situ to a reactive boronic acid or a related species, which then enters the catalytic cycle.[8]
Representative Suzuki-Miyaura Reactions
| Aryl Electrophile | Aryltrifluoroborate | Catalyst / Ligand | Base | Solvent | Yield | Reference |
| 4-Bromoacetophenone | K[PhBF₃] | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 95% | [15] |
| 2-Chlorotoluene | K[4-MeOPhBF₃] | Pd(OAc)₂ / SPhos | K₂CO₃ | EtOH | 94% | [16] |
| 4-Vinylphenyl bromide | K[PhBF₃] | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 88% | [17] |
| 5-Chloro-2-thiophenecarboxaldehyde | K[NaphthylBF₃] | Pd(OAc)₂ / SPhos | K₂CO₃ | EtOH | 89% | [16] |
| 2-Bromopyridine | K[2-FurylBF₃] | Pd(OAc)₂ | K₃PO₄ | n-BuOH | 85% | [6] |
Other Key Reactions
Beyond the Suzuki-Miyaura reaction, KATs participate in other important transformations:
-
Rhodium-Catalyzed Additions: They serve as effective nucleophiles in Rh(I)-catalyzed 1,4-additions to enones and 1,2-additions to aldehydes, often proceeding more rapidly than with the corresponding boronic acids.[12][13]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the coupling of an aryl halide with a potassium aryltrifluoroborate, adapted from reported procedures.[19]
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (0.5 mmol, 1.0 equiv.), potassium aryltrifluoroborate (0.525 mmol, 1.05 equiv.), and base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add the appropriate degassed solvent system (e.g., Toluene (5 mL) and deionized water (0.5 mL)) via syringe.
-
Catalyst Addition: In a separate vial, prepare the catalyst solution (e.g., Pd(OAc)₂ (2 mol %) and a suitable phosphine ligand like SPhos or RuPhos (4 mol %)). Add this solution to the reaction mixture under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 70-100 °C). Stir vigorously for the required time (typically 16-24 hours), monitoring by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired biaryl product.
Handling and Safety
While less toxic than many organometallic reagents, potassium aryltrifluoroborates require careful handling.
-
Hazard Identification: These compounds can cause skin and serious eye irritation. Inhalation of dust should be avoided as it may cause respiratory irritation.[20][21]
-
Personal Protective Equipment (PPE): Always handle potassium aryltrifluoroborates in a well-ventilated fume hood. Mandatory PPE includes safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[21][22]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[20][22]
-
Spill & Disposal: In case of a spill, use an inert absorbent material for containment and collect it in a sealed container for hazardous waste disposal. Dispose of all chemical waste in accordance with local and institutional regulations.[21]
Conclusion
Potassium aryltrifluoroborates are invaluable reagents in organic synthesis, offering a unique combination of high stability and robust reactivity. Their ease of preparation and handling, coupled with their broad functional group tolerance in critical C-C bond-forming reactions, has made them a preferred choice over traditional boronic acids and esters, particularly in the demanding context of pharmaceutical research and development. As the need for efficient and reliable synthetic methodologies continues to grow, the utility and application of these versatile building blocks are set to expand even further.
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. benchchem.com [benchchem.com]
- 22. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
An In-depth Technical Guide to Potassium 4-Fluorophenyltrifluoroborate: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potassium 4-fluorophenyltrifluoroborate, a versatile and increasingly important reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its chemical structure and properties, provides explicit experimental protocols for its synthesis and key reactions, and explores its applications in the development of bioactive molecules.
Core Chemical and Physical Properties
This compound is a white, crystalline solid that has gained significant traction as a stable, easy-to-handle alternative to the more labile boronic acids in cross-coupling reactions. Its enhanced stability towards air and moisture simplifies storage and handling, making it an attractive building block in complex synthetic workflows.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₆H₄BF₄K | [1] |
| Molecular Weight | 202.00 g/mol | [1] |
| CAS Number | 192863-35-7 | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 297 °C (decomposes) | [1] |
| Solubility | Soluble in polar organic solvents such as methanol, acetone, and DMSO.[3] | |
| InChI | 1S/C6H4BF4.K/c8-6-3-1-5(2-4-6)7(9,10,11);/h1-4H;/q-1;+1 | [1] |
| SMILES | [K+].Fc1ccc(cc1)--INVALID-LINK--(F)F | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a straightforward reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂). This method is efficient and can often be performed in a one-pot fashion.[3][4][5]
Experimental Protocol: One-Pot Synthesis from 4-Fluorophenylboronic Acid
This protocol is adapted from established procedures for the synthesis of potassium aryltrifluoroborates.[3][6]
Materials:
-
4-Fluorophenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenylboronic acid (1.0 equiv) and methanol (approx. 3.6 mL per gram of boronic acid).
-
Cool the resulting solution to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv) in water (approx. 4.5 mL per gram of boronic acid).
-
Slowly add the KHF₂ solution to the stirred solution of 4-fluorophenylboronic acid. A thick white precipitate will form.
-
Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Remove the solvent in vacuo using a rotary evaporator.
-
To the resulting solid, add acetonitrile and reflux for 1-2 hours to remove residual water azeotropically and to dissolve the product.
-
Filter the hot solution to remove any insoluble inorganic salts.
-
Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with cold acetonitrile, and dry under high vacuum to afford this compound as a white solid.
Spectroscopic Data (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization of this compound. The following table summarizes typical chemical shifts observed in various NMR experiments. Spectra are generally recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[7]
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Notes |
| ¹H NMR | ~7.3 - 7.5 | Multiplet | Aromatic protons ortho to the boron group. | |
| ~6.8 - 7.0 | Multiplet | Aromatic protons meta to the boron group. | ||
| ¹³C NMR | ~160 - 165 | Doublet | ¹JCF ≈ 240-250 Hz | Carbon attached to fluorine. |
| ~130 - 135 | Multiplet | Aromatic carbons ortho to the boron group. | ||
| ~114 - 118 | Doublet | ²JCF ≈ 20-25 Hz | Aromatic carbons meta to the boron group. | |
| ~140 - 150 | Broad | Carbon attached to boron (often broad due to quadrupolar relaxation of ¹¹B).[7] | ||
| ¹⁹F NMR | ~ -115 to -125 | Singlet | Fluorine on the phenyl ring. | |
| ~ -135 to -145 | Quartet | ¹JBF ≈ 14-16 Hz | Fluorines on the boron atom.[7][8] | |
| ¹¹B NMR | ~ 1.5 - 3.5 | Quartet | ¹JBF ≈ 14-16 Hz | Boron atom.[7][9] |
Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent and experimental conditions.
Key Reactions and Applications in Drug Development
The primary application of this compound in drug development and medicinal chemistry lies in its utility as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in bioactive molecules. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Suzuki-Miyaura Cross-Coupling Reaction
This compound serves as an excellent nucleophilic partner for the coupling with a wide range of aryl and heteroaryl halides or triflates.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
Aryl or heteroaryl halide (e.g., aryl bromide)
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Phosphine ligand (e.g., RuPhos, SPhos, PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.1 - 1.5 equiv), and the base (2.0 - 3.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol%).
-
Add the degassed solvent system (e.g., toluene/water 10:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its stability, ease of handling, and reactivity in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling make it an indispensable tool for medicinal chemists and drug development professionals. The ability to readily introduce the 4-fluorophenyl moiety into complex molecules allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, ultimately accelerating the discovery and development of new therapeutic agents.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
An In-depth Technical Guide to the Stability and Handling of Potassium Trifluoroborate Salts
Introduction: Potassium organotrifluoroborates have become indispensable reagents in modern organic synthesis, valued for their unique combination of stability and reactivity.[1][2] Serving as robust and convenient precursors to boronic acids, they have found widespread application, most notably in Suzuki-Miyaura cross-coupling reactions.[3][4] Compared to their boronic acid and boronate ester counterparts, potassium trifluoroborate salts offer significant advantages, including being generally stable to air and moisture, crystalline, and having a long shelf-life, which simplifies their handling and storage.[2][5] This technical guide provides a comprehensive overview of the chemical and physical stability of these salts, outlines proper handling and storage procedures, and details key experimental protocols for their synthesis and analysis, aimed at researchers, scientists, and professionals in drug development.
Chemical and Physical Stability
The utility of potassium trifluoroborate salts is largely defined by their remarkable stability, which contrasts with the often-sensitive nature of other organoboron compounds.[3] This stability, however, is not absolute and is influenced by factors such as temperature, pH, and solvent.
General, Thermal, and Air/Moisture Stability
Potassium organotrifluoroborates are typically crystalline solids that are stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[3][6] This high stability is attributed to the tetracoordinate nature of the boron atom, which masks the reactivity of the carbon-boron bond.[3] They exhibit high thermal stability, as indicated by their high melting or decomposition points.
Table 1: Thermal Stability of Selected Potassium Trifluoroborate Salts
| Compound | Melting Point (°C) / Decomposition | Citation(s) |
|---|---|---|
| Potassium tert-butyltrifluoroborate | >370 °C | [6] |
| Potassium trifluoromethyltrifluoroborate | Stable up to 300 °C | [6] |
| Potassium tetrafluoroborate | 530 °C |[7][8] |
Hydrolytic Stability
The primary pathway for the degradation of potassium organotrifluoroborates is hydrolysis to the corresponding boronic acid.[6] This process is not merely a decomposition pathway but a crucial activation step for participation in palladium-catalyzed cross-coupling reactions, where the boronic acid is the active species for transmetalation.[6][9]
The rate of hydrolysis is highly dependent on the reaction conditions:
-
pH: Under neutral or acidic conditions, many organotrifluoroborates show considerable stability.[6] However, the basic conditions typically used in Suzuki-Miyaura reactions promote hydrolysis.[6]
-
Substituent Effects: The electronic and steric nature of the organic group (R) significantly influences the rate of hydrolysis. A "slow release" of the boronic acid can be beneficial, minimizing side reactions like protodeboronation and homocoupling by keeping the instantaneous concentration of the unstable boronic acid low.[9][10][11]
-
Environmental Factors: The hydrolysis rate can be affected by the reaction vessel material. Glass, for instance, can act as a fluorophile, sequestering fluoride ions and driving the equilibrium towards the boronic acid.[12]
Caption: Hydrolysis of R-BF₃K to the active boronic acid species.
The hydrolysis rates can be broadly categorized, allowing for a predictive assessment of a salt's behavior under coupling conditions.[9][11]
Table 2: Classification of Hydrolysis Rates for Potassium Organotrifluoroborates (R-BF₃K)
| Class | Hydrolysis Rate | Representative 'R' Groups | Citation(s) |
|---|---|---|---|
| I | Fast (t₀.₅ ≤ 1 h) | Alkyl, cycloalkyl, electron-rich aryl, alkenyl | [9] |
| II | Slow (t₀.₅ = 1–24 h) | Simple aryl, benzyl, furyl | [9] |
| III | Very Slow (t₀.₅ ≥ 1 d) | Alkynyl, electron-poor aryl |[9] |
Solubility
A practical limitation of potassium trifluoroborate salts is their generally poor solubility in many common organic solvents.[13] They are most soluble in polar solvents. This characteristic can be advantageous for product purification, as the salts can often be removed by filtration.[1] For applications requiring solubility in apolar media, counter-ion exchange to a tetrabutylammonium (TBA) salt can be performed.[13][14]
Table 3: Qualitative Solubility of Potassium Organotrifluoroborates
| Solvent Class | Specific Solvents | Solubility | Citation(s) |
|---|---|---|---|
| Polar Protic | Water, Methanol | Soluble / Moderately Soluble | [13] |
| Polar Aprotic | Acetonitrile, DMF, Acetone | Soluble / Moderately Soluble | [13][14] |
| Apolar / Halogenated | Dichloromethane, Chloroform, Toluene | Poorly Soluble / Insoluble |[13] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity and ensure the safe use of potassium trifluoroborate salts.
Safety Precautions
According to safety data sheets, many potassium trifluoroborate salts are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[6][15] Therefore, standard personal protective equipment (PPE) is mandatory.
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[6][7][15] Avoid creating dust when handling the solid material.[6]
Storage Recommendations
For optimal long-term stability, potassium trifluoroborate salts should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6][16] While they are generally stable to air and moisture, prolonged exposure to high humidity should be avoided to prevent slow hydrolysis.[6] Some suppliers recommend refrigerated storage (e.g., 4°C).[6]
Key Applications and Reaction Considerations
The primary application of potassium trifluoroborate salts is in Suzuki-Miyaura cross-coupling, where they serve as a stable and easily handled source of the nucleophilic organoboron species.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Potassium tetrafluoroborate - Safety Data Sheet [chemicalbook.com]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
A Technical Guide to the ¹⁹F NMR Data of Potassium 4-Fluorophenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) data for potassium 4-fluorophenyltrifluoroborate. This document details the expected chemical shifts and coupling constants for the distinct fluorine environments within the molecule, outlines the experimental protocols for data acquisition, and presents a logical workflow for the analysis.
Introduction
This compound is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of two distinct fluorine environments—one on the aromatic ring and three on the boronate group—makes ¹⁹F NMR an invaluable tool for its characterization. The high sensitivity and 100% natural abundance of the ¹⁹F nucleus allow for straightforward analysis of the purity and structure of this compound.
Data Presentation
The ¹⁹F NMR spectrum of this compound is characterized by two main signals corresponding to the aromatic fluorine and the trifluoroborate group.
| Fluorine Environment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Aromatic Fluorine (Ar-F ) | ~ -119.0 | Broad Singlet | Not Applicable |
| Trifluoroborate (BF₃ ⁻) | ~ -141.6 | Broad Singlet | Not Applicable |
Note: The chemical shifts are referenced to an external standard and can be influenced by solvent and counter-ion. The data presented here is based on the tetrabutylammonium salt in CDCl₃ and serves as a close approximation for the potassium salt. The signals are often broad due to the quadrupolar relaxation of the boron nucleus.
For the trifluoroborate group, coupling to the ¹¹B nucleus (I=3/2) is expected, which theoretically should result in a 1:1:1:1 quartet. However, due to the rapid relaxation of the ¹¹B nucleus, this coupling is often not resolved, leading to a broad singlet.[1]
Experimental Protocol
The following is a typical experimental protocol for acquiring ¹⁹F NMR data for potassium organotrifluoroborates, adapted from the literature.[1]
Instrumentation:
-
A standard NMR spectrometer with a fluorine probe, operating at a frequency of 282 MHz or higher.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for potassium salts.
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Parameters:
| Parameter | Value |
| Nucleus | ¹⁹F |
| Pulse Angle | 45° |
| Acquisition Time | 0.3 s |
| Relaxation Delay | 1.0 s |
| Number of Scans | 80 |
| Spectral Width | 177 ppm |
| Referencing | External CF₃CO₂H (0.0 ppm) |
| Temperature | 25 °C (298 K) |
Data Analysis Workflow
The following diagram illustrates the logical workflow for the acquisition and analysis of ¹⁹F NMR data for this compound.
Caption: A flowchart illustrating the key steps from sample preparation to the final analysis of the ¹⁹F NMR spectrum.
This comprehensive guide provides the necessary information for researchers and professionals to accurately acquire and interpret the ¹⁹F NMR data of this compound, facilitating its use in synthetic and drug development applications.
References
An In-Depth Technical Guide to ¹¹B NMR Spectral Analysis of Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
Organotrifluoroborates have emerged as indispensable reagents in modern organic synthesis, finding widespread application in cross-coupling reactions, such as the Suzuki-Miyaura reaction, and in the development of novel therapeutic agents.[1][2] Their stability, ease of handling, and unique reactivity profile make them attractive alternatives to boronic acids and esters. A critical tool for the characterization and quality control of these compounds is ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the ¹¹B NMR analysis of organotrifluoroborates.
Core Principles of ¹¹B NMR for Organotrifluoroborates
Boron has two naturally occurring NMR-active isotopes, ¹⁰B (19.9%, spin I=3) and ¹¹B (80.1%, spin I=3/2). Due to its higher natural abundance and smaller quadrupole moment, ¹¹B is the preferred nucleus for NMR studies, offering greater sensitivity and resolution.[3][4]
The ¹¹B nucleus is quadrupolar, meaning its charge distribution is non-spherical. This property can lead to rapid nuclear relaxation, resulting in broad NMR signals.[3] The line width of the ¹¹B signal is highly dependent on the symmetry of the boron environment. In the case of organotrifluoroborates (R-BF₃⁻), the boron atom is tetrahedrally coordinated, which generally leads to sharper signals compared to tricoordinate organoboranes. However, factors such as solvent viscosity, temperature, and the specific organic substituent (R) can influence the relaxation rate and, consequently, the line width.
Experimental Protocols
Accurate and reproducible ¹¹B NMR data acquisition requires careful attention to experimental parameters. Below are detailed methodologies for the preparation of samples and the setup of NMR experiments.
Sample Preparation
-
Solvent Selection: Potassium organotrifluoroborates exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO-d₆), acetone-d₆, and methanol-d₄.[2] DMSO-d₆ is a common choice as it minimizes hydrolysis of the organotrifluoroborate to the corresponding boronic acid.[2]
-
Concentration: Sample concentrations in the range of 10-50 mM are typically sufficient for acquiring high-quality ¹¹B NMR spectra.
-
NMR Tubes: To avoid a broad background signal from borosilicate glass, the use of quartz NMR tubes is highly recommended.[3][4][5] If borosilicate tubes are used, a background spectrum of an empty tube can be acquired and subtracted from the sample spectrum.[6]
NMR Spectrometer Setup and Acquisition Parameters
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample.
Standard ¹¹B NMR Acquisition:
A standard single-pulse experiment is often sufficient for routine analysis.
| Parameter | Varian Spectrometer Value | Bruker Spectrometer Value | Description |
| Pulse Sequence | S2PUL | zgpg30 | A standard pulse-acquire sequence. The Bruker sequence includes a 30° pulse. |
| Pulse Angle | 90° | 30° (or 90°) | A 90° pulse maximizes signal for a single scan, but a smaller flip angle (e.g., 30°) can be used with a shorter relaxation delay. |
| Relaxation Delay | 0.5 - 2.0 s | 1.0 s | The time allowed for the nuclear spins to return to thermal equilibrium between pulses. |
| Acquisition Time | 1.0 s | ~0.1 s | The duration of data collection after the pulse. Shorter acquisition times can be used for broad signals. |
| Spectral Width | ~170 ppm | ~200 ppm | The frequency range to be observed. The chemical shift range for organotrifluoroborates is relatively narrow. |
| Number of Scans | 128 or more | 128 or more | The number of transients averaged to improve the signal-to-noise ratio. |
| Line Broadening | 5 Hz | 5 Hz | An exponential multiplication function applied to the FID to improve the signal-to-noise of broad peaks, at the expense of resolution. |
| Referencing | External BF₃·OEt₂ (0.0 ppm) | External BF₃·OEt₂ (0.0 ppm) | Boron trifluoride etherate is the standard reference for ¹¹B NMR. |
Modified Pulse Sequence for Improved Resolution:
For observing coupling constants, a modified pulse sequence can be employed to enhance resolution by mitigating the effects of quadrupolar relaxation.[1][2][7]
| Parameter | Value | Description |
| Pulse Sequence | A spin-echo or other modified sequence | These sequences can refocus chemical shifts and, to some extent, reduce the effects of quadrupolar relaxation, leading to narrower lines. |
| Decoupling | Waltz decoupling | A decoupling scheme that can be applied during the relaxation delay and acquisition to remove proton coupling. |
Data Presentation: ¹¹B NMR Data for Selected Potassium Organotrifluoroborates
The following tables summarize ¹¹B NMR chemical shifts (δ) and ¹¹B-¹⁹F coupling constants (¹J(¹¹B-¹⁹F)) for a range of potassium organotrifluoroborates. All data was acquired in DMSO-d₆ unless otherwise noted.
Table 1: ¹¹B NMR Chemical Shifts of Aryl- and Heteroaryltrifluoroborates
| Compound | R-Group | ¹¹B Chemical Shift (δ, ppm) |
| 1 | Phenyl | 3.3 |
| 2 | 4-Methylphenyl | 3.2 |
| 3 | 4-Methoxyphenyl | 3.2 |
| 4 | 4-Chlorophenyl | 3.3 |
| 5 | 4-Fluorophenyl | 3.4 |
| 6 | 2-Thienyl | 3.8 |
| 7 | 3-Thienyl | 3.5 |
| 8 | 1-Naphthyl | 4.1 (in Acetone-d₆)[3] |
Data for compounds 1-7 extracted from Oliveira et al.[1]
Table 2: ¹¹B NMR Chemical Shifts of Alkyl- and Alkenyltrifluoroborates
| Compound | R-Group | ¹¹B Chemical Shift (δ, ppm) |
| 9 | Methyl | 1.7 |
| 10 | n-Butyl | 2.0 |
| 11 | Vinyl | 5.2 |
| 12 | (E)-2-Phenylethenyl | 5.0 |
Data extracted from Oliveira et al.[1]
Table 3: ¹¹B-¹⁹F Coupling Constants
The observation of ¹¹B-¹⁹F coupling is often challenging due to the rapid relaxation of the ¹¹B nucleus.[1] When observed, the ¹¹B signal appears as a 1:3:3:1 quartet due to coupling to three equivalent ¹⁹F nuclei.
| Compound | R-Group | ¹J(¹¹B-¹⁹F) (Hz) |
| 1 | Phenyl | 54.4 |
| 11 | Vinyl | 65.3 |
| 13 | Ethynyl | 83.2 |
Data extracted from Oliveira et al.[1]
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and relationships in the ¹¹B NMR analysis of organotrifluoroborates.
References
- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
- 4. Boron NMR [chem.ch.huji.ac.il]
- 5. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Help for Boron 11 NMR! - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 7. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Organotrifluoroborates: A New Era in Cross-Coupling Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for more robust, efficient, and versatile reagents is a perpetual driving force in organic synthesis. In the landscape of cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, organotrifluoroborates have emerged as powerful and advantageous alternatives to traditional organoboron reagents like boronic acids and esters. Their remarkable stability, ease of handling, and often superior reactivity have solidified their place as indispensable tools in the synthesis of complex organic molecules, with significant implications for the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of the discovery, development, and application of organotrifluoroborate reagents, complete with detailed experimental protocols and comparative data to aid in their adoption and utilization.
The Genesis of a Superior Reagent: Discovery and Advantages
Organotrifluoroborates are anionic organoboron compounds with the general formula [R-BF₃]⁻K⁺. While the first preparation of an organotrifluoroborate complex was reported in the 1940s, they remained largely laboratory curiosities for decades. A significant breakthrough came in 1995 when Vedejs and co-workers described a highly efficient method for their synthesis using potassium hydrogen fluoride (KHF₂). This development made a wide variety of organotrifluoroborates readily accessible, paving the way for their widespread use in organic synthesis.
The key advantages of organotrifluoroborates over their boronic acid and ester counterparts stem from their tetracoordinate nature. The boron atom, strongly bonded to three electronegative fluorine atoms, imparts exceptional stability to the C-B bond. This structural feature is the foundation for their numerous benefits:
-
Enhanced Stability: Organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1] This contrasts sharply with boronic acids, which can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), complicating stoichiometry, and boronic esters, which can be susceptible to hydrolysis.[1] The stability of organotrifluoroborates allows for long-term storage at room temperature without special precautions.[1]
-
Ease of Handling and Purification: Their solid nature and stability simplify handling and weighing. Furthermore, they are often easily purified by recrystallization.
-
Reduced Protodeboronation: The robust C-B bond in organotrifluoroborates makes them less prone to protodeboronation, a common side reaction with boronic acids, especially with electron-rich or heteroaromatic substrates.[2] This often leads to higher yields and cleaner reactions.
-
Broader Functional Group Tolerance: Their stability allows them to be carried through multi-step syntheses where more sensitive boronic acids or esters would require protection and deprotection steps.[1]
Synthesis of Organotrifluoroborate Reagents
A significant advantage of organotrifluoroborates is their straightforward synthesis from readily available starting materials.
From Boronic Acids
The most common method for preparing potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1]
One-Pot Syntheses
One-pot procedures that avoid the isolation of potentially unstable boronic acid intermediates have also been developed. These methods often involve the in-situ formation of the organoboron species followed by treatment with KHF₂. For example, organolithium or Grignard reagents can be reacted with a trialkyl borate, and the resulting boronate ester is then converted to the trifluoroborate salt without isolation.[3]
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The premier application of organotrifluoroborates is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a wide variety of organic substrates.
The generally accepted mechanism for the Suzuki-Miyaura coupling involving organotrifluoroborates is depicted below. It is believed that the organotrifluoroborate is slowly hydrolyzed in situ to the corresponding boronic acid, which then enters the catalytic cycle. This slow-release mechanism can be beneficial in minimizing side reactions.
Quantitative Data Presentation
The utility of organotrifluoroborates is evident in the high yields achieved in Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates where boronic acids perform poorly.
Table 1: Synthesis of Potassium Heteroaryltrifluoroborates from Heteroarylboronic Acids [4]
| Heteroarylboronic Acid | Yield of Trifluoroborate Salt (%) |
| Furan-2-ylboronic acid | 95 |
| Thiophen-2-ylboronic acid | 98 |
| Pyridine-3-ylboronic acid | 92 |
| Indole-5-ylboronic acid | 85 |
Table 2: Comparison of Yields in Suzuki-Miyaura Cross-Coupling of Heteroarylboron Reagents with 4-Chlorobenzonitrile [4][5]
| Heteroarylboron Reagent | Coupling Partner | Yield (%) |
| Furan-2-ylboronic acid | 4-Chlorobenzonitrile | <5 |
| Potassium Furan-2-yltrifluoroborate | 4-Chlorobenzonitrile | 91 |
| Thiophen-2-ylboronic acid | 4-Chlorobenzonitrile | 45 |
| Potassium Thiophen-2-yltrifluoroborate | 4-Chlorobenzonitrile | 93 |
| Pyridine-3-ylboronic acid | 4-Chlorobenzonitrile | 60 |
| Potassium Pyridine-3-yltrifluoroborate | 4-Chlorobenzonitrile | 88 |
Table 3: Suzuki-Miyaura Cross-Coupling of Potassium Alkenyltrifluoroborates with Aryl Halides [6]
| Alkenyltrifluoroborate | Aryl Halide | Product | Yield (%) |
| Potassium (E)-Styryltrifluoroborate | 1-Bromonaphthalene | (E)-1-(Naphthalen-1-yl)ethene | 85 |
| Potassium Vinyltrifluoroborate | 4-Bromoacetophenone | 4-Acetoxystyrene | 78 |
| Potassium Isopropenyltrifluoroborate | 4-Bromobenzonitrile | 4-(Prop-1-en-2-yl)benzonitrile | 82 |
Detailed Experimental Protocols
The following protocols are provided as a general guide for the synthesis and application of organotrifluoroborate reagents.
General Procedure for the Synthesis of Potassium Aryltrifluoroborates
Materials:
-
Arylboronic acid (1.0 eq)
-
Methanol
-
Potassium hydrogen fluoride (KHF₂) (3.0 eq)
-
Water
Procedure:
-
The arylboronic acid is dissolved in a minimal amount of methanol in a round-bottom flask.
-
A saturated aqueous solution of potassium hydrogen fluoride is added slowly to the stirring methanolic solution at room temperature.
-
A white precipitate of the potassium aryltrifluoroborate typically forms immediately.
-
The mixture is stirred for 30-60 minutes at room temperature to ensure complete reaction.
-
The solid product is collected by vacuum filtration, washed with cold methanol and then diethyl ether, and dried under vacuum.[7]
General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Organotrifluoroborates with Aryl Halides
Materials:
-
Potassium organotrifluoroborate (1.05 - 1.1 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂) (1-5 mol%)
-
Ligand (e.g., RuPhos, PPh₃) (if required)
-
Base (e.g., Cs₂CO₃, K₂CO₃, Na₂CO₃) (2-3 eq)
-
Solvent (e.g., THF/H₂O, Toluene/H₂O, Ethanol)
Procedure:
-
To a Schlenk tube or microwave vial is added the potassium organotrifluoroborate, aryl halide, palladium catalyst, ligand (if necessary), and base.
-
The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
The solvent system is added via syringe, and the mixture is stirred vigorously.
-
The reaction is heated to the desired temperature (typically 80-110 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.[4][8]
Conclusion and Future Outlook
Potassium organotrifluoroborates have transitioned from being chemical novelties to indispensable reagents in modern organic synthesis. Their superior stability, ease of handling, and broad applicability in cross-coupling reactions have made them a preferred choice for many synthetic chemists, particularly in the pharmaceutical industry where robust and reliable methods are paramount. The continued development of new synthetic routes to functionalized organotrifluoroborates and the expansion of their reaction scope will undoubtedly further solidify their importance in the construction of complex molecules that impact our world.
References
- 1. benchchem.com [benchchem.com]
- 2. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Solubility of Potassium 4-Fluorophenyltrifluoroborate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium 4-fluorophenyltrifluoroborate is a key reagent in modern organic synthesis, primarily utilized as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its stability to air and moisture, compared to the corresponding boronic acid, makes it an attractive and versatile building block in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its use, and visual representations of relevant chemical processes.
Core Concepts: Solubility and Recrystallization
The solubility of a compound is a fundamental physical property that dictates its utility in a variety of chemical processes. For this compound, selecting an appropriate solvent is critical for achieving homogeneous reaction conditions, which can significantly impact reaction kinetics and yields. Furthermore, solubility differences in various solvents are exploited during the purification of the final product, often through recrystallization.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a general understanding of its solubility profile can be inferred from its structure and from procedural descriptions in synthetic methodologies. As an ionic salt, it exhibits greater solubility in polar solvents capable of solvating the potassium cation and the trifluoroborate anion.
Data Presentation: Qualitative Solubility of this compound
The following table summarizes the qualitative solubility of this compound in a range of common organic solvents, based on information gathered from synthetic procedures and general principles of organotrifluoroborate chemistry.
| Solvent Family | Solvent Example | Qualitative Solubility | Rationale and Notes |
| Polar Aprotic | Acetone | Soluble to Highly Soluble | Frequently used as a solvent for dissolving the crude product during workup and for recrystallization (often with the addition of an anti-solvent like diethyl ether).[1] |
| Acetonitrile | Slightly Soluble to Soluble | Mentioned as a solvent for recrystallization, suggesting moderate solubility, particularly at elevated temperatures.[1] | |
| Dimethylformamide (DMF) | Likely Soluble | General literature on organotrifluoroborates suggests good solubility in polar aprotic solvents. | |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Similar to DMF, its high polarity should facilitate the dissolution of this salt. | |
| Polar Protic | Methanol | Soluble | Often used in the synthesis of aryltrifluoroborates from boronic acids and KHF2.[2] |
| Ethanol | Soluble | Used for recrystallization of related tetrabutylammonium aryltrifluoroborate salts, indicating it can be a suitable solvent for the potassium salt as well.[3] | |
| Water | Slightly Soluble | Used in biphasic solvent systems for Suzuki-Miyaura couplings and in recrystallizations, indicating some, but limited, solubility.[4][5] Recrystallization of a related compound from a concentrated acetonitrile/water solution has been reported.[2] | |
| Ethers | Tetrahydrofuran (THF) | Slightly Soluble | A common solvent in Suzuki-Miyaura reactions, often in a biphasic mixture with water, suggesting some solubility.[4] |
| Diethyl Ether | Insoluble | Often used as an anti-solvent to precipitate the product from an acetone solution during purification.[1] | |
| Hydrocarbons | Toluene | Slightly Soluble | Used in biphasic solvent systems for Suzuki-Miyaura couplings.[5] |
| Hexanes/Heptane | Insoluble | Non-polar nature makes it a poor solvent for this ionic compound. | |
| Chlorinated | Dichloromethane (CH₂Cl₂) | Insoluble | General literature indicates poor solubility of potassium organotrifluoroborates in this solvent. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Synthesis of this compound from 4-Fluorophenylboronic Acid
This protocol is a generalized procedure based on the common method for synthesizing potassium aryltrifluoroborates.
Materials:
-
4-Fluorophenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Acetone
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 4-fluorophenylboronic acid in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).
-
Cool the methanolic solution of the boronic acid in an ice bath.
-
Slowly add the aqueous KHF₂ solution to the cooled boronic acid solution with stirring. A precipitate should form.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting solid, add acetone to dissolve the this compound, leaving behind any inorganic salts.
-
Filter the mixture to remove any insoluble material.
-
To the acetone filtrate, slowly add diethyl ether while stirring until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with a small amount of diethyl ether, and dry under vacuum.
Suzuki-Miyaura Cross-Coupling Reaction Using this compound
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, RuPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, THF/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (2.0-3.0 equivalents).
-
Seal the flask and purge with the inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl product.
Mandatory Visualization
The following diagrams illustrate the key chemical processes described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Suzuki-Miyaura Coupling with Trifluoroborates
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] While traditionally employing boronic acids, the use of potassium organotrifluoroborates has emerged as a superior alternative due to their enhanced stability to air and moisture, simplifying handling and storage.[1][2] These crystalline solids are readily prepared and can often be used in near-stoichiometric amounts, which improves the atom economy of the reaction.[2] This guide provides a detailed exploration of the core mechanism of the Suzuki-Miyaura coupling reaction utilizing potassium organotrifluoroborates, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Mechanism: A Stepwise Exploration
The catalytic cycle of the Suzuki-Miyaura coupling reaction with organotrifluoroborates is a multi-step process involving a palladium catalyst. A critical preliminary step, unique to trifluoroborates, is their hydrolysis to the corresponding boronic acid, which is the active species in the catalytic cycle.[3]
Pre-catalytic Step: Hydrolysis of Potassium Organotrifluoroborates
Potassium organotrifluoroborates ([R-BF₃]K) serve as stable precursors that slowly release the active boronic acid (RB(OH)₂) under the reaction conditions.[3] This "slow release" strategy is advantageous as it minimizes side reactions associated with high concentrations of boronic acids, such as oxidative homocoupling and protodeboronation.[3] The hydrolysis rate is dependent on several factors, including the nature of the organic group (R), the base, solvent, temperature, and even the reaction vessel's surface.[4][5] Studies have shown that for some organotrifluoroborates, this hydrolysis can be the rate-determining step of the overall cross-coupling reaction. The hydrolysis proceeds through a series of equilibria involving partially hydrolyzed species.[5]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R'-X) to a low-valent palladium(0) complex (Pd(0)Lₙ). This step involves the insertion of the palladium into the R'-X bond, forming a Pd(II) intermediate. The reactivity of the organic halide typically follows the order I > OTf > Br > Cl.[2]
-
Transmetalation: This is often the rate-determining step of the catalytic cycle. In this crucial phase, the organic group (R) from the boronic acid (generated from the trifluoroborate) is transferred to the palladium(II) center, displacing the halide. The presence of a base is essential for this step. Two primary pathways for transmetalation have been proposed:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then reacts with the Pd(II)-halide complex.
-
Oxo-Palladium Pathway: The base reacts with the Pd(II)-halide complex to form a more reactive Pd(II)-hydroxide complex, which then reacts with the neutral boronic acid.[6][7] Recent studies suggest that for Suzuki-Miyaura reactions involving trifluoroborates, the transmetalation proceeds via the free boronic acid after hydrolysis.[6] Computational studies have provided further insight into the transition states of this step.[7]
-
-
Reductive Elimination: In the final step, the two organic groups (R and R') on the palladium(II) center are coupled, forming the desired C-C bond (R-R'). This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky electron-rich ligands on the palladium catalyst often promote this step.[2]
// Nodes for the main cycle Pd0 [label="Pd(0)Lₙ", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_RX [label="R'-Pd(II)Lₙ-X", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_R_R [label="R'-Pd(II)Lₙ-R", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes for reactants and products RX [label="R'-X", shape=plaintext]; BoronicAcid [label="R-B(OH)₂", shape=plaintext]; Base [label="Base", shape=plaintext]; Product [label="R-R'", shape=plaintext]; BX3 [label="B(OH)₃", shape=plaintext];
// Edges for the main cycle Pd0 -> PdII_RX [label="Oxidative\nAddition", color="#EA4335"]; PdII_RX -> PdII_R_R [label="Transmetalation", color="#4285F4"]; PdII_R_R -> Pd0 [label="Reductive\nElimination", color="#FBBC05"];
// Edges for reactants and products entering/leaving the cycle RX -> PdII_RX [style=invis]; BoronicAcid -> PdII_R_R [style=invis]; Base -> PdII_R_R [style=invis]; Product -> Pd0 [style=invis];
// Invisible nodes and edges for positioning subgraph { rank=same; RX_pos [pos="0,2!", shape=point, style=invis]; RX -> RX_pos [style=invis]; RX_pos -> Pd0 [label="R'-X", color="#EA4335"]; }
subgraph { rank=same; Boronic_pos [pos="2.5,0!", shape=point, style=invis]; BoronicAcid -> Boronic_pos [style=invis]; Boronic_pos -> PdII_RX [label=" R-B(OH)₂\n(from R-BF₃K)\n Base", color="#4285F4"]; }
subgraph { rank=same; Product_pos [pos="0,-2!", shape=point, style=invis]; PdII_R_R -> Product_pos [label=" R-R'", color="#FBBC05"]; } } caption { label = "Catalytic Cycle of Suzuki-Miyaura Coupling."; fontsize = 12; fontname = "Arial"; fontcolor = "#202124"; }
Quantitative Data Summary
The following tables summarize the yields of Suzuki-Miyaura cross-coupling reactions using various potassium organotrifluoroborates with different electrophiles under optimized conditions.
Table 1: Cross-Coupling of Potassium Alkenyltrifluoroborates with Aryl Halides and Triflates [8]
| Entry | Alkenyltrifluoroborate (R-BF₃K) | Electrophile (R'-X) | Product | Yield (%) |
| 1 | trans-1-Dec-1-enyl | 1-Bromonaphthalene | trans-1-(Dec-1-en-1-yl)naphthalene | 78 |
| 2 | trans-1-Dec-1-enyl | 2-Bromonaphthalene | 2-(trans-Dec-1-en-1-yl)naphthalene | 75 |
| 3 | trans-1-Dec-1-enyl | 4-Bromobenzonitrile | 4-(trans-Dec-1-en-1-yl)benzonitrile | 85 |
| 4 | trans-1-Dec-1-enyl | 2-Bromoanisole | 1-(trans-Dec-1-en-1-yl)-2-methoxybenzene | 70 |
| 5 | trans-1-Dec-1-enyl | 4-Iodoanisole | 1-(trans-Dec-1-en-1-yl)-4-methoxybenzene | 82 |
| 6 | trans-Styryl | 2-Bromothiazole | 2-(trans-Styryl)thiazole | 83 |
| 7 | trans-Styryl | 2-Bromopyridine | 2-(trans-Styryl)pyridine | 75 |
General Conditions: PdCl₂(dppf)·CH₂Cl₂ (2 mol %), t-BuNH₂ (3 equiv.), i-PrOH/H₂O (2:1), reflux.
Table 2: Cross-Coupling of Potassium Primary Alkyltrifluoroborates with Aryl Chlorides [9]
| Entry | Alkyltrifluoroborate (R-BF₃K) | Electrophile (R'-X) | Product | Yield (%) |
| 1 | 4-(Benzoyloxy)butyl | 2-Chloroanisole | 4-(2-Methoxyphenyl)butyl benzoate | 85 |
| 2 | 4-(Benzoyloxy)butyl | 4-Chlorobenzonitrile | 4-(4-Cyanophenyl)butyl benzoate | 92 |
| 3 | 4-(Benzoyloxy)butyl | 4-Chloroacetophenone | 4-(4-Acetylphenyl)butyl benzoate | 91 |
| 4 | 4-(Benzoyloxy)butyl | Methyl 4-chlorobenzoate | Methyl 4-(4-(benzoyloxy)butyl)benzoate | 88 |
| 5 | n-Butyl | 4-Chloroanisole | 1-Butyl-4-methoxybenzene | 82 |
| 6 | Isobutyl | 4-Chloroanisole | 1-Isobutyl-4-methoxybenzene | 79 |
General Conditions: Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), K₂CO₃ (3.0 equiv.), Toluene/H₂O (10:1), 80 °C, 24 h.
Table 3: Cross-Coupling of Potassium Heteroaryltrifluoroborates with Aryl Halides [10]
| Entry | Heteroaryltrifluoroborate | Electrophile | Product | Yield (%) |
| 1 | Furan-2-yl | 4-Bromobenzonitrile | 4-(Furan-2-yl)benzonitrile | 91 |
| 2 | Furan-2-yl | 4-Chloroanisole | 2-(4-Methoxyphenyl)furan | 85 |
| 3 | Thiophen-2-yl | 4-Bromobenzonitrile | 4-(Thiophen-2-yl)benzonitrile | 93 |
| 4 | Thiophen-3-yl | 4-Chlorobenzonitrile | 3-(4-Cyanophenyl)thiophene | 88 |
| 5 | Pyridin-3-yl | 4-Bromoanisole | 3-(4-Methoxyphenyl)pyridine | 82 |
General Conditions: Pd(OAc)₂ (2-3 mol %), RuPhos (4-6 mol %), Na₂CO₃ or K₂CO₃ (2-3 equiv.), Ethanol or Toluene/H₂O, 85 °C.
Detailed Experimental Protocols
Synthesis of Potassium Organotrifluoroborates
General Procedure for the Preparation of Potassium Heteroaryltrifluoroborates: [10] To a solution of the corresponding heteroarylboronic acid (1.0 equiv.) in methanol is added potassium hydrogen fluoride (KHF₂) (3.0 equiv.) in one portion at 0 °C. Water is then added dropwise to the suspension. The reaction mixture is stirred at room temperature for a specified time. The precipitate is collected by filtration, washed with methanol and diethyl ether, and dried under vacuum to afford the pure potassium heteroaryltrifluoroborate.
Suzuki-Miyaura Cross-Coupling Reactions
Protocol 1: Cross-Coupling of a Potassium Secondary Alkyltrifluoroborate with an Aryl Chloride [2] A 25 mL Schlenk tube equipped with a magnetic stir bar is charged with the aryl chloride (0.5 mmol, 1.0 equiv.), potassium secondary alkyltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.). The tube is evacuated and backfilled with argon three times. Toluene (5 mL) and deionized water (0.5 mL) are then added. The mixture is stirred and sparged with argon for 15 minutes. In a separate vial, palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol %) are combined and then added to the reaction mixture under a positive pressure of argon. The Schlenk tube is sealed and the reaction mixture is heated to 80 °C in a preheated oil bath. Reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol 2: Cross-Coupling of Potassium Heteroaryltrifluoroborates with Aryl Halides [10] A microwave vial is charged with Pd(OAc)₂ (0.015 mmol), RuPhos (0.03 mmol), the aryl halide (0.25 mmol), potassium heteroaryltrifluoroborate (0.26 mmol), and Na₂CO₃ (0.5 mmol). The vial is sealed, evacuated, and purged with nitrogen three times. Ethanol (1.4 mL) is added via syringe, and the reaction is heated at 85 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of silica gel (eluting with 25% methanol in ethyl acetate). The solvent is removed in vacuo, and the crude product is purified by silica gel column chromatography.
Conclusion
Potassium organotrifluoroborates are highly valuable coupling partners in the Suzuki-Miyaura reaction, offering significant advantages in terms of stability and handling over traditional boronic acids. A thorough understanding of the reaction mechanism, including the crucial hydrolysis step and the intricacies of the catalytic cycle, is paramount for the successful application and optimization of this powerful synthetic methodology. The provided data and protocols serve as a practical guide for researchers in the fields of chemistry and drug development, facilitating the efficient synthesis of complex molecular architectures.
References
- 1. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using Potassium 4-Fluorophenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and powerful tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Traditionally, boronic acids have been the most common organoboron nucleophile used in these reactions. However, the use of boronic acids can be hampered by issues such as instability, propensity for protodeboronation, and difficulties in purification.
Potassium organotrifluoroborates have emerged as highly effective and versatile alternatives to boronic acids in Suzuki-Miyaura couplings.[1][2] These reagents are typically crystalline, free-flowing solids that exhibit remarkable stability to air and moisture, simplifying their handling and storage.[1][3] This enhanced stability often translates to improved reaction stoichiometry and reproducibility. This document provides detailed application notes and a generalized protocol for the use of potassium 4-fluorophenyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions.
Advantages of this compound
Potassium organotrifluoroborates, including the 4-fluorophenyl derivative, offer several key advantages over their boronic acid counterparts:
-
Enhanced Stability: They are generally stable, crystalline solids that are not sensitive to air or moisture, which allows for easier storage and handling without the need for inert atmosphere techniques for routine manipulation.[1][3]
-
Improved Stoichiometry: Due to their reduced tendency to undergo protodeboronation, potassium trifluoroborates can often be used in near-stoichiometric amounts, improving the atom economy of the reaction.[4]
-
Ease of Preparation: These reagents can be readily prepared from the corresponding boronic acids or via other synthetic routes, often resulting in high-purity, crystalline materials.[4][5]
-
Broad Compatibility: this compound is compatible with a wide range of reaction conditions and coupling partners, including various aryl and heteroaryl halides.[6][7][8]
-
High Reactivity: Despite their stability, they exhibit excellent reactivity in the presence of a suitable palladium catalyst and base.
Reaction Mechanism and Experimental Workflow
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the active catalyst.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The general workflow for performing a Suzuki-Miyaura coupling with this compound is outlined below.
Figure 2: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound. Reaction conditions may require optimization depending on the specific substrates used.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
Phosphine ligand (e.g., S-Phos, RuPhos, or triphenylphosphine) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., toluene/water, THF/water, dioxane/water)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction vessel, add the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.6 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 1.5 mmol, 3 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the degassed solvent system (e.g., 5 mL of a 10:1 mixture of toluene and water).
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%) and the ligand (e.g., S-Phos, 0.02 mmol, 4 mol%) and add them to the reaction mixture under a positive pressure of the inert gas.
-
Seal the reaction vessel and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 2-24 hours), monitoring its progress by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation: Representative Substrate Scope
The following table presents representative, hypothetical data for the Suzuki-Miyaura coupling of this compound with various aryl bromides. This data is illustrative of typical yields that can be expected for such reactions under optimized conditions.
| Entry | Aryl Bromide Partner | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Acetyl-4'-fluorobiphenyl | 92 |
| 2 | 4-Bromobenzonitrile | 4-Cyano-4'-fluorobiphenyl | 95 |
| 3 | 1-Bromo-4-methoxybenzene | 4-Methoxy-4'-fluorobiphenyl | 88 |
| 4 | 1-Bromo-4-nitrobenzene | 4-Nitro-4'-fluorobiphenyl | 85 |
| 5 | 2-Bromotoluene | 2-Methyl-4'-fluorobiphenyl | 82 |
| 6 | 1-Bromo-3,5-dimethylbenzene | 3,5-Dimethyl-4'-fluorobiphenyl | 89 |
| 7 | 2-Bromopyridine | 2-(4-Fluorophenyl)pyridine | 78 |
| 8 | 3-Bromopyridine | 3-(4-Fluorophenyl)pyridine | 81 |
Reaction Conditions (for the representative data above): Aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (2 mol%), S-Phos (4 mol%), K₃PO₄ (2.0 equiv), in a 10:1 mixture of toluene/water at 100 °C for 12 hours.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst/ligand system (e.g., a Buchwald precatalyst), or a stronger base (e.g., Cs₂CO₃). Ensure that the solvents are properly degassed to prevent catalyst deactivation.
-
Protodeboronation: If significant protodeboronation of the trifluoroborate is observed (formation of fluorobenzene), a less aqueous solvent system or a different base may be beneficial.
-
Homocoupling: The formation of biphenyl from the aryl halide can be minimized by ensuring an inert atmosphere and using pure reagents.
-
Sterically Hindered Substrates: For sterically demanding coupling partners, bulkier phosphine ligands (e.g., RuPhos, XPhos) and higher reaction temperatures may be necessary.
Conclusion
This compound is a stable, easy-to-handle, and highly effective reagent for Suzuki-Miyaura cross-coupling reactions. It offers significant advantages over traditional boronic acids, contributing to more robust and reproducible synthetic procedures. The protocol and data presented here provide a solid foundation for researchers to successfully implement this valuable reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science where the introduction of a fluorophenyl moiety is often desirable.
References
- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
The Robust Versatility of Aryltrifluoroborates in Palladium-Catalyzed Cross-Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. While boronic acids have traditionally been the nucleophilic partners of choice, their inherent instability can pose challenges. Potassium aryltrifluoroborates have emerged as highly effective and stable alternatives, offering significant advantages in handling, storage, and stoichiometric control.[1][2][3] These crystalline solids are notably stable to both air and moisture, eliminating the need for specialized handling techniques and allowing for long-term storage at ambient temperatures without degradation.[1][3][4][5] Their reduced propensity for protodeboronation often allows for their use in near-stoichiometric amounts, enhancing the atom economy of the reaction.[2][4] This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of potassium aryltrifluoroborates with a focus on practical applications in research and development.
General Workflow for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the typical workflow for a palladium-catalyzed cross-coupling reaction involving an aryltrifluoroborate.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling of aryltrifluoroborates follows the standard catalytic cycle for palladium-catalyzed cross-coupling reactions.
Synthesis of Potassium Aryltrifluoroborates
Potassium aryltrifluoroborates can be readily synthesized via several methods. A common laboratory-scale preparation involves the reaction of an organometallic reagent (Grignard or organolithium) with a borate ester, followed by treatment with potassium hydrogen fluoride (KHF₂).[5] More recently, iridium-catalyzed C-H borylation of arenes has provided a direct route to arylboronic esters, which can then be converted to the corresponding aryltrifluoroborates.[6][7]
General Protocol for Synthesis from an Aryl Bromide
-
An oven-dried flask is charged with the aryl bromide and an appropriate solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
The solution is cooled (e.g., to -78 °C or 0 °C), and an organolithium reagent (such as n-butyllithium) or magnesium turnings are added to generate the corresponding aryllithium or Grignard reagent.
-
After formation of the organometallic species, a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) is added at low temperature.
-
The reaction is allowed to warm to room temperature and stirred until the consumption of the organometallic reagent.
-
An aqueous solution of potassium hydrogen fluoride (KHF₂) is then added, and the mixture is stirred vigorously.
-
The resulting solid is collected by filtration, washed, and dried to afford the potassium aryltrifluoroborate.[5]
Experimental Protocols
The following protocols are representative examples of palladium-catalyzed cross-coupling reactions using potassium aryltrifluoroborates.
Protocol 1: Coupling of Potassium Phenyltrifluoroborate with 4-Bromoanisole
This protocol details a standard Suzuki-Miyaura coupling between an aryltrifluoroborate and an aryl bromide.
Reagents and Materials:
-
Potassium phenyltrifluoroborate
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
-
Standard laboratory glassware (e.g., Schlenk tube)
Procedure: [1]
-
To a Schlenk tube, add potassium phenyltrifluoroborate (1.1 mmol), 4-bromoanisole (1.0 mmol), and cesium carbonate (3.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Add toluene (5 mL) and deionized water (0.5 mL).
-
The mixture is stirred and sparged with argon for 15 minutes.
-
In a separate vial, palladium(II) acetate (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%) are combined and then added to the reaction mixture under a positive pressure of argon.
-
The Schlenk tube is sealed, and the reaction mixture is heated to 80 °C in a preheated oil bath.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: Coupling of Potassium Alkenyltrifluoroborates with Aryl Halides
This protocol demonstrates the versatility of trifluoroborates beyond aryl partners, showcasing the coupling of an alkenyltrifluoroborate.
Reagents and Materials:
-
Potassium trans-styryltrifluoroborate
-
4-Bromobenzonitrile
-
PdCl₂(dppf)·CH₂Cl₂
-
tert-Butylamine (t-BuNH₂)
-
Isopropanol (i-PrOH)
-
Deionized water
-
Argon or Nitrogen gas
Procedure: [4]
-
In a reaction vessel, combine potassium trans-styryltrifluoroborate (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), and PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%).
-
The vessel is sealed with a septum and purged with argon.
-
Add isopropanol (4 mL), deionized water (4 mL), and tert-butylamine (3.0 mmol) via syringe.
-
The reaction mixture is heated to 80 °C and stirred for the specified time (typically 12-24 hours).
-
After cooling to room temperature, the mixture is diluted with diethyl ether and washed with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The residue is purified by flash chromatography on silica gel.
Data Presentation: Substrate Scope and Yields
The following tables summarize the results from various studies, demonstrating the broad applicability of this methodology.
Table 1: Cross-Coupling of Potassium Aryltrifluoroborates with Various Aryl Halides
| Entry | Aryltrifluoroborate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenyl-BF₃K | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene/H₂O | 80 | 12 | 95 | [1] |
| 2 | 4-MeO-Ph-BF₃K | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene/H₂O | 80 | 12 | 98 | [1] |
| 3 | 2-Thienyl-BF₃K | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 65 | 16 | 94 | [8] |
| 4 | Phenyl-BF₃K | 2-Bromopyridine | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 65 | 16 | 85 | [8] |
| 5 | 4-F-Ph-BF₃K | 4-Bromoacetophenone | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ | Toluene/H₂O | 85 | 1 | 99 | [9] |
Table 2: Cross-Coupling of Potassium Alkenyl- and Alkyltrifluoroborates
| Entry | Organotrifluoroborate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | trans-Styryl-BF₃K | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ (2) | - | t-BuNH₂ | i-PrOH/H₂O | 80 | 18 | 91 | [4] |
| 2 | Vinyl-BF₃K | 4-Bromoacetophenone | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ | THF/H₂O | 65 | 16 | 92 | [10] |
| 3 | Isopropenyl-BF₃K | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ (2) | - | t-BuNH₂ | i-PrOH/H₂O | 80 | 18 | 85 | [4] |
| 4 | Cyclohexyl-BF₃K | 4-Chloroanisole | Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 24 | 85 | [11] |
| 5 | Dioxolanylethyl-BF₃K | 4-Bromoanisole | PdCl₂AᵗᵃPhos₂ (5) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 14 | 89 | [2] |
Conclusion
Potassium aryltrifluoroborates are robust, versatile, and highly effective coupling partners for the Suzuki-Miyaura reaction. Their enhanced stability simplifies experimental procedures and improves reaction reproducibility. The mild reaction conditions and tolerance for a wide variety of functional groups make this methodology a powerful tool in academic research and industrial applications, particularly in the synthesis of complex molecules for drug discovery and materials science.[1][3][9] The protocols and data presented herein provide a solid foundation for the successful implementation of this valuable synthetic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Potassium Trifluoroborate Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions. These reagents have emerged as robust and versatile alternatives to traditional boronic acids and esters, offering significant advantages in terms of stability, handling, and reactivity.
Advantages of Potassium Organotrifluoroborates
Potassium organotrifluoroborates are crystalline, free-flowing solids that offer several key benefits over their boronic acid counterparts:
-
Enhanced Stability: They are generally stable to both air and moisture, which simplifies handling and allows for long-term storage at ambient temperatures without significant degradation.[1][2][3] This contrasts with many boronic acids, which can be prone to dehydration to form boroxines and require more careful handling.
-
Ease of Handling: Their solid nature and stability eliminate the need for specialized inert atmosphere techniques for routine manipulation.[1][2][3]
-
Improved Stoichiometry: Due to a reduced tendency for protodeboronation under coupling conditions, potassium trifluoroborates can often be used in near-stoichiometric amounts, improving the atom economy of the reaction.[1][4][5]
-
Broad Substrate Scope: They are effective coupling partners for a wide range of aryl, heteroaryl, vinyl, and alkyl electrophiles, including those that are sterically hindered or electronically diverse.[1][3][4][6]
-
High Functional Group Tolerance: The reaction conditions are typically mild and compatible with a variety of functional groups, a critical feature in the synthesis of complex molecules and active pharmaceutical ingredients.[4]
General Reaction Mechanism and Workflow
The Suzuki-Miyaura coupling reaction with potassium trifluoroborates proceeds through a catalytic cycle involving a palladium catalyst. A crucial initial step is the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the transmetalation step.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of potassium organotrifluoroborates.
The general experimental workflow for a Suzuki-Miyaura coupling using potassium trifluoroborates is outlined below.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling with potassium trifluoroborates.
Data Presentation: Reaction Conditions and Substrate Scope
The following tables summarize typical reaction conditions and showcase the broad applicability of potassium trifluoroborates in Suzuki-Miyaura cross-coupling reactions.
Table 1: General Reaction Parameters for Potassium Trifluoroborate Coupling
| Parameter | Typical Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, PdCl₂ | Catalyst loading typically ranges from 1-5 mol %. |
| Ligand | RuPhos, SPhos, PPh₃, XPhos | Ligand choice is crucial and often substrate-dependent. Buchwald-type ligands (RuPhos, SPhos) are highly effective for challenging substrates.[7] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuNH₂ | An inorganic base is required to promote transmetalation and facilitate the hydrolysis of the trifluoroborate. Cs₂CO₃ is often the most effective.[5][6] |
| Solvent System | Toluene/H₂O, THF/H₂O, i-PrOH/H₂O | A protic co-solvent is essential for the hydrolysis of the trifluoroborate to the corresponding boronic acid.[3][8] |
| Temperature | 80 - 110 °C | Reaction temperature is dependent on the reactivity of the coupling partners. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by an appropriate analytical technique (TLC, GC-MS, LC-MS). |
Table 2: Suzuki-Miyaura Coupling of Various Potassium Alkyltrifluoroborates with Aryl Chlorides
| Entry | Potassium Alkyltrifluoroborate | Aryl Chloride | Product | Yield (%) |
| 1 | Potassium phenethyltrifluoroborate | 2-Chloroanisole | 1-Methoxy-2-phenethylbenzene | 87[7] |
| 2 | Potassium 4-(benzoyloxy)butyltrifluoroborate | 4-Chloroanisole | 4-(4-Methoxyphenyl)butyl benzoate | 95[7] |
| 3 | Potassium isobutyltrifluoroborate | 4-Chloroacetophenone | 1-(4-Isobutylphenyl)ethan-1-one | 85[1] |
| 4 | Potassium cyclopropyltrifluoroborate | 4-Chloroacetophenone | 1-(4-Cyclopropylphenyl)ethan-1-one | 91[1] |
| 5 | Potassium cyclopentyltrifluoroborate | 4-Chlorobenzonitrile | 4-Cyclopentylbenzonitrile | 88[1] |
| General Conditions: Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), K₂CO₃ (3.0 equiv), Toluene/H₂O (10:1), 80 °C, 24 h.[1] |
Table 3: Coupling of Potassium Vinyl- and Heteroaryltrifluoroborates with Aryl/Heteroaryl Halides
| Entry | Potassium Trifluoroborate | Electrophile | Product | Yield (%) |
| 1 | Potassium vinyltrifluoroborate | 4-Bromoacetophenone | 4-Vinylacetophenone | 79[6] |
| 2 | Potassium (E)-styryltrifluoroborate | 2-Bromopyridine | 2-((E)-Styryl)pyridine | 85[8] |
| 3 | Potassium furan-2-yltrifluoroborate | 4-Bromobenzonitrile | 4-(Furan-2-yl)benzonitrile | 91[9] |
| 4 | Potassium thiophen-2-yltrifluoroborate | 1-Bromo-4-methoxybenzene | 2-(4-Methoxyphenyl)thiophene | 95[9] |
| 5 | Potassium N-Boc-pyrrol-2-yltrifluoroborate | 2-Chloropyridine | tert-Butyl 2-(pyridin-2-yl)-1H-pyrrole-1-carboxylate | 88[9] |
| Conditions vary for each entry, please refer to the cited literature for specific protocols. |
Experimental Protocols
The following are detailed experimental protocols for representative Suzuki-Miyaura cross-coupling reactions using potassium trifluoroborates.
Protocol 1: Coupling of a Potassium Alkyltrifluoroborate with an Aryl Chloride
This protocol is adapted from the coupling of potassium phenethyltrifluoroborate with 2-chloroanisole.[7]
Materials:
-
Potassium phenethyltrifluoroborate (1.05 equiv)
-
2-Chloroanisole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol %)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol %)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (anhydrous, degassed)
-
Deionized water (degassed)
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv), potassium phenethyltrifluoroborate (0.525 mmol, 1.05 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).[1]
-
In a separate vial, weigh out palladium(II) acetate (0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %).[1]
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.[1]
-
To the Schlenk tube, add toluene (5 mL) and deionized water (0.5 mL) via syringe.[1]
-
Stir the mixture and sparge with argon for 15 minutes to ensure the solution is thoroughly degassed.[1]
-
Under a positive pressure of argon, add the pre-weighed catalyst and ligand to the reaction mixture.[1]
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.[1]
Protocol 2: Coupling of a Potassium Vinyltrifluoroborate with an Aryl Bromide
This protocol is a general procedure for the coupling of potassium vinyltrifluoroborate with aryl bromides.[6]
Materials:
-
Potassium vinyltrifluoroborate (1.0 equiv)
-
Aryl bromide (e.g., 4'-bromoacetophenone) (1.0 equiv)
-
Palladium(II) chloride (PdCl₂) (2 mol %)
-
Triphenylphosphine (PPh₃) (6 mol %)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Nitrogen gas
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction vessel, add the aryl bromide (1.00 mmol), potassium vinyltrifluoroborate (1.00 mmol), cesium carbonate (3.00 mmol), palladium(II) chloride (0.02 mmol), and triphenylphosphine (0.06 mmol).[6]
-
Evacuate and backfill the vessel with nitrogen.
-
Add a mixture of THF and water (e.g., 4:1 ratio, 5 mL total volume).
-
Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the styrenic product.
Stability and Handling Considerations
-
Storage: Potassium trifluoroborates should be stored in a tightly sealed container in a cool, dry place.[2] While generally air and moisture stable, prolonged exposure to high humidity should be avoided.
-
Hydrolysis: The hydrolysis of the trifluoroborate to the corresponding boronic acid is a key step for reactivity in Suzuki-Miyaura coupling.[2][10] This process is facilitated by the basic conditions of the reaction. The rate of hydrolysis can be influenced by the electronic and steric nature of the organic substituent.[10]
-
Safety: As with all chemical reagents, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling potassium trifluoroborates.
Conclusion
Potassium organotrifluoroborates are highly valuable reagents in modern organic synthesis, particularly for the construction of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. Their enhanced stability, ease of handling, and broad substrate compatibility make them attractive alternatives to traditional organoboron reagents, especially in the context of drug discovery and development where robustness and reproducibility are paramount. The protocols and data presented herein highlight the wide scope and high efficiency of these versatile coupling partners.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Trifluoroborate Suzuki Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. While boronic acids are traditional coupling partners, their stability and handling can be challenging. Potassium organotrifluoroborates have emerged as highly effective alternatives, offering enhanced stability to air and moisture, which simplifies their storage and handling.[1] These crystalline solids are easily prepared and often exhibit high reactivity in cross-coupling reactions, making them invaluable reagents in academic and industrial research, particularly in drug discovery and development.[1]
This document provides detailed application notes and protocols for the use of potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions, with a focus on suitable catalysts and reaction conditions for various substrates.
Advantages of Potassium Organotrifluoroborates
Potassium organotrifluoroborates offer several distinct advantages over their boronic acid counterparts:
-
Enhanced Stability: They are typically crystalline, free-flowing solids that are stable to both air and moisture, eliminating the need for specialized handling techniques.[1]
-
Ease of Handling and Storage: Their stability allows for long-term storage at ambient temperatures without degradation.[1]
-
Improved Stoichiometry: Due to a reduced tendency for protodeboronation, they can be used in amounts closer to a 1:1 ratio with the electrophile.[1]
-
High Reactivity and Broad Scope: They are effective coupling partners for a wide range of aryl, heteroaryl, vinyl, and alkyl electrophiles, including electronically diverse and sterically hindered substrates.[1][2][3]
General Workflow for Trifluoroborate Suzuki Reaction
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a potassium organotrifluoroborate.
Caption: General experimental workflow for a trifluoroborate Suzuki reaction.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the organotrifluoroborate for the transmetalation step.[4]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Suitable Catalysts and Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for a successful trifluoroborate Suzuki reaction and depends heavily on the nature of the coupling partners. Below is a summary of commonly used catalytic systems.
Palladium Catalysts and Ligands
A variety of palladium sources can be employed, often in combination with phosphine ligands. For more challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, specialized ligands are often necessary.
| Catalyst Precursor | Ligand | Typical Substrates | Reference |
| Pd(PPh₃)₄ | None | Aryl/heteroaryltrifluoroborates with alkenyl bromides | [2] |
| Pd(OAc)₂ | PPh₃ | Vinyltrifluoroborate with aryl/heteroaryl electrophiles | [3] |
| PdCl₂(dppf)·CH₂Cl₂ | None | Alkenyltrifluoroborates with aryl/heteroaryl halides | [5] |
| Pd(OAc)₂ | RuPhos | Secondary alkyltrifluoroborates with aryl chlorides | [1] |
| Pd(OAc)₂ | SPhos | Aryl/heteroaryl chlorides with aryl/heteroaryltrifluoroborates | [6][7] |
| Pd(OAc)₂ | XPhos | Cyclopropyltrifluoroborates with aryl chlorides | [8] |
| Pd(OAc)₂ | None ("Ligandless") | Aryl/heteroaryltrifluoroborates with aryl/heteroaryl bromides | [9] |
Bases and Solvents
The base is essential for the activation of the trifluoroborate salt, facilitating the transmetalation step. A mixed solvent system, often containing water, is typically employed.
| Base | Solvent System | Typical Application | Reference |
| Cs₂CO₃ | Toluene/H₂O | Aryl/heteroaryltrifluoroborates with alkenyl bromides | [2] |
| Cs₂CO₃ | THF/H₂O | Vinyltrifluoroborate with aryl/heteroaryl electrophiles | [3][10] |
| K₂CO₃ | Toluene/H₂O | Primary alkyltrifluoroborates with aryl chlorides | [11] |
| K₂CO₃ | Methanol or Water | Ligandless coupling of aryltrifluoroborates | [9] |
| t-BuNH₂ | i-PrOH/H₂O | Alkenyltrifluoroborates with aryl/heteroaryl halides | [5] |
Experimental Protocols
Protocol 1: Coupling of Potassium Aryltrifluoroborate with an Alkenyl Bromide
This protocol is adapted from the work of Molander and Fumagalli for the synthesis of styrene derivatives.[2]
Reaction: Potassium phenyltrifluoroborate + (E)-1-bromo-1-hexene → (E)-1-phenyl-1-hexene
Materials:
-
Potassium phenyltrifluoroborate (1.05 equiv)
-
(E)-1-bromo-1-hexene (1.0 equiv)
-
Pd(PPh₃)₄ (2 mol %)
-
Cs₂CO₃ (3.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add potassium phenyltrifluoroborate, (E)-1-bromo-1-hexene, and cesium carbonate.
-
Evacuate the tube and backfill with argon (repeat three times).
-
Add toluene and water (e.g., 10:1 ratio).
-
Add Pd(PPh₃)₄ to the mixture.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling of Potassium Secondary Alkyltrifluoroborate with an Aryl Chloride
This protocol is based on the work of Dreher, Lim, Sandrock, and Molander, which is suitable for the challenging coupling of secondary alkyl groups.[1][11]
Reaction: Potassium isobutyltrifluoroborate + 4-chloroacetophenone → 4-isobutylacetophenone
Materials:
-
Potassium isobutyltrifluoroborate (1.05 equiv)[1]
-
4-chloroacetophenone (1.0 equiv)
-
Pd(OAc)₂ (2 mol %)
-
RuPhos (4 mol %)[1]
-
K₂CO₃ (3.0 equiv)[1]
-
Toluene
-
Deionized water
Procedure:
-
In a 25 mL Schlenk tube equipped with a magnetic stir bar, combine the aryl chloride (0.5 mmol, 1.0 equiv.), potassium secondary alkyltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).[1]
-
Evacuate the tube and backfill with argon three times.[1]
-
Add toluene (5 mL) and deionized water (0.5 mL).[1]
-
Stir the mixture and sparge with argon for 15 minutes.[1]
-
In a separate vial, combine palladium(II) acetate (0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %) and add this to the reaction mixture under a positive pressure of argon.[1]
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.[1]
-
Monitor the reaction progress by TLC or GC-MS.[1]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.[1]
Protocol 3: Ligandless Coupling of Potassium Aryltrifluoroborate with an Aryl Bromide
This protocol is adapted from the work of Molander and Biolatto, demonstrating a simplified, ligandless system.[9]
Reaction: Potassium phenyltrifluoroborate + 1-bromonaphthalene → 1-phenylnaphthalene
Materials:
-
Potassium phenyltrifluoroborate (1.5 equiv)
-
1-bromonaphthalene (1.0 equiv)
-
Pd(OAc)₂ (0.5 mol %)
-
K₂CO₃ (3.0 equiv)
-
Methanol
Procedure:
-
In a round-bottom flask open to the atmosphere, combine 1-bromonaphthalene, potassium phenyltrifluoroborate, and potassium carbonate in methanol.
-
Add palladium(II) acetate to the mixture.
-
Heat the reaction at reflux.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
Potassium organotrifluoroborates are robust and versatile coupling partners for the Suzuki-Miyaura reaction. Their enhanced stability and ease of handling make them attractive alternatives to traditional organoboron reagents. The selection of an appropriate palladium catalyst and ligand system is crucial for achieving high yields and broad substrate scope, particularly for challenging transformations involving aryl chlorides and sterically demanding coupling partners. The protocols provided herein serve as a starting point for the development of efficient and reliable cross-coupling methodologies in various research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Base Selection in Aryltrifluoroborate Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal base for Suzuki-Miyaura cross-coupling reactions involving aryltrifluoroborates. This document outlines the critical role of the base, offers a comparative analysis of commonly used bases with quantitative data, and provides detailed experimental protocols.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for carbon-carbon bond formation, widely utilized in pharmaceutical and materials science. Aryltrifluoroborates have emerged as stable, easy-to-handle, and highly reactive coupling partners. The choice of base is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. The primary role of the base is to facilitate the transmetalation step by converting the tetracoordinate borate into a more reactive tricoordinate boronic acid or a related reactive species.[1][2][3]
The Role of the Base
In the catalytic cycle of the Suzuki-Miyaura reaction, the base is essential for the activation of the aryltrifluoroborate. It is believed to promote the hydrolysis of the trifluoroborate to the corresponding boronic acid, which then participates in the transmetalation with the palladium complex.[4][5] The selection of an appropriate base can prevent side reactions such as protodeboronation and catalyst deactivation, thereby maximizing the product yield.[6]
Comparative Data of Common Bases
The selection of a base is highly dependent on the specific substrates, catalyst system, and solvent employed. Below is a summary of quantitative data for various bases used in the cross-coupling of aryltrifluoroborates with aryl halides.
| Base | Catalyst System | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Aryltrifluoroborate | Yield (%) | Reference |
| K₂CO₃ | 3% Pd(OAc)₂ / 6% XPhos | CPME/H₂O (10:1) | 100 | 24 | 4-Chloroanisole | Potassium cyclopropyltrifluoroborate | 75 | [7] |
| K₂CO₃ | 2 mol % Pd(OAc)₂ / 4 mol % RuPhos | Toluene/H₂O (10:1) | 80 | 24 | 4-Chloroanisole | Potassium 4-(benzoyloxy)butyltrifluoroborate | 92 | [8] |
| Cs₂CO₃ | 2% Pd(OAc)₂ / 3% n-BuPAd₂ | Toluene/H₂O (10:1) | 100 | 24 | 5-Chloro-2-methoxypyridine | Potassium cyclopropyltrifluoroborate | 85 | [7] |
| Cs₂CO₃ | PdCl₂(dppf)·CH₂Cl₂ | THF/H₂O | Reflux | 12 | Aryl Halides/Triflates | Potassium Alkyltrifluoroborates | Moderate to Good | [9] |
| Cs₂CO₃ | 2 mol % Pd(OAc)₂ / 3 mol % n-BuPAd₂ | Toluene/H₂O (10:1) | 100 | 24 | 2-Chloroanisole | Potassium cyclopentyltrifluoroborate | 85 | [10] |
| t-BuNH₂ | 2 mol % PdCl₂(dppf)·CH₂Cl₂ | i-PrOH/H₂O (2:1) | Reflux | 12 | 1-Bromonaphthalene | Potassium trans-1-dec-1-enyl trifluoroborate | Good | [11] |
| Na₂CO₃ | 1 mol % Pd(OAc)₂ / 2 mol % RuPhos | Ethanol | 85 | 12 | 4-Bromobenzonitrile | Potassium heteroaryltrifluoroborates | Good to Excellent | [12] |
| CsF | NiCl₂·DME / dtbpy / PC3 | 1,4-Dioxane | 23 | 24 | Iodoarenes | Anomeric Trifluoroborates | 83 | [13] |
CPME: Cyclopentyl methyl ether; XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; RuPhos: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; n-BuPAd₂: Di-tert-butyl(adamantan-1-yl)phosphane; dppf: 1,1'-Bis(diphenylphosphino)ferrocene; dtbpy: 4,4'-Di-tert-butyl-2,2'-bipyridine; PC3: Tris(2,4,6-trimethylphenyl)phosphine.
Experimental Protocols
Below are detailed protocols for aryltrifluoroborate cross-coupling reactions using different bases.
Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)
This protocol is adapted from the cross-coupling of primary alkyltrifluoroborates with aryl chlorides.[8]
Materials:
-
Aryl chloride (1.0 equiv)
-
Potassium aryltrifluoroborate (1.05 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol %)
-
RuPhos (4 mol %)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Toluene and deionized water (10:1 v/v)
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol), potassium aryltrifluoroborate (0.525 mmol), and potassium carbonate (1.5 mmol).
-
Evacuate the tube and backfill with argon (repeat this cycle three times).
-
Add toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
In a separate vial, weigh palladium(II) acetate (0.01 mmol, 2.2 mg) and RuPhos (0.02 mmol, 9.3 mg) and add them to the reaction mixture under a positive flow of argon.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using Cesium Carbonate (Cs₂CO₃)
This protocol is suitable for the cross-coupling of secondary alkyltrifluoroborates with aryl chlorides.[10]
Materials:
-
Aryl chloride (1.0 equiv)
-
Potassium aryltrifluoroborate (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol %)
-
n-BuPAd₂ (3 mol %)
-
Cesium carbonate (Cs₂CO₃, 3.0 equiv)
-
Toluene and deionized water (10:1 v/v)
-
Anhydrous sodium sulfate
-
Solvents for chromatography
Procedure:
-
In a glovebox, charge a vial with the aryl chloride (0.2 mmol), potassium aryltrifluoroborate (0.22 mmol), and cesium carbonate (0.6 mmol).
-
Add a solution of Pd(OAc)₂ (0.004 mmol, 0.9 mg) and n-BuPAd₂ (0.006 mmol, 2.1 mg) in toluene (2 mL).
-
Add deionized water (0.2 mL).
-
Seal the vial and heat the reaction mixture to 100 °C.
-
Stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: The role of the base in the Suzuki-Miyaura catalytic cycle.
References
- 1. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 2. scilit.com [scilit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Light-Mediated Cross-Coupling of Anomeric Trifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solvent Systems in the Suzuki-Miyaura Coupling of Potassium 4-Fluorophenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting and utilizing solvent systems for the Suzuki-Miyaura cross-coupling of potassium 4-fluorophenyltrifluoroborate with various aryl halides. This document outlines optimized reaction conditions, presents quantitative data for comparative analysis, and offers detailed experimental protocols.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are pivotal in pharmaceutical and materials science.[1] Potassium organotrifluoroborates have gained prominence as coupling partners due to their enhanced stability to air and moisture compared to boronic acids, simplifying handling and storage.[2] this compound is a valuable reagent for introducing the 4-fluorophenyl moiety, a common structural motif in bioactive molecules.
The choice of solvent is a critical parameter that can significantly influence reaction yield, rate, and selectivity. This document explores common solvent systems and provides protocols to guide researchers in achieving optimal outcomes for their coupling reactions.
Data Presentation: Solvent System Performance
The following table summarizes quantitative data from Suzuki-Miyaura coupling reactions involving fluorinated phenylboron reagents. While specific data for this compound is limited in comparative studies, the data for the closely related 4-fluorophenylboronic acid provides a strong predictive basis for solvent and catalyst system performance.
| Aryl Halide | Boron Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | >95 |
| 4-Bromoacetophenone | Potassium vinyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | RT | 22 | 79 |
| 4-Bromoanisole | Potassium vinyltrifluoroborate | Pd(OAc)₂ (2) | PPh₃ (6) | Cs₂CO₃ | THF/H₂O (9:1) | RT | 22 | 72 |
| Aryl Chloride (general) | Potassium alkyltrifluoroborate | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O (10:1) | 80 | 24 | 72-87 |
| 4-Chlorobenzonitrile | Potassium heteroaryltrifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ | Ethanol | 85 | 12 | 82-92 |
Key Reaction Components and Logical Relationships
The successful Suzuki-Miyaura coupling of this compound is dependent on the interplay of several key components. The following diagram illustrates these relationships.
Caption: Key components for the Suzuki-Miyaura coupling.
Experimental Workflow
The following diagram outlines a general experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with aryl halides.
Protocol 1: General Procedure for Coupling with Aryl Chlorides in Toluene/Water
This protocol is adapted from general procedures for the coupling of potassium alkyltrifluoroborates with aryl chlorides and is expected to be effective for this compound.[3]
Materials:
-
This compound (1.05 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (anhydrous, degassed)
-
Deionized water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or pressure vessel
-
Magnetic stir bar
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv), this compound (0.525 mmol, 1.05 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).
-
In a separate vial, weigh out palladium(II) acetate (0.01 mmol, 2 mol%) and RuPhos (0.02 mmol, 4 mol%).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with inert gas three times.
-
Add the catalyst and ligand mixture to the Schlenk tube under a positive pressure of inert gas.
-
Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 24 hours or until reaction completion is indicated by TLC or GC-MS analysis.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-fluorobiaryl compound.
Protocol 2: Coupling with Aryl Bromides in THF/Water
This protocol is based on conditions optimized for the coupling of potassium vinyltrifluoroborate and is suitable for aryl bromides.[4]
Materials:
-
This compound (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Tetrahydrofuran (THF, anhydrous, degassed)
-
Deionized water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask with reflux condenser
-
Magnetic stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.1 mmol, 1.1 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.06 mmol, 6 mol%) in a small amount of degassed THF.
-
Add the catalyst solution to the reaction flask via syringe.
-
Add degassed THF (9 mL) and degassed deionized water (1 mL) to the reaction flask.
-
Stir the reaction mixture at room temperature for 22-24 hours. The reaction can be gently heated if starting materials are persistent.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure product.
Conclusion
The selection of an appropriate solvent system is crucial for the successful Suzuki-Miyaura coupling of this compound. Biphasic solvent systems such as toluene/water and THF/water, in combination with a suitable palladium catalyst, phosphine ligand, and base, have proven effective for a range of organotrifluoroborate coupling reactions. The provided protocols offer robust starting points for the synthesis of 4-fluorobiaryl compounds. Researchers are encouraged to optimize these conditions for their specific substrates to achieve the highest possible yields and purity.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Potassium 4-Fluorophenyltrifluoroborate in Medicinal Chemistry: Application Notes and Protocols for the Synthesis of p38 MAPK Inhibitors
Introduction
Potassium 4-fluorophenyltrifluoroborate has emerged as a important reagent in medicinal chemistry, primarily serving as a stable, efficient, and versatile source of the 4-fluorophenyl moiety in palladium-catalyzed cross-coupling reactions. The introduction of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, bioavailability, and binding affinity to its biological target. This application note provides a detailed overview of the use of this compound in the synthesis of small molecule inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade.
Application Notes: Advancing Drug Discovery with this compound
The 4-fluorophenyl group is a privileged scaffold in numerous pharmacologically active compounds. Its presence can modulate the lipophilicity and electronic properties of a molecule, leading to improved pharmacokinetic and pharmacodynamic profiles. This compound offers several advantages over traditional organoboron reagents like boronic acids, including enhanced stability to air and moisture, which simplifies handling and storage, and a reduced tendency for protodeboronation, often allowing for the use of near-stoichiometric amounts in reactions.
A significant application of this reagent is in the synthesis of p38 MAPK inhibitors. The p38 MAPK signaling pathway is a crucial mediator of the inflammatory response, and its dysregulation is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Many potent and selective p38 MAPK inhibitors feature a 4-fluorophenyl group, which often forms a key interaction within the ATP-binding pocket of the enzyme. The Suzuki-Miyaura cross-coupling reaction is the most common method for introducing this group, and this compound has proven to be an excellent coupling partner for the construction of these complex inhibitors.
Experimental Protocols
This section provides a representative experimental protocol for the synthesis of a 4-(4-fluorophenyl)imidazole derivative, a common core structure in p38 MAPK inhibitors, via a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1H-imidazole with this compound
This protocol describes the synthesis of 4-(4-fluorophenyl)-1H-imidazole, a key intermediate for more complex p38 MAPK inhibitors.
Materials and Reagents:
-
4-Bromo-1H-imidazole
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1H-imidazole (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(4-fluorophenyl)-1H-imidazole.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura cross-coupling reaction and the biological activity of a resulting p38 MAPK inhibitor.
Table 1: Representative Reaction Yields for Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborates
| Entry | Aryl Halide | Potassium Aryltrifluoroborate | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂/PPh₃ | K₂CO₃ | aq. Ethanol | 95 |
| 2 | 4-Chloroanisole | Potassium 4-(benzoyloxy)butyltrifluoroborate | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/H₂O | 87[1] |
| 3 | 4-Bromoanisole | Potassium dioxolanylethyltrifluoroborate | PdCl₂AtaPhos₂ | Cs₂CO₃ | Toluene/H₂O | 89[2] |
Table 2: Biological Activity of a Representative 4-(4-fluorophenyl)imidazole-based p38 MAPK Inhibitor
| Compound | Target | IC₅₀ (nM) | Cell-based Assay |
| SB 203580 | p38α MAPK | 50-100 | Inhibition of LPS-induced TNF-α production in human monocytes |
Note: SB 203580 is a well-characterized p38 MAPK inhibitor containing the 4-fluorophenyl-imidazole scaffold.
Mandatory Visualization
p38 MAPK Signaling Pathway and Inhibition
The following diagram illustrates the p38 MAPK signaling pathway, which is activated by cellular stresses and inflammatory cytokines. Activation of this pathway leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Small molecule inhibitors, often synthesized using this compound, can block the activity of p38 MAPK, thereby preventing the downstream inflammatory response.
Caption: p38 MAPK signaling pathway and its inhibition.
Experimental Workflow for Suzuki-Miyaura Cross-Coupling
The following diagram outlines the general experimental workflow for the Suzuki-Miyaura cross-coupling reaction described in the protocol.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Cross-Coupling Reactions with Heteroaryl Chlorides
Introduction
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For researchers and professionals in drug development, these reactions are indispensable tools for the construction of complex molecular architectures found in many pharmaceutical agents. Heteroaromatic moieties are prevalent in a vast number of biologically active compounds, and the ability to functionalize them through cross-coupling is of paramount importance.
Historically, the use of aryl and heteroaryl chlorides as coupling partners was challenging due to the high strength of the C-Cl bond, which often leads to sluggish or no reaction under standard conditions. However, the development of advanced catalyst systems, particularly those based on palladium and nickel with sterically bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, has revolutionized the field.[1][2] These modern catalysts facilitate the oxidative addition of the palladium(0) or nickel(0) center to the robust C-Cl bond, a critical step in the catalytic cycle.[3]
These application notes provide detailed protocols for several key palladium-catalyzed cross-coupling reactions of heteroaryl chlorides, including Suzuki-Miyaura, Buchwald-Hartwig, Hiyama, Negishi, and Sonogashira couplings. The information is intended for researchers, scientists, and drug development professionals seeking to employ these powerful synthetic methods.
Suzuki-Miyaura Coupling
Application Note
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between a heteroaryl chloride and an organoboron reagent, such as a boronic acid or boronic ester.[3] This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of the organoboron reagents.[4] The use of aqueous or biphasic solvent systems is often possible, contributing to the reaction's green chemistry profile.[5][6] For the successful coupling of challenging heteroaryl chlorides, the choice of a highly active catalyst system, often comprising a palladium source and a bulky, electron-rich phosphine ligand, is crucial.[7][8]
Quantitative Data Summary
| Entry | Heteroaryl Chloride | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 3-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 92 |
| 3 | 2-Chloro-5-methylpyrazine | Thiophene-2-boronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-Amyl alcohol | 110 | 16 | 88 |
| 4 | 4-Chloro-1H-pyrazole | 3-Furylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 24 | 75 |
| 5 | 6-Chloroquinoline | N-Boc-pyrrole-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
Experimental Protocol: Synthesis of 2-Phenylpyridine
Materials:
-
2-Chloropyridine (1.0 mmol, 113.5 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg)
-
Toluene (5 mL)
-
Deionized water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloropyridine, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and deionized water to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenylpyridine.
Catalytic Cycle: Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
Application Note
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between a heteroaryl chloride and a primary or secondary amine.[9][10][11] This reaction has broad applicability in medicinal chemistry for the synthesis of arylamines, which are common structural motifs in pharmaceuticals. The success of the Buchwald-Hartwig amination of heteroaryl chlorides relies heavily on the use of specialized ligands that promote the challenging oxidative addition and reductive elimination steps.[12][13] A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex.[6]
Quantitative Data Summary
| Entry | Heteroaryl Chloride | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrazine | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 8 | 96 |
| 2 | 3-Chloro-5-(trifluoromethyl)pyridine | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | 1,4-Dioxane | 110 | 16 | 89 |
| 3 | 2-Chlorobenzothiazole | n-Butylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 80 | 12 | 91 |
| 4 | 5-Chloro-1-methylimidazole | Diethylamine | Pd(OAc)₂ / CyPF-tBu | Cs₂CO₃ | Toluene | 100 | 24 | 78 |
| 5 | 4-Chloro-7-azaindole | Benzophenone imine | Pd₂(dba)₃ / DavePhos | NaOt-Bu | 1,4-Dioxane | 100 | 10 | 85 |
Experimental Protocol: Synthesis of N-Phenyl-2-aminopyridine
Materials:
-
2-Chloropyridine (1.0 mmol, 113.5 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)
-
XPhos (0.036 mmol, 17.2 mg)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 134.5 mg)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add toluene, followed by 2-chloropyridine and aniline.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture in an oil bath at 100 °C for 8 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-phenyl-2-aminopyridine.[14]
Catalytic Cycle: Buchwald-Hartwig Amination
Hiyama Coupling
Application Note
The Hiyama coupling reaction facilitates the formation of a C-C bond between a heteroaryl chloride and an organosilicon reagent.[15] A key advantage of this method is the low toxicity and high stability of organosilanes.[16] The reaction typically requires an activating agent, such as a fluoride source (e.g., TBAF) or a base, to generate a hypervalent silicon species that is competent for transmetalation to the palladium center.[13] Recent developments have focused on fluoride-free protocols and the use of more reactive organosilanols or organo(alkoxy)silanes.[17][18] The addition of water can sometimes dramatically improve product yields.[15]
Quantitative Data Summary
| Entry | Heteroaryl Chloride | Organosilane | Catalyst System | Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloropyridine | Phenyltrimethoxysilane | Pd(OAc)₂ / SPhos | TBAF | THF | 80 | 16 | 93 |
| 2 | 2-Chloroquinoline | (4-Fluorophenyl)triethoxysilane | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 100 | 3 | 94 |
| 3 | 5-Chloro-1,3-dimethyluracil | (Thiophen-2-yl)trimethoxysilane | PdCl₂(PPh₃)₂ | NaOH | 1,4-Dioxane/H₂O | 100 | 12 | 81 |
| 4 | 2-Chlorobenzoxazole | Phenyltrifluorosilane | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 100 | 2 | 91 |
| 5 | 6-Chloro-2-methoxypyridine | (Pyridin-3-yl)trimethoxysilane | Pd/C / (4-FC₆H₄)₃P | H₂O | Toluene | 120 | 18 | 85 |
Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)quinoline
Materials:
-
2-Chloroquinoline (0.7 mmol, 114.5 mg)
-
(4-Fluorophenyl)triethoxysilane (1.05 mmol, 254.4 mg, 257 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.017 mmol, 3.9 mg)
-
XPhos (0.035 mmol, 17 mg)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.75 mmol, 1.75 mL)
-
tert-Butanol (t-BuOH, 1 mL)
Procedure:
-
To a microwave vial, add Pd(OAc)₂ and XPhos under an argon atmosphere.
-
Add a solution of (4-fluorophenyl)triethoxysilane in t-BuOH.
-
Add the TBAF solution and seal the vial.
-
Stir the mixture for 5 minutes at room temperature.
-
Add a solution of 2-chloroquinoline in t-BuOH.
-
Heat the reaction mixture to 100 °C for 3 hours.
-
After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford 2-(4-fluorophenyl)quinoline.[19]
Catalytic Cycle: Hiyama Coupling
Negishi Coupling
Application Note
The Negishi coupling involves the reaction of a heteroaryl chloride with an organozinc reagent, catalyzed by a palladium or nickel complex.[1] Organozinc reagents are more reactive than their boron and silicon counterparts, often allowing for milder reaction conditions and the coupling of more challenging substrates.[20] However, they are also more sensitive to air and moisture, necessitating the use of anhydrous and anaerobic reaction conditions. The preparation of the organozinc reagent can be performed in situ from the corresponding organohalide. This reaction is particularly useful for the formation of C(sp²)-C(sp³) bonds.[21]
Quantitative Data Summary
| Entry | Heteroaryl Chloride | Organozinc Reagent | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | | :-- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Chloropyridine | Phenylzinc chloride | Pd₂(dba)₃ / CPhos | THF | 25 | 12 | 95 | | 2 | 3-Chloro-6-methoxypyridazine | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | THF | 25 | 3 | 92 | | 3 | 2-Chlorobenzimidazole | 4-Tolylzinc chloride | Pd(OAc)₂ / SPhos | THF/NMP | 100 | 18 | 88 | | 4 | 4-Chloroisoquinoline | Benzylzinc chloride | Ni(acac)₂ / PPh₃ | THF | 65 | 16 | 79 | | 5 | 5-Chlorothiophene-2-carbaldehyde | Ethylzinc bromide | Pd(PPh₃)₄ | THF | 50 | 6 | 85 |
Experimental Protocol: Synthesis of 2-Phenylpyridine
Materials:
-
2-Chloropyridine (1.0 mmol, 113.5 mg)
-
Phenylzinc chloride (0.5 M in THF, 2.4 mL, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)
-
CPhos (0.024 mmol, 11.7 mg)
-
Anhydrous Tetrahydrofuran (THF, 4 mL)
Procedure:
-
In a nitrogen-filled glovebox, add Pd₂(dba)₃ and CPhos to a flame-dried Schlenk tube with a magnetic stir bar.
-
Add anhydrous THF and stir for 10 minutes.
-
Add 2-chloropyridine to the catalyst solution.
-
Slowly add the phenylzinc chloride solution dropwise at room temperature.
-
Seal the tube and continue stirring at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to afford 2-phenylpyridine.[20]
Catalytic Cycle: Negishi Coupling
Sonogashira Coupling
Application Note
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a heteroaryl chloride and a terminal alkyne.[22] This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes, which are valuable building blocks in materials science and medicinal chemistry. The classical Sonogashira reaction employs a dual catalyst system consisting of a palladium complex and a copper(I) co-catalyst, along with an amine base.[23] Copper-free variants have also been developed to avoid issues associated with the copper co-catalyst.[24] The coupling of less reactive heteroaryl chlorides often requires elevated temperatures and the use of robust ligands.[25]
Quantitative Data Summary
| Entry | Heteroaryl Chloride | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-3-nitropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 12 | 89 |
| 2 | 3-Chloroquinoline | 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | DIPA | DMF | 80 | 8 | 85 |
| 3 | 2-Chlorothiophene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 70 | 16 | 92 |
| 4 | 5-Chloroisatin | Ethynylbenzene | PdCl₂(dppf) / CuI | Et₃N | Acetonitrile | 80 | 10 | 78 |
| 5 | 4-Chloropyrimidine | 3-Ethynyl-N,N-dimethylaniline | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 81 |
Experimental Protocol: Synthesis of 2-(Phenylethynyl)pyridine
Materials:
-
2-Chloropyridine (1.0 mmol, 113.5 mg)
-
Phenylacetylene (1.1 mmol, 112.3 mg, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N, 3.0 mmol, 303.6 mg, 420 µL)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.
-
Add anhydrous THF, followed by 2-chloropyridine, phenylacetylene, and triethylamine.
-
Heat the mixture to 60 °C and stir for 12 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic solution with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to obtain 2-(phenylethynyl)pyridine.[22]
Catalytic Cycle: Sonogashira Coupling
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. | Semantic Scholar [semanticscholar.org]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. name-reaction.com [name-reaction.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Hiyama Coupling [organic-chemistry.org]
- 14. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 16. mdpi.com [mdpi.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 19. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: Large-Scale Synthesis and Utilization of Potassium Vinyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of potassium vinyltrifluoroborate and its application in palladium-catalyzed cross-coupling reactions. This versatile reagent offers significant advantages in terms of stability and handling, making it an invaluable tool in pharmaceutical and chemical synthesis.[1][2]
Introduction
Potassium vinyltrifluoroborate is a white to off-white, air- and water-stable crystalline solid.[3][4][5] It serves as a robust and efficient source of the vinyl group in various organic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[6][7][8] Its enhanced stability compared to boronic acids simplifies handling, storage, and stoichiometry in reactions.[2][9][10] This document outlines detailed protocols for its gram-scale synthesis and its application in the synthesis of substituted styrenes, which are crucial intermediates in drug development and materials science.[6]
Large-Scale Synthesis of Potassium Vinyltrifluoroborate
The preparation of potassium vinyltrifluoroborate can be readily achieved on a large scale. The most common method involves the reaction of a vinyl Grignard reagent with a borate ester, followed by treatment with potassium bifluoride (KHF₂).[6][11] This procedure avoids the use of cryogenic temperatures and results in good yields.[12]
Experimental Protocol: Gram-Scale Synthesis
This protocol is adapted from established procedures for the large-scale synthesis of potassium vinyltrifluoroborate.[13]
Materials:
-
Vinylmagnesium bromide or chloride solution in THF (e.g., 1.0 M)[12][13]
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (10% aqueous solution)[12]
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the borate ester in THF at room temperature, slowly add the vinylmagnesium halide solution. Maintain the temperature below 10 °C during the addition if necessary, although room temperature reactions have been reported to be successful.[12][13]
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.[13]
-
Quench the reaction by the slow addition of a 10% aqueous HCl solution until the pH is between 6 and 7.[12][13]
-
Separate the organic layer and extract the aqueous layer with diethyl ether.[13]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude vinylboronic acid intermediate.[13]
-
Dissolve the crude intermediate in methanol or another suitable solvent.[13]
-
Add an aqueous solution of potassium bifluoride (KHF₂) to the solution and stir vigorously at room temperature for 2-4 hours. A white precipitate of potassium vinyltrifluoroborate will form.[13]
-
Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether or acetone), and dry under vacuum to yield the final product.
Synthesis Yields
| Borate Ester | Grignard Reagent | Yield of Vinyl Pinacol Borate (%) | Reference |
| Methoxy Pinacol Borate | Vinyl Magnesium Chloride | 75 | [12] |
| Methoxy Pinacol Borate | Vinyl Magnesium Bromide | 72 | [12] |
| Isopropoxy Pinacol Borate | Vinyl Magnesium Bromide | 77 | [12] |
Synthesis Workflow Diagram
Diagram 1: Workflow for the large-scale synthesis of potassium vinyltrifluoroborate.
Application in Suzuki-Miyaura Cross-Coupling Reactions
Potassium vinyltrifluoroborate is a highly effective vinylating agent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of substituted styrenes.[6][7] These reactions are characterized by their mild conditions and tolerance of a wide variety of functional groups.[6][14]
General Experimental Protocol
The following is a general protocol for the Suzuki-Miyaura cross-coupling of aryl and heteroaryl electrophiles with potassium vinyltrifluoroborate.
Materials:
-
Aryl or heteroaryl halide (e.g., bromide)
-
Potassium vinyltrifluoroborate
Procedure:
-
In a reaction vessel, combine the aryl/heteroaryl halide, potassium vinyltrifluoroborate, and the base.
-
Add the solvent system to the mixture.
-
In a separate vial, premix the palladium catalyst and the phosphine ligand, then add this to the reaction mixture.
-
Degas the reaction mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to obtain the desired substituted styrene.
Quantitative Data: Suzuki-Miyaura Vinylation
The following table summarizes the reaction conditions and yields for the synthesis of various substituted styrenes.
| Aryl Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromoacetophenone | 2 mol% PdCl₂, 6 mol% PPh₃ | Cs₂CO₃ | THF/H₂O | Reflux | 79 (8 mmol scale) | [6] |
| p-Bromoanisole | 2 mol% PdCl₂, 6 mol% PPh₃ | Cs₂CO₃ | THF/H₂O (9:1) | Reflux | 72 | [6] |
| Mesityl Bromide | 2 mol% PdCl₂, 6 mol% PPh₃ | Cs₂CO₃ | THF/H₂O | Reflux | 85 | [6] |
| 4-Bromobenzonitrile | 2 mol% PdCl₂, 6 mol% PPh₃ | Cs₂CO₃ | THF/H₂O | Reflux | 88 | [6] |
| 2-Bromoaniline | 2 mol% Pd(OAc)₂, 4 mol% RuPhos | Cs₂CO₃ | THF/H₂O | Reflux | 95 | [6] |
Suzuki-Miyaura Coupling Workflow Diagram
Diagram 2: General workflow for Suzuki-Miyaura vinylation.
Safety and Handling
-
Potassium vinyltrifluoroborate is generally stable under standard conditions but should be stored in a cool, dry place away from moisture.[3]
-
Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can cause skin and eye irritation.[16]
-
Potassium bifluoride (KHF₂) is corrosive and must be handled with care as it can release HF in the presence of water.[10]
Conclusion
Potassium vinyltrifluoroborate is a valuable reagent for the large-scale synthesis of vinyl-substituted compounds. Its stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it a preferred choice for applications in drug discovery and development. The protocols and data provided herein offer a practical guide for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. guidechem.com [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 13682-77-4: Potassium vinyltrifluoroborate [cymitquimica.com]
- 4. POTASSIUM VINYLTRIFLUOROBORATE | 13682-77-4 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN103044472A - Method for preparing vinyl potassium trifluoborate - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Potassium Organotrifluoroborates
Audience: Researchers, scientists, and drug development professionals.
Application Notes: Functional Group Tolerance of Potassium Organotrifluoroborates
Potassium organotrifluoroborates have emerged as robust and versatile coupling partners in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Their increasing popularity stems from their remarkable stability to air and moisture, which allows for ease of handling and storage without the need for specialized inert atmosphere techniques.[1] This inherent stability, a consequence of the tetracoordinate boron center, also translates to a broad tolerance of a wide array of functional groups, making them highly attractive reagents in the synthesis of complex molecules, especially in the context of pharmaceutical and materials science research.
Potassium organotrifluoroborates are generally crystalline, free-flowing solids that can be stored indefinitely.[1] Unlike their boronic acid counterparts, they are less susceptible to protodeboronation, a common side reaction that can diminish yields and complicate purification.[2][3] This enhanced stability allows for the use of near-stoichiometric amounts of the organoboron reagent in coupling reactions.[3]
The trifluoroborate moiety is stable towards a variety of reagents, enabling the chemical manipulation of remote functional groups within the organotrifluoroborate molecule while preserving the crucial carbon-boron bond for subsequent cross-coupling reactions.[4] This feature significantly expands their synthetic utility, allowing for late-stage functionalization strategies in complex synthesis.
The Suzuki-Miyaura cross-coupling reactions of potassium organotrifluoroborates have been shown to be compatible with a diverse range of functional groups on both the organotrifluoroborate and the electrophilic coupling partner. Tolerated functionalities include, but are not limited to, ethers, ketones, esters, amides, nitriles, nitro groups, and even sensitive groups like aldehydes and carbamates.[5][6][7] This broad compatibility minimizes the need for protecting group strategies, leading to more efficient and atom-economical synthetic routes.
General Reactivity and Functional Group Compatibility
The following tables summarize the functional group tolerance observed in Suzuki-Miyaura cross-coupling reactions of various classes of potassium organotrifluoroborates. The yields provided are for the isolated cross-coupled products and are intended to be representative.
Table 1: Functional Group Tolerance in Suzuki-Miyaura Cross-Coupling of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Halides
| Entry | Aryltrifluoroborate | Electrophile | Functional Group Tolerated | Yield (%) | Reference |
| 1 | Potassium Phenyltrifluoroborate | 4-Bromoacetophenone | Ketone | 95 | [5] |
| 2 | Potassium Phenyltrifluoroborate | 4-Bromobenzonitrile | Nitrile | 98 | [5] |
| 3 | Potassium Phenyltrifluoroborate | Methyl 4-bromobenzoate | Ester | 96 | [5] |
| 4 | Potassium Phenyltrifluoroborate | 4-Nitroiodobenzene | Nitro | 92 | [5] |
| 5 | Potassium 4-methoxyphenyltrifluoroborate | 4-Chloroanisole | Ether (on both partners) | 85 | [2] |
| 6 | Potassium 3-formylphenyltrifluoroborate | 1-Bromo-4-fluorobenzene | Aldehyde, Fluoro | 78 | [2] |
| 7 | Potassium Furan-2-yltrifluoroborate | 4-Bromobenzonitrile | Heterocycle (Furan), Nitrile | 91 | [2] |
| 8 | Potassium Thiophen-2-yltrifluoroborate | 4-Chlorobenzonitrile | Heterocycle (Thiophene), Nitrile | 85 | [2] |
Table 2: Functional Group Tolerance in Suzuki-Miyaura Cross-Coupling of Potassium Alkenyltrifluoroborates with (Hetero)aryl Halides
| Entry | Alkenyltrifluoroborate | Electrophile | Functional Group Tolerated | Yield (%) | Reference |
| 1 | Potassium vinyltrifluoroborate | 4-Bromoacetophenone | Ketone | 89 | [5] |
| 2 | Potassium vinyltrifluoroborate | 4-Nitrobromobenzene | Nitro | 85 | [5] |
| 3 | Potassium (E)-styryltrifluoroborate | Methyl 4-iodobenzoate | Ester | 92 | [6] |
| 4 | Potassium isopropenyltrifluoroborate | 4-Bromoanisole | Ether | 88 | [5] |
| 5 | Potassium (Z)-1-hexenyltrifluoroborate | 1-Bromo-4-(trifluoromethyl)benzene | Trifluoromethyl | 75 | [6] |
Table 3: Functional Group Tolerance in Suzuki-Miyaura Cross-Coupling of Potassium Alkyltrifluoroborates with Aryl Chlorides
| Entry | Alkyltrifluoroborate | Electrophile | Functional Group Tolerated | Yield (%) | Reference |
| 1 | Potassium methyltrifluoroborate | 4'-Chloroacetophenone | Ketone | 91 | [7] |
| 2 | Potassium n-butyltrifluoroborate | 4-Chlorobenzonitrile | Nitrile | 89 | [7] |
| 3 | Potassium isobutyltrifluoroborate | Methyl 4-chlorobenzoate | Ester | 85 | [7] |
| 4 | Potassium cyclopropyltrifluoroborate | 4-Chloro-1-nitrobenzene | Nitro | 78 | [7] |
| 5 | Potassium 4-(benzoyloxy)butyltrifluoroborate | 4-Chloroanisole | Ester, Ether | 88 | [7] |
| 6 | Potassium 3-cyanopropyltrifluoroborate | 2-Chlorotoluene | Nitrile | 82 | [7] |
Experimental Protocols
Protocol 1: Synthesis of Potassium Aryltrifluoroborates from Boronic Acids
This protocol describes the general and highly efficient conversion of an arylboronic acid to its corresponding potassium aryltrifluoroborate salt.
Materials:
-
Arylboronic acid (1.0 equiv)
-
Methanol (MeOH)
-
Potassium hydrogen difluoride (KHF₂) (3.0 equiv)
-
Water (H₂O)
-
Acetone
-
Diethyl ether (Et₂O)
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
To a round-bottomed flask charged with the arylboronic acid (1.0 equiv), add methanol to form a stirrable suspension (typically a concentration of 1-2 M is sufficient).
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate container, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, 3.0 equiv).
-
Slowly add the aqueous KHF₂ solution to the cooled suspension of the arylboronic acid with vigorous stirring. A thick white precipitate of the potassium aryltrifluoroborate will form.
-
Continue stirring the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with cold water, acetone, and diethyl ether to remove any unreacted starting materials and inorganic salts.
-
Dry the resulting white crystalline solid under vacuum to a constant weight. The potassium aryltrifluoroborate is typically obtained in high purity and yield (>90%).[1][2]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Potassium Alkyltrifluoroborate with an Aryl Chloride
This protocol provides a general procedure for the cross-coupling of a potassium primary alkyltrifluoroborate with an aryl chloride, a challenging yet highly valuable transformation.
Materials:
-
Potassium alkyltrifluoroborate (1.05 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Water (degassed)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Argon or Nitrogen source
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube or microwave vial, add the potassium alkyltrifluoroborate (1.05 equiv), aryl chloride (1.0 equiv), potassium carbonate (3.0 equiv), palladium(II) acetate (2 mol%), and RuPhos (4 mol%).
-
Seal the vessel and evacuate and backfill with an inert atmosphere (Argon or Nitrogen) three times.
-
Add degassed toluene and water (typically in a 10:1 ratio, to give a final concentration of ~0.25 M with respect to the aryl chloride).
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.[7]
Visualizations
Caption: Suzuki-Miyaura Coupling Workflow.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Suzuki coupling with potassium 4-fluorophenyltrifluoroborate
<Technical Support Center: Optimizing Suzuki Coupling with Potassium 4-Fluorophenyltrifluoroborate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize Suzuki-Miyaura cross-coupling reactions using this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over the corresponding boronic acid?
Potassium organotrifluoroborate salts offer significant advantages over their boronic acid counterparts. They are typically stable, crystalline, monomeric solids that are not sensitive to air or moisture, which simplifies storage and handling.[1][2][3] This stability reduces the likelihood of decomposition and the formation of boroxine anhydrides, which can occur with boronic acids and complicate accurate measurements of stoichiometry.[3][4][5] Consequently, organotrifluoroborates often exhibit a lower tendency for protodeboronation (the undesired cleavage of the carbon-boron bond).[3][6]
Q2: What is the role of the base in the Suzuki coupling of organotrifluoroborates?
The base is a critical component, primarily facilitating the transmetalation step in the catalytic cycle.[1] It promotes the hydrolysis of the trifluoroborate to a more reactive boronic acid or a related species in situ.[7][8][9] This "slow release" of the boronic acid can be advantageous, as it keeps the concentration of the reactive boron species low, minimizing side reactions like oxidative homocoupling.[7][8] The choice and strength of the base can significantly influence the reaction rate and overall yield.[3]
Q3: Does the trifluoroborate salt participate directly in the catalytic cycle?
While the trifluoroborate salt is a stable precatalyst, evidence suggests it first hydrolyzes to the corresponding boronic acid, which is the primary species that engages in the transmetalation step with the palladium center.[7][8][9] The rate of this hydrolysis needs to be well-matched with the rate of the catalytic turnover for an efficient reaction.[7][8] For some aryltrifluoroborates, including p-F-phenyl, this hydrolysis may require acid catalysis, creating a unique "acid-base paradox" under the basic reaction conditions.[7][8]
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling with this compound.
Problem 1: Low to No Product Yield
If you are experiencing poor conversion of your starting materials, consider the following potential causes and solutions.
| Possible Cause | Troubleshooting Action | Rationale & Citation |
| Inactive Catalyst/Ligand | Ensure the palladium source is active. For challenging couplings, consider using a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand like RuPhos or SPhos.[6][10][11] | Electron-rich ligands accelerate the oxidative addition step, which can be rate-limiting, especially with electron-rich aryl halides.[6][12] |
| Incorrect Base | Screen different bases. While K₂CO₃ or K₃PO₄ can be effective, Cs₂CO₃ is often superior for promoting the hydrolysis of trifluoroborates and facilitating the coupling.[3][11][13] | Cesium carbonate's higher solubility and basicity can accelerate the necessary hydrolysis and subsequent transmetalation steps.[13] |
| Suboptimal Solvent System | Use a biphasic solvent system. A mixture of an organic solvent (e.g., Toluene, THF, Dioxane, or i-PrOH) and water is often required to dissolve both the organic substrates and the inorganic base.[2][3][13] Ensure vigorous stirring. | The presence of water is essential for the hydrolysis of the trifluoroborate salt to the active boronic acid species.[1][7] Inadequate mixing can limit the reaction at the phase interface. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many Suzuki couplings require heating to 80-100 °C to proceed at a reasonable rate.[2][3][14] | Higher temperatures provide the necessary activation energy for the oxidative addition and other steps in the catalytic cycle. |
| Reagent Quality | Use fresh, high-purity reagents. Ensure the aryl halide is pure and the this compound has not degraded. | Impurities can poison the palladium catalyst, and degraded starting materials will naturally lead to lower yields. |
Problem 2: Significant Side Product Formation
The formation of byproducts such as homocoupled aryl halide or protodeboronated starting material can compete with the desired cross-coupling.
| Side Product | Possible Cause | Troubleshooting Action | Rationale & Citation |
| Homocoupling of Aryl Halide | Presence of oxygen in the reaction. | Ensure the reaction setup is thoroughly degassed (e.g., by three vacuum/argon cycles or by sparging the solvent with argon for 15-20 minutes) and maintained under a strict inert atmosphere.[2][3] | Oxygen can participate in side reactions that lead to the homocoupling of the aryl halide, consuming starting material and deactivating the catalyst. |
| Protodeboronation | Reaction conditions are too harsh (e.g., prolonged heating, overly acidic or basic medium). | Use a stoichiometric amount of the trifluoroborate salt. Optimize reaction time by monitoring with TLC or GC-MS to avoid prolonged heating after completion.[2] | Although more stable than boronic acids, trifluoroborates can still undergo protodeboronation, where a proton source cleaves the C-B bond.[3][6] |
Diagrams and Visualizations
To further clarify the experimental process and logic, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Troubleshooting Low Yields in Trifluoroborate Couplings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving potassium organotrifluoroborates.
Troubleshooting Guides
Issue 1: Consistently Low or No Product Yield
Low or no yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Initial Checks:
-
Reagent Integrity:
-
Potassium Organotrifluoroborate: While generally stable, prolonged storage in a humid environment can lead to slow hydrolysis.[1] It is recommended to use freshly opened or properly stored trifluoroborate salts. For sensitive substrates, consider preparing the trifluoroborate fresh from the corresponding boronic acid and KHF₂.[2][3]
-
Aryl Halide/Triflate: Verify the purity of your electrophile. Impurities can inhibit the catalyst. The reactivity order is generally I > Br > OTf >> Cl.[4] Couplings involving aryl chlorides often require more specialized and highly active catalyst systems.[4]
-
Palladium Catalyst: Palladium(II) precatalysts like Pd(OAc)₂ can degrade over time. Phosphine ligands are susceptible to oxidation.[4] It is crucial to use fresh, high-quality catalysts and ligands stored under an inert atmosphere.
-
Base: The purity of the base is critical. Use a freshly opened bottle or a base that has been stored in a desiccator.
-
-
Reaction Setup and Atmosphere:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[4] Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) by performing at least three vacuum/backfill cycles.[5]
-
Solvent Quality: Use anhydrous and degassed solvents, as both oxygen and water can negatively impact the reaction.[4]
-
Troubleshooting Workflow:
If initial checks do not resolve the issue, a more in-depth investigation is required. The following workflow provides a systematic approach to identifying the root cause.
Caption: A workflow diagram for troubleshooting low yields.
Issue 2: Protodeboronation of the Trifluoroborate
Protodeboronation is a common side reaction where the trifluoroborate group is replaced by a hydrogen atom, leading to reduced yield.[4] This is especially prevalent with electron-deficient organotrifluoroborates.
Solutions:
-
Choice of Base: The base is essential for the hydrolysis of the trifluoroborate to the active boronic acid, but harsh bases can promote protodeboronation.[6] Consider using milder bases.
-
Anhydrous Conditions: While many protocols use aqueous solvent mixtures, water can act as a proton source for protodeboronation.[4] For sensitive substrates, rigorously dried solvents may improve yields.
-
Use of Stoichiometric Trifluoroborate: Unlike boronic acids, which are often used in excess to compensate for protodeboronation, trifluoroborates are more resistant to this side reaction, allowing for near-stoichiometric use.[7]
Issue 3: Homocoupling of the Trifluoroborate
Homocoupling is the self-coupling of two trifluoroborate molecules. This side reaction is often promoted by the presence of oxygen or Pd(II) species.[5]
Solutions:
-
Thorough Degassing: Rigorous degassing of the reaction mixture is the most effective way to prevent homocoupling by removing oxygen.[5]
-
Use of a Pd(0) Source: Using a Pd(0) catalyst directly, such as Pd(PPh₃)₄, can reduce homocoupling that may arise from the inefficient in situ reduction of a Pd(II) precatalyst.[5]
Data on Reaction Parameter Optimization
The choice of catalyst, ligand, base, and solvent can significantly impact the yield of trifluoroborate couplings. The following tables provide a summary of how these parameters can be optimized.
Table 1: Effect of Palladium Source and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Reference |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF/H₂O | 63 | [8] |
| Pd(OAc)₂ (2) | PPh₃ (6) | Cs₂CO₃ | THF/H₂O | 72 | [8] |
| PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ | THF/H₂O | 72 | [8] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 87 | [9] |
| Pd(OAc)₂ (5) | RuPhos (10) | K₂CO₃ | Toluene/H₂O | 79 | [2] |
Table 2: Effect of Base and Solvent on Yield
| Base | Solvent | Catalyst System | Yield (%) | Reference |
| Cs₂CO₃ | THF/H₂O | PdCl₂/PPh₃ | 72 | [8] |
| K₂CO₃ | THF/H₂O | PdCl₂/PPh₃ | 65 | [8] |
| K₃PO₄ | THF/H₂O | PdCl₂/PPh₃ | 45 | [8] |
| NEt₃ | THF/H₂O | PdCl₂/PPh₃ | <5 | [8] |
| Cs₂CO₃ | i-PrOH/H₂O | PdCl₂/PPh₃ | 48 | [8] |
| Cs₂CO₃ | Toluene/H₂O | PdCl₂/PPh₃ | <5 | [8] |
| K₂CO₃ | Toluene/H₂O | Pd(OAc)₂/RuPhos | 87 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Potassium Alkyltrifluoroborates
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv.), potassium alkyltrifluoroborate (0.525 mmol, 1.05 equiv.), and base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv.).[10]
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen. Repeat this process three times.[10]
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 10:1 Toluene/H₂O) via syringe.[9]
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol %) and ligand (e.g., RuPhos, 0.02 mmol, 4 mol %) and add them to the reaction mixture under a positive pressure of inert gas.[9][10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Rigorous Drying of Solvents (e.g., THF)
For moisture-sensitive couplings, ensuring anhydrous conditions is critical.
-
Pre-drying: If the solvent has a high water content, pre-dry it by stirring over anhydrous magnesium sulfate or calcium chloride for several hours, followed by filtration.
-
Distillation from a Drying Agent:
-
Set up a distillation apparatus that has been oven- or flame-dried and cooled under an inert atmosphere.
-
Add the pre-dried solvent to the distillation flask.
-
Add a suitable drying agent. For THF, sodium metal and benzophenone are commonly used as an indicator (the solution turns deep blue when dry).[11] For other solvents, calcium hydride is a good option.[12]
-
Reflux the solvent under an inert atmosphere until the indicator shows the solvent is dry, or for several hours if no indicator is used.
-
Distill the solvent and collect it in a dry, inert-atmosphere-flushed receiving flask. Use the freshly distilled solvent immediately or store it over activated molecular sieves in a sealed container under an inert atmosphere.
-
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle with Potassium Trifluoroborate
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Logical Relationship for Troubleshooting Catalyst Issues
Caption: Decision tree for troubleshooting catalyst-related issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with a potassium trifluoroborate giving a low yield?
A1: Common causes for low yields include suboptimal reaction conditions (catalyst, ligand, base, solvent), poor quality of reagents (degradation of the trifluoroborate, aryl halide, or catalyst), the presence of water or oxygen, and competing side reactions like protodeboronation or homocoupling.[4]
Q2: How stable are potassium organotrifluoroborates? Do I need to handle them in a glovebox?
A2: Potassium organotrifluoroborates are generally crystalline solids that are remarkably stable to air and moisture, making them convenient to handle on the benchtop without the need for a glovebox for routine weighing and addition to the reaction.[1] However, for long-term storage, it is best to keep them in a tightly sealed container in a cool, dry place.[1]
Q3: My aryl chloride is unreactive. What conditions can I use to improve the coupling?
A3: Aryl chlorides are less reactive than the corresponding bromides and iodides. To improve coupling yields, consider using more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands like the Buchwald dialkylbiaryl phosphines (e.g., RuPhos, SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5][9] Increasing the reaction temperature can also help overcome the higher activation energy for the oxidative addition of the C-Cl bond.[5]
Q4: How do I choose the right base for my trifluoroborate coupling?
A4: The base is crucial for promoting the hydrolysis of the trifluoroborate to the active boronic acid.[6] Common inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used.[8][9] The optimal base is substrate-dependent, and screening a few different bases is a recommended optimization step. For substrates prone to protodeboronation, milder bases may be beneficial.[4]
Q5: Can I run trifluoroborate couplings under aerobic conditions?
A5: It is strongly recommended to perform Suzuki-Miyaura couplings under an inert atmosphere. The active Pd(0) catalyst and many phosphine ligands are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and promote side reactions like homocoupling, ultimately reducing the yield of the desired product.[5]
References
- 1. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 2. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. molan.wdfiles.com [molan.wdfiles.com]
Technical Support Center: Potassium Aryltrifluoroborate Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing potassium aryltrifluoroborates in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Cross-Coupling Product
Q1: My Suzuki-Miyaura reaction with a potassium aryltrifluoroborate is giving a low yield or failing completely. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in potassium aryltrifluoroborate couplings can stem from several factors, ranging from reagent stability to suboptimal reaction conditions. Here’s a systematic guide to troubleshooting:
-
Incomplete Hydrolysis of the Trifluoroborate: Potassium aryltrifluoroborates are bench-stable solids that require in situ hydrolysis to the corresponding boronic acid to participate in the catalytic cycle.[1] If this hydrolysis is too slow or incomplete, the concentration of the active nucleophile will be insufficient.
-
Troubleshooting:
-
Ensure adequate water content: The reaction medium typically requires a small amount of water to facilitate hydrolysis. Anhydrous conditions will impede the reaction.
-
Choice of base: The base is crucial for promoting the hydrolysis of the trifluoroborate to the active boronate species.[2] Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[2][3]
-
Reaction Temperature: Higher temperatures can accelerate the hydrolysis of the trifluoroborate salt.
-
-
-
Catalyst Inactivity: The palladium catalyst may not be active or may be poisoned.
-
Troubleshooting:
-
Use a pre-catalyst or an active Pd(0) source: While Pd(OAc)₂ is a common precursor, it requires in situ reduction to Pd(0). Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst can sometimes be more effective.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can stabilize the palladium catalyst and promote the desired catalytic cycle.[1] For challenging couplings, consider using specialized ligands.
-
-
-
Protodeboronation of the Aryltrifluoroborate: This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of an arene byproduct and loss of the nucleophile.[4] While potassium aryltrifluoroborates are more stable to protodeboronation than the corresponding boronic acids, it can still occur, especially with electron-rich or heteroaromatic substrates under harsh basic conditions.[1][5]
-
Troubleshooting:
-
Use a milder base: If protodeboronation is suspected, switching to a less aggressive base may be beneficial.
-
Optimize reaction time and temperature: Prolonged reaction times at high temperatures can increase the likelihood of protodeboronation. Monitor the reaction progress and stop it once the starting material is consumed.
-
Slow-release strategy: The inherent stability of the trifluoroborate salt provides a "slow-release" of the boronic acid, which helps to keep its concentration low and minimize protodeboronation.[6]
-
-
Issue 2: Presence of Homocoupling Byproduct
Q2: I am observing a significant amount of biaryl byproduct derived from the homocoupling of my potassium aryltrifluoroborate. How can I minimize this side reaction?
A2: Homocoupling of the aryltrifluoroborate to form a symmetrical biaryl is a common side reaction. It is often promoted by the presence of oxygen.
-
Mechanism of Homocoupling: The homocoupling reaction can be catalyzed by palladium, especially in the presence of an oxidant like air. The mechanism can involve the formation of a diarylpalladium(II) species, which then undergoes reductive elimination to yield the biaryl.
-
Troubleshooting:
-
Degas the reaction mixture: The most critical step to prevent homocoupling is to rigorously degas the solvent and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique.[7]
-
Use a Pd(0) catalyst source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the propensity for side reactions that may be favored by Pd(II) precursors under certain conditions.[7]
-
Control the stoichiometry: Using a slight excess of the aryl halide relative to the aryltrifluoroborate can sometimes favor the cross-coupling pathway over homocoupling.
-
Ligand Effects: The use of appropriate ligands can favor the cross-coupling catalytic cycle over the homocoupling pathway.
-
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize the effect of different reaction parameters on the yield of the desired cross-coupling product. While direct quantification of side products is often not reported, a higher yield of the desired product generally indicates a lower extent of side reactions.
Table 1: Effect of Base on the Yield of Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid/Ester | Base | Catalyst | Solvent | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Phenylboronic acid | Na₂CO₃ | Pd/NiFe₂O₄ | DMF/H₂O | 98 | [3] |
| 2 | 4-Bromobenzonitrile | Phenylboronic acid | K₂CO₃ | Pd/NiFe₂O₄ | DMF/H₂O | 95 | [3] |
| 3 | 4-Bromobenzonitrile | Phenylboronic acid | Cs₂CO₃ | Pd/NiFe₂O₄ | DMF/H₂O | 92 | [3] |
| 4 | 4-Bromobenzonitrile | Phenylboronic acid | K₃PO₄ | Pd/NiFe₂O₄ | DMF/H₂O | 90 | [3] |
| 5 | 2-Bromothiazole | Potassium styryltrifluoroborate | t-BuNH₂ | PdCl₂(dppf)·CH₂Cl₂ | i-PrOH/H₂O | 47 | [8] |
| 6 | 2-Bromothiazole | Potassium styryltrifluoroborate | Et₃N | PdCl₂(dppf)·CH₂Cl₂ | i-PrOH/H₂O | 83 | [8] |
Table 2: Effect of Catalyst and Ligand on Coupling Yield
| Entry | Aryl Halide | Potassium Aryltrifluoroborate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ | Ethanol | 91 | [1] |
| 2 | 4-Chlorobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ | Ethanol | 65 | [5] |
| 3 | 1-Bromonaphthalene | Potassium phenyltrifluoroborate | Pd(OAc)₂ (1) | None | K₂CO₃ | Methanol | 80 | [9] |
| 4 | 4-Bromoanisole | Potassium vinyltrifluoroborate | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ | THF/H₂O | 72 | [10] |
| 5 | 4-Bromoanisole | Potassium vinyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | None | Cs₂CO₃ | THF/H₂O | 63 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl Bromides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Potassium aryltrifluoroborate (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the potassium aryltrifluoroborate, aryl bromide, Pd(OAc)₂, PPh₃, and Cs₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed toluene and degassed water (typically in a 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling with in situ activation of a potassium aryltrifluoroborate.
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
Technical Support Center: Preventing Protodeboronation of Organotrifluoroborates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate protodeboronation in reactions involving organotrifluoroborates. This unwanted side reaction can lead to reduced yields and purification challenges in crucial synthetic steps, such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in reactions with organotrifluoroborates?
Protodeboronation is an undesired side reaction where the carbon-boron bond of an organoboron compound, such as an organotrifluoroborate, is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of a deboronated byproduct, which reduces the yield of the desired coupled product and introduces impurities that can be difficult to separate.
Q2: How do organotrifluoroborates help in preventing protodeboronation?
Potassium organotrifluoroborates are generally more stable than their corresponding boronic acids.[1] They act as a "protected" form of the boronic acid, which is slowly released in situ under the reaction conditions.[1][2] This "slow-release" strategy maintains a low concentration of the highly reactive boronic acid at any given time, which minimizes the rate of protodeboronation relative to the desired cross-coupling reaction.[1][2]
Q3: What is the mechanism of protodeboronation for organotrifluoroborates?
The protodeboronation of organotrifluoroborates is preceded by their hydrolysis to the corresponding boronic acid.[1] The resulting boronic acid can then undergo protodeboronation through either acid-catalyzed or base-catalyzed pathways.[1] For non-basic aromatic boronic acids, these are the primary mechanisms.[1] Basic heteroaromatic boronic acids can have more complex mechanisms, sometimes involving zwitterionic intermediates.[1][2]
Q4: How does pH affect protodeboronation?
The pH of the reaction medium is a critical factor.[1] For simple non-basic boronic acids, both acidic and basic conditions can promote protodeboronation.[1] The rate of protodeboronation is often minimized at a near-neutral pH. The specific pH at which the rate is highest can vary depending on the substrate.
Q5: Can the choice of base influence the outcome of the reaction?
Yes, the choice of base plays a crucial role. Strong inorganic bases can promote protodeboronation.[3] Weaker bases (e.g., CsF, K₃PO₄, or Cs₂CO₃) are often preferred over strong hydroxides or carbonates to minimize this side reaction.[4] Careful control of the stoichiometry of the base is also important.[1]
Q6: Are certain types of organotrifluoroborates more stable than others?
The stability of organotrifluoroborates and their rate of hydrolysis are highly dependent on the organic substituent.[5][6] For instance, organotrifluoroborates with alkynyl or electron-poor aryl groups hydrolyze very slowly, while those with isopropyl, β-styryl, or anisyl groups hydrolyze much faster.[5][6] This allows for the selection of an organotrifluoroborate with a hydrolysis rate that is well-matched to the rate of the catalytic cross-coupling reaction, which is key to the "slow-release" strategy.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with organotrifluoroborates, focusing on identifying the causes of unexpected protodeboronation and providing actionable solutions.
| Symptom | Potential Cause | Suggested Solution(s) |
| Low yield of desired product and significant amount of deboronated byproduct. | 1. Reaction temperature is too high. | - Lower the reaction temperature. Many modern catalyst systems are active at lower temperatures (e.g., 60-80 °C).[4] |
| 2. Inappropriate choice or amount of base. | - Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃, CsF).[3] - Carefully control the stoichiometry of the base. | |
| 3. Suboptimal solvent system. | - Consider using a less protic solvent or a mixture of solvents to minimize the availability of protons. | |
| 4. Slow catalytic turnover. | - Increase catalyst loading. - Use more efficient ligands (e.g., bulky biarylphosphine ligands) to accelerate the catalytic cycle.[4] - Consider the use of metal additives like silver or copper salts to accelerate the cross-coupling.[2] | |
| Protodeboronation of electron-deficient or heteroaromatic organotrifluoroborates. | These substrates are inherently more susceptible to protodeboronation. | - Employ the "slow-release" strategy by ensuring the hydrolysis of the organotrifluoroborate is the rate-limiting step.[1] - Use milder reaction conditions (lower temperature, weaker base).[1] - Utilize highly active catalyst systems to favor the desired reaction pathway. |
| Inconsistent results between batches. | 1. Variable water content in reagents or solvents. | - Use anhydrous solvents and dry reagents. While some water is often necessary for the Suzuki-Miyaura coupling, excess water can promote protodeboronation.[4] |
| 2. Reaction vessel material. | - The glass surface of a reaction vessel can act as a fluorophile and affect the hydrolysis rate. Using PTFE reaction vessels can lead to more consistent results.[7] |
Quantitative Data
Relative Hydrolysis Rates of Potassium Organotrifluoroborates
The "slow-release" of the boronic acid is central to minimizing protodeboronation. The rate of hydrolysis of the organotrifluoroborate should ideally be slower than the rate of the cross-coupling reaction. The following table provides a qualitative comparison of hydrolysis rates for different classes of organotrifluoroborates.
| Class | Substituent (R in R-BF₃K) | Relative Hydrolysis Rate | Applicability of "Slow-Release" |
| I | Alkyl, cycloalkyl, electron-rich aryl and alkenyl | Fast | "Slow-release" strategy is generally not viable.[8] |
| II | Simple aryl, benzyl, furyl | Slow | "Slow-release" of the boronic acid is feasible.[8] |
| III | Alkynyl, electron-poor aryl | Very Slow | Transmetalation may proceed directly from the organotrifluoroborate.[8] |
This table is a qualitative summary. Actual rates depend on specific reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates to Minimize Protodeboronation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Potassium organotrifluoroborate (1.1-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, RuPhos) (1-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., THF, dioxane, toluene)
-
Degassed water
Procedure:
-
To a dry Schlenk tube or reaction vial, add the potassium organotrifluoroborate, aryl halide, base, palladium catalyst, and ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed anhydrous solvent and degassed water (if required, the amount should be optimized) via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (start with a lower temperature, e.g., 60-80 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Mechanism of Protodeboronation of Organotrifluoroborates.
Caption: Troubleshooting Workflow for Protodeboronation.
Caption: Generalized Experimental Setup.
References
hydrolysis of potassium 4-fluorophenyltrifluoroborate under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrolysis of potassium 4-fluorophenyltrifluoroborate, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is predominantly used as a stable, solid precursor to 4-fluorophenylboronic acid for in situ generation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] This approach, often termed "slow release," helps to minimize side reactions like homocoupling and protodeboronation that can occur when using the boronic acid directly.[1][2][3]
Q2: Is this compound stable under ambient conditions?
A2: Yes, potassium organotrifluoroborates, including the 4-fluorophenyl derivative, are generally crystalline solids that are stable to air and moisture, allowing for long-term storage at room temperature without special precautions.[4][5][6] This stability is a significant advantage over many boronic acids, which can be prone to dehydration and other forms of degradation.[6][7]
Q3: What are the general conditions for the hydrolysis of this compound?
A3: Hydrolysis is typically carried out in a mixture of an organic solvent, such as tetrahydrofuran (THF), and water, in the presence of a base.[2][3] Common bases include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[2][3][8] The reaction is often heated, for instance, to 55 °C, to facilitate the hydrolysis.[2][3][9]
Q4: How can the progress of the hydrolysis reaction be monitored?
A4: The hydrolysis can be monitored using several analytical techniques. ¹⁹F NMR spectroscopy is a powerful tool to distinguish between the starting trifluoroborate and the generated fluoride ions or fluorinated byproducts.[10][11][12] Electrospray ionization mass spectrometry (ESI-MS) can be used for real-time monitoring of the various ionic species in solution during hydrolysis.[7][13][14] ¹¹B NMR can also be employed to observe the conversion of the trifluoroborate to the corresponding boronic acid.[15]
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Hydrolysis | 1. Inappropriate pH: For aryltrifluoroborates like the 4-fluoro derivative, hydrolysis can be paradoxically slow under strongly basic conditions and may require acid catalysis.[2][3][9] 2. Insufficient Water: The hydrolysis reaction requires water as a reagent. 3. Low Temperature: The reaction rate is temperature-dependent. 4. Inefficient Mixing: Poor mixing can lead to localized high concentrations of base, which can inhibit the acid-catalyzed pathway.[1] | 1. Adjust pH: The system may require a drop in pH to initiate the acid-catalyzed hydrolysis pathway. This can be influenced by the formation of a biphasic system with the base.[2][7] 2. Optimize Solvent System: Ensure a sufficient amount of water is present in the THF/water mixture. A common ratio is 10:1 THF/H₂O.[7][16] 3. Increase Temperature: Increasing the reaction temperature (e.g., to 55 °C) can enhance the rate of hydrolysis.[2][3] 4. Improve Agitation: Ensure vigorous stirring to promote efficient mixing of the reaction components.[2][7] |
| Inconsistent Reaction Rates Between Batches | 1. Reaction Vessel Material: The use of glass reaction vessels can accelerate hydrolysis. Glass acts as a fluorophile, sequestering fluoride ions and driving the equilibrium towards the boronic acid.[1] The surface area of the glass can influence the rate.[1] 2. Reaction Vessel Shape and Size: The geometry of the reaction vessel can affect mixing efficiency and phase contact in biphasic systems, thereby impacting the hydrolysis rate.[1][2][7] 3. Stirring Rate: The rate of stirring can influence the reaction, particularly in biphasic systems, by affecting the interfacial area and mass transfer.[2][7][14] | 1. Use Consistent Reaction Vessels: For reproducible results, use reaction vessels of the same material (e.g., borosilicate glass or PTFE), shape, and size for all experiments.[1] When comparing experiments, it is crucial to keep the vessel type constant. 2. Standardize Stirring: Employ a consistent and well-defined stirring rate for all reactions.[7][14] |
| Formation of Side Products (e.g., Homocoupling) | 1. Rapid Accumulation of Boronic Acid: If the hydrolysis is too fast relative to the rate of the subsequent cross-coupling reaction, the concentration of the reactive boronic acid can build up, leading to side reactions like oxidative homocoupling.[2][3][9] | 1. Control the Rate of Hydrolysis: The "slow release" of the boronic acid is key. Adjusting the reaction parameters (temperature, base concentration, solvent ratio) to match the rate of hydrolysis with the rate of the catalytic turnover in the Suzuki-Miyaura reaction can minimize the accumulation of the boronic acid.[2][3] |
Data Presentation
Table 1: Factors Influencing the Hydrolysis of Potassium Aryltrifluoroborates
| Factor | Effect on Hydrolysis Rate | Rationale | Reference(s) |
| Base | Can accelerate or decelerate | The effect is complex. While base is required for the overall Suzuki-Miyaura reaction, high concentrations can retard the acid-catalyzed hydrolysis pathway necessary for some aryltrifluoroborates.[2][7] | [1][2][7] |
| Reaction Vessel Material | Glass accelerates hydrolysis | Glass acts as a fluoride scavenger, shifting the equilibrium towards the formation of boronic acid.[1] | [1] |
| Stirring Rate | Can significantly affect the rate | Influences mixing and phase contact in biphasic systems, which can alter the local pH and reaction rate.[2][7][14] | [2][7][14] |
| Temperature | Higher temperature increases the rate | Provides the necessary activation energy for the hydrolysis reaction. | [2][3] |
| Solvent System (THF/H₂O) | Water is essential | Water is a reactant in the hydrolysis. The ratio can affect the solubility of the components and the reaction kinetics.[2][7] | [2][7] |
Experimental Protocols
Protocol 1: General Procedure for the Hydrolysis of this compound for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates and catalytic systems.
-
Reaction Setup: In a clean, dry reaction vessel (e.g., a round-bottom flask or Schlenk tube) equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv).
-
Addition of Reagents: Add the palladium catalyst (e.g., 2 mol % PdCl₂) and ligand (e.g., 6 mol % PPh₃), the aryl halide coupling partner (1.0-1.2 equiv), and the base (e.g., 3.0 equiv Cs₂CO₃).[17]
-
Solvent Addition: Add the solvent system, typically a 9:1 or 10:1 mixture of THF and water.[7][17]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 55 °C or reflux) under an inert atmosphere (e.g., nitrogen or argon).[2][3]
-
Monitoring and Workup: Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS). Upon completion, cool the reaction to room temperature, and perform a standard aqueous workup followed by purification of the product by column chromatography.
Protocol 2: Monitoring Hydrolysis by ¹⁹F NMR
-
Sample Preparation: In an NMR tube, dissolve a known amount of this compound in a deuterated solvent mixture mimicking the reaction conditions (e.g., THF-d₈/D₂O with a base).
-
Data Acquisition: Acquire a ¹⁹F NMR spectrum at the start of the experiment (t=0). The signal for the trifluoroborate will be at a characteristic chemical shift.
-
Time-Course Monitoring: Acquire subsequent ¹⁹F NMR spectra at regular intervals while maintaining the sample at the desired reaction temperature. The appearance of new signals corresponding to fluoride ions or other fluorine-containing species will indicate the progress of hydrolysis.[10][11][12]
Visualizations
Caption: Stepwise hydrolysis of potassium aryltrifluoroborate.
Caption: Troubleshooting workflow for hydrolysis issues.
References
- 1. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. Detection of β-d-glucuronidase activity in environmental samples using 4-fluorophenyl β-d-glucuronide and 19F NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Trifluoroborate Cross-Coupling
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting catalyst deactivation issues encountered during trifluoroborate cross-coupling reactions. The following guides and frequently asked questions (FAQs) address specific problems and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a potassium trifluoroborate salt is resulting in a low yield. What are the common causes?
Low yields in Suzuki-Miyaura reactions involving potassium trifluoroborates can be attributed to several factors. The most frequent issues include:
-
Suboptimal Reaction Conditions: The selection of the catalyst, ligand, base, and solvent system is crucial and highly dependent on the specific substrates being used.[1]
-
Reagent Quality: The purity and stability of the potassium trifluoroborate, aryl halide, palladium catalyst, and base are critical. Degradation or impurities can significantly hinder the reaction.[1]
-
Presence of Water: While some protocols are tolerant to aqueous conditions, excess water or the use of non-anhydrous solvents when not specified can lead to unwanted side reactions like protodeboronation.[1][2]
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation. Incomplete degassing of the reaction mixture can lead to catalyst deactivation.[1][3]
-
Side Reactions: Competing reactions such as homocoupling of the aryl halide or protodeboronation of the trifluoroborate salt can consume starting materials and lower the yield of the desired product.[1][2][3]
Q2: I suspect my palladium catalyst is deactivating. What are the primary deactivation pathways?
Palladium catalyst deactivation in trifluoroborate cross-coupling can occur through several mechanisms:
-
Formation of Inactive Palladium Species: The active Pd(0) catalyst can aggregate to form inactive palladium nanoparticles (palladium black), a process often promoted by high temperatures or prolonged reaction times.[4][5][6] Reduction of a Pd(II) precatalyst to catalytically inactive Pd(0) species can also be a cause of deactivation.[4][6]
-
Oxidation of the Catalyst: Exposure to oxygen can oxidize the active Pd(0) to inactive Pd(II) species, halting the catalytic cycle.[1]
-
Ligand Degradation or Dissociation: The phosphine ligands used to stabilize the palladium center can degrade under harsh reaction conditions or dissociate from the metal, leading to catalyst instability and aggregation.
-
Poisoning: Impurities in the starting materials or solvents, such as sulfur-containing compounds, can act as catalyst poisons, irreversibly binding to the palladium center and inhibiting its activity.[7]
Q3: What is protodeboronation and how can I minimize it?
Protodeboronation is a significant side reaction where the carbon-boron bond of the organotrifluoroborate is cleaved by a proton source (e.g., water, alcohols), replacing the trifluoroborate group with a hydrogen atom.[2] This consumes the nucleophilic partner and reduces the product yield.
To minimize protodeboronation:
-
Use Anhydrous Conditions: When the catalytic system allows, using anhydrous solvents and reagents can significantly reduce this side reaction.[2]
-
Optimize the Base: Employ a strong, non-hydroxide base. The choice of base can influence the rate of both the desired cross-coupling and the undesired protodeboronation.[2]
-
Accelerate the Cross-Coupling: Select a highly active catalyst system that promotes a rapid cross-coupling reaction, which will outcompete the slower protodeboronation pathway.[2] Potassium trifluoroborate salts are generally less prone to protodeboronation compared to boronic acids.[2][8]
Q4: How does the fluoride in trifluoroborate salts affect the catalyst?
Fluoride ions play a multifaceted role in palladium-catalyzed cross-coupling reactions. While beneficial in activating the organotrifluoroborate for transmetalation, high concentrations of fluoride can also have detrimental effects. In some cases, fluoride can catalyze the reduction of Pd(II) to Pd(0).[9] However, an excess of fluoride can also lead to the formation of unreactive anionic palladium species or interfere with the catalytic cycle. The slow release of the boronic acid from the trifluoroborate salt under basic conditions helps to control the concentration of reactive species and minimize side reactions.[10][11][12]
Q5: Can a deactivated palladium catalyst be reactivated?
In some instances, catalyst activity can be restored. For heterogeneous catalysts that have deactivated through the formation of Pd(0) nanoparticles, treatment with an oxidizing agent like benzoquinone (BQ) can re-oxidize the palladium to the active Pd(II) state.[4][6] For catalysts poisoned by certain impurities, washing with specific reagents may be effective. For example, catalysts poisoned by nitrogen-containing compounds can sometimes be reactivated by treatment with alkali metal carbonates or bicarbonates.[13] Reactivation of deactivated palladium on carbon catalysts has been achieved by washing with hot lye followed by treatment with nitric acid and subsequent reduction.[14]
Troubleshooting Guides
Low or No Product Yield
| Symptom | Possible Cause | Troubleshooting Step |
| No reaction, starting materials intact | Inactive catalyst | Ensure the use of a fresh, active palladium precatalyst and ligand. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to Pd(0).[8] |
| Incorrect reaction temperature | Increase the temperature, as some couplings, especially with challenging substrates, require higher temperatures to overcome the activation energy.[3] | |
| Low yield with significant starting material remaining | Inefficient catalyst system | Screen different palladium catalysts and ligands. Bulky, electron-rich ligands like Buchwald's biarylphosphines (e.g., SPhos, XPhos) can be effective for difficult couplings.[3] |
| Suboptimal base | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The choice of base is critical for activating the trifluoroborate.[3][15] | |
| Low yield with byproduct formation | Protodeboronation | Switch to more anhydrous conditions if possible. Use a non-hydroxide base.[2] Consider using a more stable boronic acid surrogate like a MIDA boronate.[8] |
| Homocoupling of aryl halide | Ensure thorough degassing of the reaction mixture to remove oxygen.[3] A lower reaction temperature may also reduce homocoupling. | |
| Catalyst decomposition (formation of palladium black) | Use a more stable catalyst system or a higher ligand-to-palladium ratio.[2] Lower the reaction temperature if feasible. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling with Potassium Trifluoroborates
This is a generalized protocol and should be optimized for specific substrates.
-
Vessel Preparation: An oven-dried reaction vial equipped with a magnetic stir bar is charged with the aryl halide (1.0 equiv.), potassium trifluoroborate salt (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 3.0 equiv.).[15][16]
-
Inert Atmosphere: The vial is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[8]
-
Catalyst Addition: Under the inert atmosphere, the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., RuPhos, 4 mol%) are added.[15][16]
-
Solvent Addition: Degassed solvent (e.g., 10:1 toluene/H₂O) is added via syringe to achieve the desired concentration (e.g., 0.25 M).[16]
-
Reaction: The mixture is heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (typically 4-24 hours).[3][16]
-
Monitoring: The reaction progress is monitored by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[8]
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.[3][8]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[3][8]
Protocol for Catalyst Reactivation
This protocol is an example for the reactivation of a heterogeneous Pd(II) catalyst that has been deactivated by reduction to Pd(0).
-
Catalyst Isolation: The deactivated heterogeneous catalyst is recovered from the reaction mixture by filtration.
-
Washing: The catalyst is washed with an appropriate solvent to remove any adsorbed organic residues and then dried.
-
Re-oxidation: The dried catalyst is suspended in a suitable solvent, and an oxidizing agent such as benzoquinone (BQ) is added.[4][6]
-
Stirring: The suspension is stirred at room temperature until the catalyst's color changes, indicating re-oxidation.
-
Recovery: The reactivated catalyst is isolated by filtration, washed with solvent to remove excess oxidizing agent, and dried before reuse.
Visualizations
Caption: Key pathways for palladium catalyst deactivation.
Caption: A workflow for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS (Journal Article) | OSTI.GOV [osti.gov]
- 6. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluoride-Catalyzed Reduction of Palladium(II) to Palladium(0)−Phosphine Complexes | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 14. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 15. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 16. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
improving reaction rates for potassium trifluoroborate couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing potassium trifluoroborate coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using potassium trifluoroborate salts over boronic acids in Suzuki-Miyaura couplings?
Potassium organotrifluoroborates offer several key advantages over their boronic acid counterparts. They are typically crystalline, free-flowing solids that exhibit enhanced stability to air and moisture, which simplifies handling and storage as they do not require specialized inert atmosphere techniques.[1][2][3][4][5] This stability also means they are less prone to protodeboronation, allowing for the use of near-stoichiometric amounts of the reagent and improving the atom economy of the reaction.[1][6] In contrast, boronic acids can be challenging to purify due to the formation of cyclic anhydrides (boroxines), which can lead to inaccuracies in stoichiometry.[6]
Q2: My Suzuki-Miyaura coupling reaction with a potassium trifluoroborate salt is resulting in a low or no yield. What are the most common causes?
Several factors can contribute to low or no conversion in these coupling reactions. The most common issues include:
-
Ineffective Catalyst System: The choice of palladium precursor and, critically, the phosphine ligand is paramount. For many substrates, particularly sterically hindered ones, bulky and electron-rich ligands are necessary to promote the catalytic cycle.[6][7]
-
Suboptimal Base: The base is crucial for the transmetalation step. The strength, solubility, and choice of base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) can dramatically impact the reaction rate and yield.[6][8][9]
-
Inappropriate Solvent System: A suitable solvent or solvent mixture is needed to dissolve all reaction components. Biphasic systems, such as toluene/water or THF/water, are often employed and require efficient stirring to facilitate the reaction.[6][8][10]
-
Low Reaction Temperature: While some couplings proceed at room temperature, many require heating to overcome activation barriers.[6][10] Increasing the temperature to a range of 80-100 °C is a common strategy.[1][6]
-
Catalyst Deactivation: Impurities in the starting materials or solvents can poison the palladium catalyst. Additionally, the nitrogen atom in some heteroaryl substrates can coordinate to the palladium center and inhibit its catalytic activity.[11]
Q3: How can I minimize side reactions like homocoupling and protodeboronation?
-
Protodeboronation: This side reaction, the cleavage of the C-B bond by a proton source, is less of an issue with trifluoroborates than with boronic acids.[6] However, it can still occur. Using stoichiometric amounts of the trifluoroborate salt and ensuring the reaction medium is not overly acidic can help minimize this.[6][12]
-
Homocoupling: The self-coupling of the aryl halide can be caused by the presence of oxygen in the reaction mixture.[6][11] It is crucial to properly degas the reaction mixture and solvents and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[1][6]
Troubleshooting Guide
Problem: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution(s) |
| Inactive Catalyst/Ligand | - Use a fresh, high-purity palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂).[2][8] - Screen different bulky, electron-rich phosphine ligands such as RuPhos, SPhos, or XPhos, especially for challenging substrates.[7][9][10][13] |
| Incorrect Base | - Screen a variety of bases. Cesium carbonate (Cs₂CO₃) is often very effective for trifluoroborate couplings.[8][9] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are also common choices.[1][2][11] - Ensure the base is finely powdered to maximize its surface area. |
| Suboptimal Solvent | - A biphasic solvent system like toluene/water or THF/water is often beneficial.[2][8][10] - Ensure vigorous stirring to promote mixing between the aqueous and organic phases.[14] |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Many Suzuki-Miyaura couplings with trifluoroborates require heating to 80-100 °C.[1][6][10] |
Problem: Formation of Significant Side Products
| Potential Cause | Suggested Solution(s) |
| Protodeboronation | - Use a stoichiometric amount (1.0-1.2 equivalents) of the potassium trifluoroborate salt.[1][6] - Avoid acidic conditions. |
| Homocoupling of Aryl Halide | - Ensure the reaction mixture and solvents are thoroughly degassed prior to adding the catalyst.[1][6] - Maintain a positive pressure of an inert atmosphere (argon or nitrogen) throughout the reaction.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of a Potassium Alkyltrifluoroborate with an Aryl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, combine the aryl chloride (1.0 equiv.), potassium alkyltrifluoroborate (1.05 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).[1]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.[1]
-
Solvent Addition: Add degassed solvents, for example, a 10:1 mixture of toluene and water (e.g., 5 mL toluene and 0.5 mL water).[1][10]
-
Catalyst Preparation: In a separate vial, combine the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).[1][10]
-
Catalyst Addition: Add the catalyst mixture to the reaction vessel under a positive pressure of argon.[1]
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.[1][10]
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visualizing Reaction Parameters
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield Suzuki-Miyaura couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki-Miyaura Reactions with Trifluoroborates
Welcome to the technical support center for Suzuki-Miyaura reactions involving potassium aryltrifluoroborates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental use of these reagents, with a particular focus on the role of water.
Frequently Asked Questions (FAQs)
Q1: What is the role of water in Suzuki-Miyaura reactions with potassium aryltrifluoroborates?
A1: Water plays a crucial role in the Suzuki-Miyaura coupling of potassium aryltrifluoroborates. It facilitates the slow hydrolysis of the trifluoroborate salt to the corresponding boronic acid.[1][2] This in-situ generation of the boronic acid is essential as it is the active species that participates in the transmetalation step of the catalytic cycle.[1][2] Some protocols have been successfully developed to run the reaction entirely in water, highlighting its compatibility and importance.[3][4][5][6]
Q2: Are anhydrous conditions necessary for these reactions?
A2: No, anhydrous conditions are generally not required and can even be detrimental. The presence of a controlled amount of water is often necessary to promote the hydrolysis of the trifluoroborate to the active boronic acid species.[2][7] Many successful protocols explicitly use water as a solvent or co-solvent.[3][4][5][6][8][9][10][11][12][13]
Q3: Can I use potassium aryltrifluoroborates directly, or do they need to be converted to boronic acids first?
A3: Potassium aryltrifluoroborates are used directly in the reaction mixture. They are valued for their stability to air and moisture, making them easier to handle and store compared to many boronic acids.[14] The necessary boronic acid is generated in situ during the reaction under the basic aqueous conditions.[1][2]
Q4: What are the advantages of using potassium aryltrifluoroborates over boronic acids?
A4: Potassium aryltrifluoroborates offer several advantages over their boronic acid counterparts:
-
Stability: They are generally crystalline, air-stable, and moisture-stable solids, which simplifies storage and handling.[14] Boronic acids, in contrast, can be prone to dehydration to form cyclic boroxines, making accurate stoichiometry challenging.[8][15]
-
Ease of Purification: Trifluoroborates are often easier to purify than boronic acids.[16]
-
Reduced Protodeboronation: They can be less susceptible to protodeboronation, a common side reaction that consumes the organoboron reagent.[14][16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient hydrolysis of the trifluoroborate. 2. Inappropriate base or solvent system. 3. Catalyst deactivation. 4. Poor solubility of reactants. | 1. Ensure the presence of water in the solvent system (e.g., toluene/water, THF/water, or pure water).[2][10][11][12][13] 2. Optimize the base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) and solvent.[3][4][6][8] Protic solvents can facilitate the reaction.[15] 3. Use a robust palladium catalyst and ligand system (e.g., Pd(OAc)₂ with a suitable phosphine ligand like RuPhos).[13][17] Ensure proper degassing to prevent catalyst oxidation.[1] 4. For poorly soluble trifluoroborates, consider using a co-solvent like methanol, isopropanol, or THF alongside water.[8][9][15] |
| Formation of Homocoupled Byproduct (Biaryl from Boron Reagent) | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). Higher oxygen levels can increase homocoupling.[1] 2. Ensure the precatalyst is effectively reduced to the active Pd(0) species at the start of the reaction. |
| Protodeboronation (Replacement of Boron with Hydrogen) | 1. Prolonged reaction times at elevated temperatures. 2. Highly acidic or basic conditions. | 1. Monitor the reaction progress and stop it once the starting material is consumed. 2. While base is necessary, excessive amounts or overly strong bases might promote this side reaction. Optimize the base and its concentration. |
| Hydrolysis of Functional Groups (e.g., Esters, Triflates) | 1. Basic reaction conditions and prolonged reaction times. | 1. If sensitive functional groups are present, consider using a milder base (e.g., K₃PO₄, KHCO₃).[2] 2. Minimize the reaction time by optimizing temperature and catalyst loading. For triflate electrophiles, hydrolysis can be a competing reaction under basic conditions.[8][15] |
Quantitative Data Summary
The following tables summarize the effect of different solvent systems on the yield of Suzuki-Miyaura reactions with potassium aryltrifluoroborates, as reported in the literature.
Table 1: Effect of Solvent on the Coupling of Potassium Phenyltrifluoroborate and 1-Bromonaphthalene
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | K₂CO₃ | Methanol | Reflux | High | [8] |
| Pd(OAc)₂ | K₂CO₃ | Water | 65 | Good | [8] |
Data synthesized from Molander, G. A.; Biolatto, B. Org. Lett. 2002, 4 (11), 1867–1870.[8]
Table 2: Ligandless Suzuki-Miyaura Coupling in Pure Water
| Aryl Halide | Aryltrifluoroborate | Additive | Base | Yield (%) | Reference |
| 4-Bromoanisole | K-Phenyl-BF₃ | TEAB | Na₂CO₃ | 95 | [3] |
| 4-Bromotoluene | K-Phenyl-BF₃ | TEAB | Na₂CO₃ | 92 | [3] |
| 1-Bromonaphthalene | K-Phenyl-BF₃ | TEAB | Na₂CO₃ | 85 | [3] |
Data from Liu, L. et al. Curr. Org. Chem. 2018, 22 (20), 2023-2028.[3]
Experimental Protocols
Protocol 1: Ligandless Palladium-Catalyzed Suzuki-Miyaura Coupling in Water
This protocol is adapted from Liu, L. et al. Curr. Org. Chem. 2018, 22 (20), 2023-2028.[3]
Materials:
-
Potassium aryltrifluoroborate (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
Tetraethylammonium bromide (TEAB, 1.0 mmol)
-
Distilled water (5 mL)
Procedure:
-
To a reaction vessel, add the potassium aryltrifluoroborate, aryl bromide, Pd(OAc)₂, Na₂CO₃, and TEAB.
-
Add 5 mL of distilled water to the vessel.
-
Stir the mixture at 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling in a Toluene/Water Solvent System
This protocol is a general procedure based on conditions reported by Molander, G. A., and Petrillo, D. E. Org. Lett. 2008, 10 (10), 1795-1798.[13]
Materials:
-
Potassium organotrifluoroborate (1.1 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol)
-
Toluene and Water (10:1 mixture, to achieve 0.25 M concentration with respect to the limiting reagent)
Procedure:
-
In a reaction tube, combine the aryl halide, potassium organotrifluoroborate, Pd(OAc)₂, RuPhos, and K₂CO₃.
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 80-85 °C with vigorous stirring.
-
After 24 hours, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction using a potassium aryltrifluoroborate.
Caption: General experimental workflow for the Suzuki-Miyaura coupling with trifluoroborates.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura Cross-Coupling Reaction with Potassium Aryltrifluoroborate in Pure Water Using Recyclable Nanoparticle Catalyst: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 14. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ligand Effects in Palladium-Catalyzed Trifluoroborate Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed trifluoroborate coupling reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Materials
Question: My Suzuki-Miyaura reaction with a potassium aryltrifluoroborate is showing low to no conversion. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion in a palladium-catalyzed trifluoroborate coupling can stem from several factors related to the catalyst, ligand, base, or reaction conditions. Here is a step-by-step troubleshooting guide:
-
Catalyst and Ligand Inactivity:
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Ligand Choice: The choice of phosphine ligand is critical. For challenging substrates, such as electron-rich or sterically hindered aryl chlorides, standard ligands like PPh₃ may be ineffective.[2] Consider switching to more electron-rich and bulky "Buchwald-type" ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs), which are known to promote the crucial oxidative addition step.[2][3][4]
-
Pre-catalyst Activation: Ensure your palladium pre-catalyst (e.g., Pd(OAc)₂) is properly activated to the active Pd(0) species in situ. The choice of ligand and reaction conditions influences this activation.
-
-
Base Selection and Solubility:
-
The base is crucial for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1]
-
The solubility of the base can be a limiting factor. The addition of water as a co-solvent can help dissolve inorganic bases and facilitate the reaction.[1][5]
-
For base-sensitive substrates, a weaker base like potassium fluoride (KF) might be necessary, though this can sometimes slow down the reaction rate.[1]
-
-
Solvent Effects:
-
Substrate Quality:
-
Impurities in either the trifluoroborate salt or the aryl halide can poison the palladium catalyst.[1] Ensure your starting materials are of high purity.
-
Experimental Workflow for Troubleshooting Low Conversion
Caption: A troubleshooting workflow for low conversion in trifluoroborate coupling.
Problem 2: Significant Side Reactions Observed (e.g., Protodeboronation, Homocoupling, β-Hydride Elimination)
Question: My reaction is proceeding, but I'm observing significant amounts of side products like protodeboronated starting material or homocoupling of my aryl halide. How can I minimize these?
Answer:
The formation of side products is a common issue that is heavily influenced by the choice of ligand and other reaction parameters.
-
Protodeboronation: This is the cleavage of the C-B bond, and it is more common with electron-rich or heteroaromatic trifluoroborates.[1][3] Potassium organotrifluoroborates are generally more stable to protodeboronation than their corresponding boronic acids.[9][10]
-
Solution: Using bulky phosphine ligands can sometimes paradoxically promote protodeboronation, so careful optimization is needed.[2] Ensure your base is not overly strong for your substrate.
-
-
Homocoupling: The formation of biaryl products from the coupling of two aryl halides can occur, especially at higher temperatures.
-
Solution: The use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.
-
-
β-Hydride Elimination: This is a significant issue when using alkyltrifluoroborates, particularly secondary alkyltrifluoroborates, and can lead to isomerized products.[7][8]
-
Solution: The choice of ligand plays a critical role. For instance, in the coupling of secondary alkyltrifluoroborates, ligands like tri-tert-butylphosphine (t-Bu₃P) and di-tert-butylphenylphosphine (t-Bu₂PPh) have been shown to suppress β-hydride elimination.[7] Conversely, ligands like n-butyldiadamantylphosphine (n-BuPAd₂) can be more reactive but less selective.[8] The use of sterically hindered, electron-rich biaryl phosphine ligands can enhance the rate of reductive elimination, minimizing β-hydride elimination.[3]
-
Ligand Selection to Mitigate Side Reactions
Caption: Ligand-based strategies to minimize common side reactions.
Frequently Asked Questions (FAQs)
Q1: Which type of phosphine ligand is best for coupling with challenging aryl chlorides?
A1: Aryl chlorides are less reactive than aryl bromides or iodides, making the oxidative addition step more difficult.[3] To overcome this, highly electron-rich and sterically bulky phosphine ligands are generally required.[2][11] Buchwald-type biaryl phosphine ligands such as RuPhos, XPhos, and SPhos are often excellent choices.[2][3][12][13] These ligands promote the formation of the active monoligated palladium species, which facilitates oxidative addition.[2]
Q2: How does the structure of the alkyltrifluoroborate (primary vs. secondary) affect ligand choice?
A2: The structure of the alkyltrifluoroborate has a significant impact on the optimal reaction conditions, including the choice of ligand. Conditions optimized for secondary alkyltrifluoroborates are often not ideal for primary ones, and vice versa.[6][12]
-
Primary Alkyltrifluoroborates: For these substrates, a common and effective catalytic system is Pd(OAc)₂ with RuPhos as the ligand.[6][12]
-
Secondary Alkyltrifluoroborates: These are more prone to β-hydride elimination. Ligands such as n-butyldiadamantylphosphine (n-BuPAd₂, CataCXium A) have been found to be highly reactive for coupling secondary alkyltrifluoroborates with aryl chlorides.[7][8] However, for suppressing isomerization due to β-hydride elimination, ligands like tri-tert-butylphosphine (t-Bu₃P) may be superior.[7]
Q3: Can I perform the coupling reaction without a ligand?
A3: In some specific cases, ligandless conditions can be effective. For example, the coupling of aryl- and electron-rich heteroaryltrifluoroborates with aryl and activated heteroaryl bromides can proceed readily without an added ligand.[14] However, for more challenging substrates, such as deactivated aryl halides or aryl chlorides, a ligand is almost always necessary to achieve good yields.[14]
Quantitative Data: Ligand Performance
The following tables summarize the performance of different ligands in specific palladium-catalyzed trifluoroborate coupling reactions, providing a guide for ligand selection.
Table 1: Ligand Screening for the Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides
| Ligand | Aryl Halide | Trifluoroborate | Yield (%) | Reference |
| n-BuPAd₂ (Catacxium A) | 2-Chloroanisole | Cyclopentyl-BF₃K | 85 | [7] |
| t-Bu₃P | 2-Chloroanisole | Cyclopentyl-BF₃K | 75 | [7] |
| t-Bu₂PPh | 2-Chloroanisole | Cyclopentyl-BF₃K | 72 | [7] |
| n-BuPAd₂ (Catacxium A) | 3-Chloropyridine | Cyclopentyl-BF₃K | 92 | [7] |
Table 2: Ligand Performance in the Coupling of Primary Alkyltrifluoroborates with Aryl Chlorides
| Ligand | Aryl Halide | Trifluoroborate | Yield (%) | Reference |
| RuPhos | 4-Chlorotoluene | n-Butyl-BF₃K | 95 | [6] |
| RuPhos | 3-Chloroanisole | n-Butyl-BF₃K | 92 | [6] |
| RuPhos | 2-Chloropyridine | n-Butyl-BF₃K | 85 | [6] |
Experimental Protocols
General Protocol for the Coupling of Primary Alkyltrifluoroborates with Aryl Chlorides [6][12]
An oven-dried vial is charged with Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), the aryl chloride (1.0 equiv), and potassium alkyltrifluoroborate (1.0 equiv). The vial is sealed with a septum, and the atmosphere is replaced with nitrogen. Degassed 10:1 toluene/H₂O (0.25 M) and K₂CO₃ (3.0 equiv) are added. The reaction mixture is then heated to 80 °C for 24 hours. After cooling to room temperature, the reaction is diluted with an organic solvent, washed with water, dried over a drying agent, and concentrated. The product is purified by flash chromatography.
General Protocol for the Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides [7][8]
An oven-dried vial is charged with Pd(OAc)₂ (2 mol %), n-BuPAd₂ (3 mol %), the aryl chloride (1.0 equiv), and potassium secondary alkyltrifluoroborate (1.1 equiv). The vial is sealed, and the atmosphere is replaced with nitrogen. Degassed 10:1 toluene/H₂O (0.20 M) and Cs₂CO₃ (3.0 equiv) are added. The reaction mixture is heated to 100 °C for 24 hours. After cooling, the mixture is worked up as described above. For particularly challenging substrates, higher catalyst loadings (e.g., 5 mol % Pd(OAc)₂) and longer reaction times (e.g., 72 hours) may be necessary.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. gessnergroup.com [gessnergroup.com]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 13. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from Potassium Trifluoroborate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium trifluoroborate compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude potassium organotrifluoroborate products?
A1: Crude potassium organotrifluoroborate products can contain several types of impurities depending on the synthetic route. Common contaminants include:
-
Inorganic salts: Potassium fluoride (KF) or unreacted potassium bifluoride (KHF₂) are frequently present.[1]
-
Boronic acids and their anhydrides: Hydrolysis of the trifluoroborate salt can lead to the formation of the corresponding boronic acid, which can exist in equilibrium with its cyclic anhydrides (boroxines).[1][2]
-
Unreacted starting materials: Residual organoboron precursors, such as boronic esters or Grignard reagents, may remain.[1]
-
Solvents: Trapped solvent from the reaction or workup can be present.[1]
Q2: My potassium trifluoroborate salt is poorly soluble in common organic solvents. How can I improve its solubility for purification or subsequent reactions?
A2: Potassium organotrifluoroborates are generally soluble in polar solvents like methanol, acetonitrile, acetone, and water, but show poor solubility in non-polar organic solvents such as dichloromethane and ether.[3][4] To enhance solubility in less polar media, a cation exchange can be performed to replace the potassium ion with a more lipophilic cation, such as tetrabutylammonium (TBA).[3][4] This creates a salt that is more soluble in common organic solvents.[3]
Q3: My purified potassium organotrifluoroborate appears to be degrading over time. What is the cause and how can I prevent it?
A3: Potassium organotrifluoroborates are generally stable to air and moisture and can be stored for extended periods at room temperature.[2][5] However, degradation can occur, primarily through hydrolysis back to the corresponding boronic acid.[1] This process can be accelerated by acidic or basic conditions.[1] To ensure long-term stability, store the purified product in a tightly sealed container in a cool, dry place to protect it from atmospheric moisture.[1]
Q4: Column chromatography on silica gel is not working well for my potassium trifluoroborate. Why is this and what are the alternatives?
A4: Due to their high polarity, potassium organotrifluoroborate salts often exhibit poor mobility and streaking on silica gel, making it an unsuitable stationary phase for purification.[1] Recrystallization is the most common and effective method for purifying these salts.[6] If chromatographic separation is necessary, consider using a more polar stationary phase or converting the potassium salt to a less polar derivative, such as the corresponding boronic ester, for purification, followed by reconversion to the trifluoroborate salt.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization | The chosen solvent system is too effective at dissolving the product, even at low temperatures.[1] | - Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.- Use the minimum amount of hot solvent required to dissolve the crude product.[1]- Try precipitating the product from a solution by adding a less polar anti-solvent.[5] |
| Product precipitates as an oil or fails to crystallize | - The product is impure.- The cooling process is too rapid.- The solution is supersaturated. | - Ensure the crude product is reasonably pure before attempting recrystallization.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.[1]- If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Inconsistent results in subsequent reactions | The stoichiometry of the potassium trifluoroborate is inaccurate due to partial hydrolysis to the boronic acid and its anhydrides.[1] | - Re-purify the material to ensure it is the desired trifluoroborate salt.[1]- Dry the purified product thoroughly under high vacuum to remove any residual water.[1]- Characterize the purified product by NMR (¹H, ¹⁹F, ¹¹B) to confirm its identity and purity before use. |
| Pinacol contamination from pinacolboronic ester starting material | Pinacol, a byproduct of the reaction, can inhibit crystallization and may lead to the reformation of the boronic ester.[7] | - An azeotropic removal of pinacol with water under reduced pressure has been shown to be effective.[7][8]- Repeatedly dissolving the crude product in 50% aqueous methanol followed by evaporation can help remove pinacol.[7][8] |
Experimental Protocols
Protocol 1: General Recrystallization of Potassium Organotrifluoroborates
-
Solvent Selection: Choose an appropriate solvent or solvent mixture. Common choices include acetonitrile, acetone/diethyl ether, or ethanol/water.[6] The ideal solvent should fully dissolve the compound at an elevated temperature but have low solubility at room temperature or below.
-
Dissolution: In a flask, add the minimum volume of the hot solvent to the crude potassium trifluoroborate salt to achieve complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or an ice bath can maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether or another appropriate cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification of Potassium 1-Naphthyltrifluoroborate
This protocol is adapted from a literature procedure.[5]
-
Dissolution: Dissolve the crude potassium 1-naphthyltrifluoroborate in acetonitrile (e.g., 50 mL for a 26 g scale).
-
Precipitation: Add diethyl ether (e.g., 300 mL for a 26 g scale) to precipitate the product.
-
Isolation and Drying: Collect the solid by filtration and dry under vacuum.
Note: In some preparations, residual KHF₂ can be removed by heating the crude solid in acetonitrile at reflux, followed by cooling and filtration to remove the insoluble KHF₂. The desired product is then recovered from the filtrate by evaporation.[5]
Quantitative Data
Table 1: Representative Solvents for Recrystallization of Potassium Organotrifluoroborates
| Potassium Organotrifluoroborate Type | Recrystallization Solvent(s) | Reference |
| General | Acetonitrile or Acetone/Diethyl ether | [6] |
| Potassium 1-Naphthyltrifluoroborate | Acetonitrile/Diethyl ether | [5] |
| Tetrabutylammonium (4-Fluorophenyl)trifluoroborate | Ethanol/Water | [3] |
| General | 50% Aqueous Methanol (for pinacol removal) | [7] |
Visual Guides
General Purification Workflow
Caption: A simplified workflow for the purification of potassium trifluoroborates.
Troubleshooting Logic for Low Recrystallization Yield
Caption: Decision tree for addressing low yields during recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. bristol.ac.uk [bristol.ac.uk]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Potassium Trifluoroborates vs. Boronate Esters: A Comparative Guide for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the successful synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, organoboron compounds are indispensable. This guide provides an objective comparison between two popular classes of organoboron reagents: potassium trifluoroborates and boronate esters, with a focus on their performance, stability, and handling characteristics, supported by experimental data.
Potassium organotrifluoroborates are increasingly recognized as superior alternatives to traditional boronic acids and their esters in many synthetic applications.[1] Their enhanced stability, ease of handling, and, in many cases, improved reactivity offer significant advantages in the synthesis of complex organic molecules, a critical aspect in drug development and materials science.[1][2]
Key Advantages of Potassium Trifluoroborates
The primary advantages of potassium trifluoroborates stem from their unique structure. The tetracoordinate nature of the boron atom, bonded to three highly electronegative fluorine atoms, imparts remarkable stability to the C-B bond. This contrasts with the tricoordinate nature of boronic acids and esters, which possess a vacant p-orbital on the boron atom, rendering them more susceptible to decomposition.[3]
Enhanced Stability and Handling: Potassium trifluoroborates are typically crystalline, free-flowing solids that exhibit exceptional stability to both air and moisture.[1] This allows for indefinite storage at room temperature without special precautions, simplifying experimental setup and improving reproducibility.[3] In contrast, boronic acids can be challenging to purify and may exist in equilibrium with their cyclic trimeric anhydrides (boroxines), complicating stoichiometry.[1] While boronate esters are more stable than boronic acids, they can be prone to hydrolysis.[1] The high stability of trifluoroborates allows them to be carried through multi-step syntheses where boronic acids or esters might require protection and deprotection steps.[1]
Superior Performance in Suzuki-Miyaura Coupling: In many instances, potassium trifluoroborates have demonstrated superior performance in Suzuki-Miyaura cross-coupling reactions, often resulting in higher yields and faster reaction times compared to their boronic acid or ester counterparts.[1] It is theorized that the slow, in-situ release of the corresponding boronic acid from the trifluoroborate salt under basic reaction conditions is a key factor in their enhanced performance. This controlled release is thought to minimize undesirable side reactions, such as homocoupling.[1]
Quantitative Performance Data
| Electrophile | Boron Reagent | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Potassium Vinyltrifluoroborate | PdCl₂/PPh₃ | Cs₂CO₃ | THF/H₂O | 22 | 85[1] |
| 4-Bromobenzonitrile | Potassium Furan-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 12 | 91[4] |
| 4-Chloroanisole | Potassium Phenyltrifluoroborate | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | CPME/H₂O | 24 | 95[4] |
| 4-Bromoanisole | Phenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 12 | 92 |
| 2-Bromopyridine | 2-Thienylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 16 | 88 |
| 4-Chlorotoluene | Phenylboronic acid neopentyl ester | AntPhos-Pd-G3 | TMSOK | 1,4-Dioxane | <1 | 92[5] |
| Benzyl Bromide | Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF | 12 | 85[6] |
Experimental Protocols
Synthesis of Potassium Phenyltrifluoroborate
This protocol describes a common method for the preparation of a potassium aryltrifluoroborate from the corresponding boronic acid.
Materials:
-
Phenylboronic acid
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂)
-
Water (H₂O)
-
Acetone
-
Diethyl ether
Procedure:
-
Dissolve phenylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (3.0 eq) to the stirring methanolic solution. A white precipitate of potassium phenyltrifluoroborate will form immediately.[1]
-
Stir the mixture for 30 minutes at room temperature.[1]
-
Isolate the solid precipitate by filtration using a Büchner funnel.
-
Wash the solid with cold acetone and then with diethyl ether.
-
Dry the purified potassium phenyltrifluoroborate under vacuum.
General Protocol for Suzuki-Miyaura Cross-Coupling with a Potassium Aryltrifluoroborate
This protocol provides a general procedure for the cross-coupling of an aryl halide with a potassium aryltrifluoroborate.
Materials:
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Potassium aryltrifluoroborate (e.g., potassium furan-2-yltrifluoroborate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Schlenk tube or microwave vial
-
Magnetic stir bar
Procedure:
-
To a Schlenk tube or microwave vial, add the aryl halide (1.0 eq), potassium aryltrifluoroborate (1.05-1.1 eq), palladium(II) acetate (0.02-0.05 eq), RuPhos (0.04-0.10 eq), and sodium carbonate (2.0-3.0 eq).[4]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Add the degassed solvent (e.g., ethanol) via syringe.[4]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours).[4]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Chemistry
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key pathways and workflows.
Caption: Suzuki-Miyaura catalytic cycle with a potassium organotrifluoroborate.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Relationship between boronic acids, boronate esters, and trifluoroborates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Yield Analysis: Trifluoroborates vs. Boronic Acids in Suzuki-Miyaura Cross-Coupling
In the landscape of synthetic chemistry, particularly in the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology. For researchers, scientists, and drug development professionals, the choice of the organoboron reagent is a critical parameter that can significantly impact reaction efficiency, yield, and reproducibility. This guide provides an objective, data-driven comparison of two prominent classes of organoboron reagents: potassium organotrifluoroborates and boronic acids.
Organotrifluoroborate salts have emerged as highly stable and effective alternatives to their boronic acid counterparts.[1] While boronic acids are susceptible to degradation through protodeboronation, especially with heteroaromatic substrates, trifluoroborate salts offer enhanced shelf-life and robustness.[1][2] This increased stability often translates to higher and more consistent yields in cross-coupling reactions.[1] This guide will delve into a comparative analysis of their performance, supported by experimental data and detailed protocols.
Quantitative Yield Comparison
The superior performance of potassium heteroaryltrifluoroborates is particularly evident in Suzuki-Miyaura cross-coupling reactions involving heteroaryl substrates, which are often problematic when using boronic acids.[2] The following tables summarize comparative yield data from various studies.
Table 1: Comparison of Yields in the Synthesis of Biaryl Compounds
| Entry | Aryl Halide | Boron Reagent | Product | Yield (%) with Boronic Acid | Yield (%) with Trifluoroborate |
| 1 | 4-Bromobenzonitrile | Thiophen-3-ylboronic acid / -trifluoroborate | 4-(Thiophen-3-yl)benzonitrile | Lower/Variable | 93[3] |
| 2 | 4-Chlorobenzonitrile | Thiophen-3-ylboronic acid / -trifluoroborate | 4-(Thiophen-3-yl)benzonitrile | Lower/Variable | 96[3] |
| 3 | 4-Bromobenzonitrile | Thiophen-2-ylboronic acid / -trifluoroborate | 4-(Thiophen-2-yl)benzonitrile | Lower/Variable | 98[3] |
| 4 | 4-Chlorobenzonitrile | Thiophen-2-ylboronic acid / -trifluoroborate | 4-(Thiophen-2-yl)benzonitrile | Lower/Variable | 83[3] |
| 5 | Aryl Halide | N-Boc-indol-2-ylboronic acid / -trifluoroborate | Coupled Indole Product | Often low/variable | 81 (after in-situ deprotection)[1][4] |
Note: Direct comparative yield data under identical conditions can be limited, as trifluoroborates are often employed for substrates where boronic acids are known to perform poorly.[2]
Table 2: Yields for the Conversion of Heteroarylboronic Acids to Potassium Heteroaryltrifluoroborates
| Entry | Heteroarylboronic Acid | Product | Yield (%) |
| 1 | 4-Methylthiophen-2-ylboronic acid (used as received) | Potassium 4-methylthiophen-2-yltrifluoroborate | 69[3] |
| 2 | 4-Methylthiophen-2-ylboronic acid (recrystallized) | Potassium 4-methylthiophen-2-yltrifluoroborate | 95[3] |
| 3 | Isoquinolin-4-ylboronic acid | Potassium isoquinolin-4-yltrifluoroborate | 34[3] |
Experimental Protocols
General Procedure for the Conversion of a Boronic Acid to a Potassium Trifluoroborate Salt
This protocol is adapted from established procedures for the synthesis of trifluoroborate salts.[1]
Materials:
-
Boronic acid
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve the boronic acid in methanol.
-
Prepare a saturated aqueous solution of potassium hydrogen fluoride (4 equivalents).
-
Add the aqueous KHF₂ solution to the methanolic solution of the boronic acid.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Remove the methanol under reduced pressure.
-
Collect the precipitated solid by filtration.
-
Wash the solid with diethyl ether to remove any non-polar impurities.
-
Dry the resulting white solid under vacuum to yield the potassium trifluoroborate salt.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl or heteroaryl halide
-
Potassium organotrifluoroborate or boronic acid (1.05 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, RuPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)
-
Solvent (e.g., THF/H₂O, Dioxane/H₂O, Toluene/EtOH/H₂O)
Procedure:
-
To a reaction vessel, add the aryl or heteroaryl halide, the organoboron reagent, the palladium catalyst, the ligand (if necessary), and the base.
-
De-gas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.
Visualizing the Chemistry
The following diagrams illustrate the key chemical processes involved.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for a comparative yield analysis experiment.
Conclusion
The conversion of boronic acids to their corresponding potassium trifluoroborate salts offers significant advantages for researchers engaged in the synthesis of complex molecules. The enhanced stability of trifluoroborates translates to more reliable and often higher-yielding Suzuki-Miyaura cross-coupling reactions, particularly with challenging substrates.[1][2] While boronic acids remain valuable reagents, the superior handling characteristics and performance of trifluoroborates in many instances make them a compelling alternative in the synthetic chemist's toolkit.
References
Stability Showdown: Organotrifluoroborates vs. Other Boron Reagents in Pharmaceutical Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and drug development, the choice of reagents is paramount to the success and efficiency of a synthetic campaign. Organoboron compounds have emerged as indispensable tools, primarily for their versatility in carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, not all boron reagents are created equal. Their stability under various conditions can significantly impact reaction outcomes, shelf-life, and ease of handling. This guide provides an objective comparison of the stability of potassium organotrifluoroborates against other commonly used boron reagents: boronic acids, boronic esters (specifically pinacol esters), and N-methyliminodiacetic acid (MIDA) boronates.
Executive Summary: A Stability Hierarchy
The stability of organoboron reagents is a critical consideration for their practical application. Generally, potassium organotrifluoroborates and MIDA boronates offer superior stability compared to the more traditional boronic acids and their pinacol esters. This enhanced stability profile translates to longer shelf-life, easier handling, and often, more reproducible reaction outcomes.
Key Stability Rankings (from most stable to least stable):
-
Potassium Organotrifluoroborates & MIDA Boronates: Both exhibit exceptional benchtop stability.
-
Boronic Esters (Pinacol): Offer a significant improvement in stability over boronic acids.
-
Boronic Acids: Often susceptible to various decomposition pathways.
This guide will delve into the nuances of their stability under hydrolytic, oxidative, and thermal stress, supported by available experimental data and detailed protocols for comparative analysis.
The Contenders: An Overview
A fundamental understanding of the structure of each class of boron reagent is crucial to appreciating their differing stability profiles.
A Comparative Guide to the Suzuki-Miyaura Coupling of Potassium 4-Fluorophenyltrifluoroborate with Diverse Aryl Halides
For Researchers, Scientists, and Drug Development Professionals: Optimizing Cross-Coupling Strategies
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Among the various organoboron reagents utilized, potassium organotrifluoroborates have emerged as highly valuable coupling partners due to their stability to air and moisture, ease of handling, and high reactivity. This guide provides a comparative analysis of the reactivity of potassium 4-fluorophenyltrifluoroborate with a range of aryl halides, offering experimental data and protocols to aid in the selection of optimal coupling partners and reaction conditions.
The general reactivity trend for aryl halides in Suzuki-Miyaura coupling is I > Br > OTf > Cl. However, significant advancements in catalyst systems, particularly the development of sterically hindered and electron-rich phosphine ligands, have enabled the efficient use of less reactive but more cost-effective aryl chlorides.
Comparative Reactivity Data
The following table summarizes the performance of various aryl halides in the Suzuki-Miyaura coupling reaction with this compound under different catalytic conditions. The data has been compiled from various studies to illustrate the impact of the leaving group and reaction parameters on the yield of the desired biaryl product.
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoacetophenone | 2 mol% PdCl₂, 6 mol% PPh₃ | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | [1] |
| 4-Bromoacetophenone | 2 mol% PdCl₂, 6 mol% PPh₃ | Cs₂CO₃ | THF/H₂O | 80 | 12 | 92 | [1] |
| 4-Chloroacetophenone | 2 mol% Pd(OAc)₂, 4 mol% SPhos | K₂CO₃ | Toluene/H₂O | 100 | 18 | 88 | [2][3] |
| 4-Triflyloxyacetophenone | 2 mol% PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 90 | [4] |
| 4-Bromobenzonitrile | 1 mol% Pd(OAc)₂, 2 mol% RuPhos | Na₂CO₃ | Ethanol | 85 | 16 | 94 | [5] |
| 4-Chlorobenzonitrile | 3 mol% Pd(OAc)₂, 6 mol% RuPhos | Na₂CO₃ | Ethanol | 85 | 24 | 85 | [5] |
| 1-Bromo-4-nitrobenzene | 2 mol% PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 89 | [4] |
| 1-Chloro-4-nitrobenzene | 2 mol% Pd(OAc)₂, 4 mol% RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | 82 | [3] |
Note: The yields reported are isolated yields and the reaction conditions are optimized for the specific substrates and catalyst systems cited in the respective literature. Direct comparison of yields should be made with consideration of the different reaction parameters.
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura coupling reactions are provided below. These protocols are general and may require optimization for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides and Iodides
This procedure is adapted from a general method for the coupling of potassium organotrifluoroborates.[1][4]
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and cesium carbonate (3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., 2 mol% PdCl₂) and the ligand (e.g., 6 mol% PPh₃).
-
Solvent Addition: The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). A degassed solvent mixture of THF and water (9:1, 5 mL) is then added via syringe.
-
Reaction: The reaction mixture is heated to 80 °C and stirred vigorously for the time indicated in the data table, or until reaction completion is observed by TLC or GC-MS analysis.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: General Procedure for Coupling with Aryl Chlorides
This protocol utilizes a more active catalyst system required for the activation of aryl chlorides.[2][3]
-
Reaction Setup: In a glovebox, a reaction tube is charged with the aryl chloride (1.0 mmol), this compound (1.5 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: The palladium precursor (e.g., 2 mol% Pd(OAc)₂) and a phosphine ligand (e.g., 4 mol% RuPhos or SPhos) are added.
-
Solvent Addition: A degassed solvent mixture of toluene and water (10:1, 4 mL) is added.
-
Reaction: The reaction tube is sealed and heated to 80-100 °C with vigorous stirring for the specified time.
-
Workup and Purification: The workup and purification procedure is similar to that described in Protocol 1.
Visualizing the Suzuki-Miyaura Coupling Workflow
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Caption: General workflow for the Suzuki-Miyaura coupling.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Cross-Coupling with Aryltrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The use of potassium aryltrifluoroborates as coupling partners has gained significant traction due to their enhanced stability to air and moisture compared to boronic acids, simplifying handling and storage. The success of this transformation is critically dependent on the choice of the palladium catalyst system. This guide provides an objective comparison of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of aryltrifluoroborates, supported by experimental data.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of aryltrifluoroborates is influenced by the palladium precursor, the nature of the ancillary ligand, the base, and the solvent system. Below is a summary of the performance of several common palladium catalyst systems under various reported conditions.
Traditional Phosphine Ligand-Based Catalysts
Catalysts based on traditional phosphine ligands such as triphenylphosphine (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) are widely used and have demonstrated effectiveness in the coupling of aryltrifluoroborates.
| Catalyst System | Aryl Halide/Triflate | Aryltrifluoroborate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (2 mol %) | Alkenyl Bromides | Various Aryl- and Heteroaryltrifluoroborates | Cs₂CO₃ | Toluene/H₂O | Not Specified | Short | High | [1] |
| PdCl₂(dppf)·CH₂Cl₂ (2 mol %) | 4-Bromobenzonitrile | 2,6-Difluorophenyl-BF₃K | Not Specified | Not Specified | Not Specified | Not Specified | Viable Substrate | [2] |
| PdCl₂ (2 mol %) / PPh₃ (6 mol %) | 4-Iodoanisole | Potassium Vinyltrifluoroborate | Cs₂CO₃ | THF/H₂O | Not Specified | Not Specified | 72 | [3] |
| Pd(OAc)₂ (2 mol %) / PPh₃ (6 mol %) | 4-Iodoanisole | Potassium Vinyltrifluoroborate | Cs₂CO₃ | THF/H₂O | Not Specified | Not Specified | 72 | [3] |
Buchwald Ligand-Based Catalysts
The development of bulky, electron-rich biaryl phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, RuPhos, XPhos), has significantly expanded the scope and efficiency of Suzuki-Miyaura couplings, particularly for challenging substrates.
| Catalyst System | Aryl Halide/Triflate | Aryltrifluoroborate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2 mol %) / RuPhos (4 mol %) | Various Aryl Chlorides | Potassium Secondary Alkyltrifluoroborate | K₂CO₃ | Toluene/H₂O | 80 | Not Specified | Good to Excellent | [4] |
| Pd(OAc)₂ (2 mol %) / RuPhos (4 mol %) | Various Heteroaryl Chlorides | Potassium 4-(Benzoyloxy)butyltrifluoroborate | K₂CO₃ | Toluene/H₂O | 80 | 24 | Excellent | [5] |
| Pd(OAc)₂ (0.5 mol %) / RuPhos (1 mol %) | 4-Bromobenzonitrile | Potassium Furan-2-yltrifluoroborate | Na₂CO₃ | Ethanol | 85 | 12 | 91 | [6] |
| Pd₂ (dba)₃ / SPhos | Aryl/Heteroaryl Chlorides | Potassium Aryl/Heteroaryltrifluoroborates | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [7] |
Note: The data presented is compiled from different sources with varying reaction conditions. This information should be used as a qualitative guide. For specific applications, direct comparison under identical conditions is recommended.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are representative experimental protocols for the Suzuki-Miyaura coupling of potassium aryltrifluoroborates.
General Procedure for Coupling with an Aryl Chloride using a Buchwald Ligand
This protocol is adapted for the coupling of a potassium secondary alkyltrifluoroborate with an aryl chloride using a Pd(OAc)₂/RuPhos catalyst system.[4]
-
Reaction Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, combine the aryl chloride (0.5 mmol, 1.0 equiv.), potassium secondary alkyltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.).
-
Inert Atmosphere: Evacuate the tube and backfill with argon three times.
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the Schlenk tube.
-
Catalyst Preparation: In a separate vial, combine palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol %).
-
Catalyst Addition: Add the catalyst mixture to the reaction tube under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Coupling with an Aryl Bromide using a Traditional Ligand
This protocol is a general procedure for the coupling of potassium vinyltrifluoroborate with an aryl iodide using a PdCl₂/PPh₃ catalyst system.[3]
-
Reaction Setup: To a reaction vessel, add the aryl iodide (1.0 equiv.), potassium vinyltrifluoroborate (1.1 equiv.), and cesium carbonate (Cs₂CO₃, 3.0 equiv.).
-
Catalyst and Ligand: Add palladium(II) chloride (PdCl₂, 2 mol %) and triphenylphosphine (PPh₃, 6 mol %).
-
Solvent Addition: Add a 9:1 mixture of THF and water.
-
Reaction: Stir the mixture at the desired temperature until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, perform an appropriate aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Mechanistic Pathway and Experimental Workflow
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction with aryltrifluoroborates involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the aryltrifluoroborate (which is activated by the base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction with aryltrifluoroborates.
The following diagram illustrates a typical experimental workflow for catalyst comparison studies.
Caption: A typical experimental workflow for comparing catalyst performance.
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Validating Suzuki-Miyaura Coupling with Complex Substrates: A Comparative Guide for Researchers
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds. However, for researchers, scientists, and drug development professionals, the successful application of this powerful reaction to complex substrates—such as sterically hindered biaryls, elaborate heterocyclic systems, and late-stage functionalization of intricate molecules—presents a significant challenge. The choice of catalyst, ligand, and reaction conditions is paramount to overcoming these hurdles and achieving high yields and selectivity.
This guide provides an objective comparison of various catalytic systems for the Suzuki-Miyaura coupling of complex substrates, supported by experimental data from peer-reviewed literature. We will delve into the performance of different palladium catalysts and ligands, offering detailed experimental protocols and visual guides to aid in the rational selection of optimal reaction conditions.
Performance Comparison of Palladium Catalysts
The efficacy of a Suzuki-Miyaura coupling is critically dependent on the palladium catalyst system, which is typically composed of a palladium precursor and a supporting ligand. For challenging substrates, the two most prominent and successful families of ligands are the bulky, electron-rich phosphines (e.g., Buchwald ligands) and N-Heterocyclic Carbenes (NHCs).
Coupling of Sterically Hindered Aryl Chlorides
The coupling of sterically hindered aryl chlorides, particularly those with ortho- and di-ortho substituents, is a formidable challenge due to the inertness of the C-Cl bond and the steric congestion around the reaction center. Below is a comparison of various catalyst systems for the synthesis of sterically hindered biaryls.
| Catalyst System | Aryl Chloride | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | 2,4,6-Trimethylchlorobenzene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 16 | >95 | [1] |
| Pd(OAc)₂ / XPhos | 2-Chloro-1,3-dimethylbenzene | 2-Methylphenylboronic acid | K₃PO₄ | t-AmOH | 100 | 2 | >90 | |
| PEPPSI-IPr | 2-Chloro-m-xylene | p-Tolylboronic acid | KOt-Bu | Toluene | RT | 0.25 | >99 | [2] |
| Pd(PPh₃)₄ | 1-Chloro-2-nitrobenzene | Phenylboronic acid | Na₂CO₃ | MeOH/H₂O | MW | 0.17 | 98 | |
| [PdCl₂(Amphos)₂] | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 98 | [3] |
Key Insights: Buchwald ligands such as SPhos and XPhos demonstrate high activity for sterically hindered substrates.[1] NHC-ligated catalysts like PEPPSI-IPr can facilitate these challenging couplings even at room temperature with remarkable efficiency.[2] Traditional catalysts like Pd(PPh₃)₄ can also be effective, particularly with microwave assistance.
Coupling of Heteroaryl Halides
Heterocyclic scaffolds are ubiquitous in pharmaceuticals, making the Suzuki-Miyaura coupling of heteroaryl halides a critical transformation. These substrates can be challenging due to the potential for catalyst inhibition by the heteroatoms and the electronic properties of the heterocyclic ring.
| Catalyst System | Heteroaryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 9-Benzyl-6-chloropurine | 4-Methoxyphenylboronic acid | K₂CO₃ | Toluene | 100 | 3 | 95 | [4] |
| PdCl₂(dppf) | 2-Chloropyridine | Phenylboronic acid | K₂CO₃ | DME | 80 | 12 | 88 | [5] |
| Pd(OAc)₂ / SPhos | 3-Bromoquinoline | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 92 | [1] |
| PEPPSI-IPr | 2-Chloropyrimidine | 4-Fluorophenylboronic acid | K₂CO₃ | THF | 66 | 12 | 95 | |
| NiCl₂(dppe) / PPh₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 24 | 95 | [6] |
Key Insights: While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are viable, modern catalyst systems often provide higher yields under milder conditions.[4][5] Buchwald ligands and PEPPSI catalysts show broad applicability for a range of heteroaryl chlorides.[1] Nickel-based catalysts have also emerged as a powerful alternative for the coupling of aryl chlorides.[6]
Late-Stage Functionalization of Complex Molecules
The introduction of new functional groups in the final stages of a synthesis, known as late-stage functionalization (LSF), is a crucial strategy in drug discovery for rapid generation of analogs and optimization of properties. The Suzuki-Miyaura reaction is an invaluable tool for LSF.
| Catalyst System | Complex Substrate | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(dppf) | Quinoline derivative (for SAR) | 3-Chlorophenylboronic acid | K₂CO₃ | - | - | - | - | [7] |
| Pd(PPh₃)₄ | Brominated indole derivative | Various arylboronic acids | Na₂CO₃ | H₂O | - | - | up to 91 | [8] |
| PEPPSI-IPr | 2-Bromoanilines | Vinylboronic acids | - | - | - | - | Good yields | |
| Pd(OH)₂ | Substituted Bromobenzene | Substituted phenylboronic acids | K₃PO₄ | Ethanol | 65 | - | Rational Yield |
Key Insights: The Suzuki-Miyaura coupling has been successfully employed in the synthesis of numerous drug candidates and approved drugs, demonstrating its robustness.[7] The choice of catalyst is often tailored to the specific functional groups present in the complex substrate. The development of highly active catalysts enables these transformations under mild conditions, preserving the integrity of the core molecule.[8]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in the laboratory. Below are representative procedures for challenging Suzuki-Miyaura coupling reactions.
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride
This protocol is adapted for the coupling of 2-chloro-m-xylene with p-tolylboronic acid using a PEPPSI-IPr catalyst.[2]
Materials:
-
2-chloro-m-xylene (1 mmol)
-
p-tolylboronic acid (1.2 mmol)
-
PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) (0.02 mmol, 2 mol%)
-
Potassium tert-butoxide (KOt-Bu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube or sealed vial, magnetic stirrer)
Procedure:
-
To a flame-dried Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add 2-chloro-m-xylene, p-tolylboronic acid, PEPPSI-IPr, and potassium tert-butoxide.
-
Add anhydrous toluene via syringe.
-
Seal the vessel and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling of a Heteroaryl Chloride
This protocol is a general procedure for the coupling of a heteroaryl chloride with an arylboronic acid using a palladium/phosphine ligand system.
Materials:
-
Heteroaryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under a stream of inert gas, add the heteroaryl chloride, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to an oven-dried reaction tube.
-
Add degassed 1,4-dioxane and degassed water.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Process: Diagrams and Workflows
To further clarify the key aspects of the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle, a general experimental workflow, and a decision-making guide for catalyst selection.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to Base Selection in Trifluoroborate Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] The use of potassium organotrifluoroborates as coupling partners has gained significant traction due to their stability to air and moisture, which contrasts with the often-unstable nature of boronic acids.[2] A critical parameter influencing the success of these reactions is the choice of base, which plays a pivotal role in the activation of the trifluoroborate for transmetalation to the palladium catalyst. This guide provides a comparative analysis of various bases used in trifluoroborate cross-coupling reactions, supported by experimental data to inform reaction optimization.
The Role of the Base
The base in a Suzuki-Miyaura reaction is crucial for the transmetalation step of the catalytic cycle.[1] It is generally accepted that the base facilitates the formation of a more nucleophilic boronate species from the relatively unreactive trifluoroborate, which can then efficiently transfer its organic group to the palladium center. The selection of an appropriate base can significantly impact reaction yields, rates, and the suppression of side reactions like protodeboronation.
Comparative Performance of Common Bases
The choice of base is highly dependent on the specific trifluoroborate substrate, the electrophile, the catalyst system, and the solvent. Below is a summary of quantitative data from various studies, showcasing the performance of different bases in the cross-coupling of potassium organotrifluoroborates.
| Base | Trifluoroborate Substrate | Electrophile | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| K₂CO₃ | Potassium cyclopropyltrifluoroborate | 4-Chloroanisole | 3% Pd(OAc)₂ / 6% XPhos | 10:1 CPME/H₂O | 100 | 75 | [2] |
| Cs₂CO₃ | Potassium cyclopropyltrifluoroborate | 5-Chloro-2-methoxypyridine | 2% Pd(OAc)₂ / 3% n-BuPAd₂ | 10:1 Toluene/H₂O | 100 | 85 | [2] |
| Cs₂CO₃ | Potassium vinyltrifluoroborate | 4-Bromoanisole | 2% PdCl₂ / 6% PPh₃ | 9:1 THF/H₂O | Reflux | 72 | [3] |
| t-BuNH₂ | Potassium trans-1-dec-1-enyltrifluoroborate | 1-Bromonaphthalene | 2% PdCl₂(dppf)·CH₂Cl₂ | 2:1 i-PrOH/H₂O | 80 | 78 | [4] |
| Et₃N | Potassium trans-1-dec-1-enyltrifluoroborate | 1-Bromo-4-(trifluoromethyl)benzene | 2% PdCl₂(dppf)·CH₂Cl₂ | 2:1 i-PrOH/H₂O | 80 | 83 | [4] |
| K₂CO₃ | Potassium 4-(benzoyloxy)butyltrifluoroborate | 4-Chloroanisole | 2% Pd(OAc)₂ / 4% RuPhos | 10:1 Toluene/H₂O | 80 | 87 | [5] |
| Na₂CO₃ | Potassium furan-2-yltrifluoroborate | 4-Chlorobenzonitrile | 5% Pd(OAc)₂ / 10% RuPhos | 10:1 Dioxane/H₂O | 100 | Moderate | [6] |
| CsF | Anomeric trifluoroborate | Iodobenzene | PC3 / NiCl₂·DME / dtbpy | 1,4-Dioxane | 23 | 83 | [7] |
Key Observations:
-
Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely effective, particularly for alkyl- and aryltrifluoroborates.[2][5] Cs₂CO₃ is often employed for more challenging couplings due to its higher basicity and solubility in organic solvents.[2][3][8]
-
Amine bases like triethylamine (Et₃N) and tert-butylamine (t-BuNH₂) have proven effective for alkenyltrifluoroborate couplings, with the optimal choice being substrate-dependent.[4] In some instances, Et₃N provided superior results, while in others, t-BuNH₂ was more effective.[4]
-
Cesium fluoride (CsF) has been shown to be an excellent base in photoredox-mediated cross-coupling reactions of anomeric trifluoroborates, minimizing side products.[7]
-
The combination of base, solvent, and ligand is crucial. For example, a toluene/water solvent system with K₂CO₃ or Cs₂CO₃ is common for many applications.[2][5] For vinyltrifluoroborates, a THF/water system with Cs₂CO₃ has been optimized.[3]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison table.
General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Cyclopropyltrifluoroborate with Aryl Chlorides[2]
A microwave vial is charged with Pd(OAc)₂ (3.3 mg, 0.015 mmol), XPhos (14.3 mg, 0.03 mmol), potassium cyclopropyltrifluoroborate (74.7 mg, 0.505 mmol), and K₂CO₃ (210 mg, 1.5 mmol). The tube is sealed, evacuated, and purged with nitrogen three times. A 10:1 mixture of cyclopentyl methyl ether (CPME) and water (0.25 M) is added. The reaction is then heated to 100 °C. Reaction progress is monitored by GC-MS. Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by flash column chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with Aryl Halides[3]
To a reaction vessel is added PdCl₂ (2 mol %), PPh₃ (6 mol %), the aryl halide (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), and Cs₂CO₃ (3.0 equiv). The vessel is evacuated and backfilled with an inert atmosphere. A degassed 9:1 mixture of THF and water is added. The reaction mixture is heated to reflux and monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with diethyl ether and washed with water. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Alkenyltrifluoroborates[4]
A reaction flask is charged with the aryl halide (1.0 equiv), potassium alkenyltrifluoroborate (1.1 equiv), PdCl₂(dppf)·CH₂Cl₂ (2 mol %), and the amine base (t-BuNH₂ or Et₃N, 3.0 equiv). The flask is evacuated and backfilled with an inert gas. A degassed 2:1 mixture of isopropanol and water is added. The mixture is heated to 80 °C. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with water, dried, and concentrated. Purification is achieved by flash chromatography.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a trifluoroborate cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Base Selection Logic
Caption: A decision-making diagram for initial base selection in trifluoroborate cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Light-Mediated Cross-Coupling of Anomeric Trifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Greenness of Trifluoroborate Coupling Methods
For researchers, scientists, and drug development professionals, the selection of synthetic methodologies that are not only efficient but also environmentally sustainable is of paramount importance. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the choice of the boron reagent is a critical factor in the overall "greenness" of the process. This guide provides an objective comparison of potassium organotrifluoroborates with their main alternatives—boronic acids and N-methyliminodiacetic acid (MIDA) boronates—focusing on key green chemistry metrics, experimental protocols, and overall performance.
Introduction to Boron Reagents in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The choice of the organoboron nucleophile significantly impacts the reaction's efficiency, substrate scope, and environmental footprint.
-
Boronic Acids: These are the traditional reagents for Suzuki-Miyaura coupling. While widely used, they can be unstable, prone to dehydration to form cyclic boroxines, and can undergo protodeboronation, which can complicate reaction stoichiometry and lead to lower yields.
-
Potassium Organotrifluoroborates: These are air- and moisture-stable crystalline solids that are often easier to handle and purify than boronic acids.[1][2] Their enhanced stability can lead to more reproducible results and allows for the use of near-stoichiometric amounts of the boron reagent.[3]
-
MIDA Boronates: These reagents are also stable, crystalline solids. A key feature of MIDA boronates is their ability to undergo slow, controlled hydrolysis under basic conditions to release the corresponding boronic acid in situ. This slow-release mechanism can minimize side reactions and is particularly advantageous for coupling with unstable boronic acids.[4][5]
Quantitative Comparison of Boron Reagents
The following table summarizes key performance and green chemistry metrics for the different classes of boron reagents in Suzuki-Miyaura cross-coupling reactions. It is important to note that direct, side-by-side comparisons of all metrics under identical conditions are scarce in the literature. The data presented is a compilation from various sources to illustrate general trends.
| Metric | Boronic Acids | Potassium Organotrifluoroborates | MIDA Boronates | Green" Advantage |
| Typical Yield | Good to Excellent | Good to Excellent (often higher than boronic acids) | Good to Excellent | Trifluoroborates and MIDA boronates |
| Reaction Time | Varies (can be prolonged) | Generally faster than boronic acids | Varies (can be longer due to slow release) | Trifluoroborates |
| Catalyst Loading | Typically 1-5 mol% | Typically 1-5 mol% | Typically 1-5 mol% | (Comparable) |
| Atom Economy | Moderate to High | Moderate to High | Moderate | Boronic Acids/Trifluoroborates |
| E-Factor | High (often >100 in traditional solvents) | Generally lower than boronic acids | Can approach 0 in aqueous media | MIDA Boronates |
| Process Mass Intensity (PMI) | High | Generally lower than boronic acids | Can be significantly reduced in aqueous media | MIDA Boronates |
| Solvent Choice | Organic solvents (e.g., Toluene, THF, Dioxane) | Organic and aqueous solvent systems | Highly effective in water | MIDA Boronates |
| Stability/Handling | Moderate (can be unstable) | Excellent (stable solids) | Excellent (stable solids) | Trifluoroborates and MIDA boronates |
| Waste Profile | Organic solvents, catalyst residues, boronic acid byproducts | Fluoride salts, organic solvents, catalyst residues | MIDA ligand, catalyst residues (minimal organic solvent waste in aqueous media) | MIDA boronates (in water) |
Note on Green Metrics:
-
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. For a generic Suzuki-Miyaura coupling of an aryl halide (Ar-X) with an organoboron reagent (R-B(Y)n), the atom economy is calculated as: Atom Economy = (MW of Ar-R) / (MW of Ar-X + MW of R-B(Y)n + MW of Base + MW of other reagents) * 100% The atom economy for all three methods is comparable, with slight variations depending on the molecular weight of the boron protecting group and the base used.
-
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste to the mass of the desired product. A lower E-Factor indicates a greener process. The use of MIDA boronates in water can dramatically reduce the E-Factor by eliminating the need for organic solvents, which constitute the bulk of the waste in many chemical processes.[4][6]
-
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product.[7] Like the E-Factor, a lower PMI is desirable. The ability to run MIDA boronate couplings in water significantly lowers the PMI.[8]
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions using each of the three types of boron reagents. Note: These are representative examples, and optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) is often necessary for specific substrates.
Protocol for Suzuki-Miyaura Coupling with a Boronic Acid
This protocol is a standard procedure for the coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (e.g., 4-iodoanisole, 1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol)
-
Triphenylphosphine (PPh₃, 0.02 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Solvent: 1,4-Dioxane/Water (4:1, 5 mL)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Suzuki-Miyaura Coupling with a Potassium Organotrifluoroborate
This protocol describes the coupling of an aryl chloride with a potassium secondary alkyltrifluoroborate.[1]
Materials:
-
Aryl chloride (0.5 mmol, 1.0 equiv.)
-
Potassium secondary alkyltrifluoroborate (0.525 mmol, 1.05 equiv.)
-
Potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol %)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
Procedure:
-
In a 25 mL Schlenk tube equipped with a magnetic stir bar, combine the aryl chloride, potassium secondary alkyltrifluoroborate, and potassium carbonate.
-
Evacuate the tube and backfill with argon three times.
-
Add toluene and deionized water. Stir the mixture and sparge with argon for 15 minutes.
-
In a separate vial, combine the palladium(II) acetate and RuPhos ligand, then add this mixture to the reaction tube under a positive pressure of argon.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Suzuki-Miyaura Coupling with a MIDA Boronate in Water
This protocol outlines a green Suzuki-Miyaura coupling using a MIDA boronate in water as the sole solvent.[4][6]
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Phenyl MIDA boronate (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol %)
-
Triethylamine (NEt₃, 3.0 mmol)
-
Deionized water (2 mL)
Procedure:
-
To a vial, add the aryl halide, phenyl MIDA boronate, palladium(II) acetate, and water.
-
Add the triethylamine to the mixture.
-
Stir the reaction vigorously at room temperature (23 °C) for 12-24 hours.
-
Upon completion (as monitored by TLC or GC-MS), the product often precipitates from the aqueous solution.
-
Isolate the solid product by filtration.
-
Wash the solid with water and dry under vacuum. If the product is not a solid, extract the aqueous mixture with a minimal amount of a green solvent like ethyl acetate.
Synthesis of Boron Reagents
Preparation of Potassium Organotrifluoroborates
Potassium organotrifluoroborates are typically synthesized from the corresponding boronic acid.[2][9]
Procedure:
-
Dissolve the boronic acid (1.0 eq) in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) slowly to the stirring methanolic solution.
-
A white precipitate of the potassium organotrifluoroborate forms immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.
Preparation of MIDA Boronates
MIDA boronates can be prepared from boronic acids and N-methyliminodiacetic acid (MIDA).[10]
Procedure:
-
Combine the boronic acid (1.0 eq) and MIDA (1.0 eq) in a flask.
-
Add a solvent such as DMF or DMSO.
-
Heat the mixture, often with azeotropic removal of water using a Dean-Stark apparatus, until the reaction is complete.
-
Cool the reaction mixture and isolate the MIDA boronate product, often by precipitation and filtration or by chromatographic purification.
Visualizing the "Greenness" Assessment
The decision-making process for selecting the "greenest" coupling method can be visualized as a workflow that considers multiple factors.
The Suzuki-Miyaura catalytic cycle is the fundamental process for all three boron reagents, with the main difference being the nature of the active boron species that enters the transmetalation step.
Conclusion and Recommendations
The choice of boron reagent for Suzuki-Miyaura cross-coupling has a significant impact on the greenness of the synthetic process. While boronic acids are the traditional choice, both potassium organotrifluoroborates and MIDA boronates offer considerable advantages in terms of stability, handling, and often, performance.
-
Potassium organotrifluoroborates are excellent alternatives to boronic acids, offering enhanced stability and often leading to higher yields and faster reactions. They represent a significant step towards more robust and reproducible coupling reactions.
-
MIDA boronates represent a major advance in greening the Suzuki-Miyaura reaction. Their stability and, most importantly, their compatibility with aqueous reaction media allow for the elimination of organic solvents, which dramatically reduces the E-Factor and PMI of the process.[4][6] The slow-release mechanism also provides unique advantages for the coupling of otherwise unstable boronic acids.
For researchers aiming to develop the most environmentally sustainable coupling protocols, MIDA boronates in aqueous media are the superior choice . While the synthesis of MIDA boronates adds an extra step compared to using commercially available boronic acids, the significant reduction in solvent waste and the potential for simplified product isolation often outweigh this initial investment. For applications where aqueous conditions are not suitable or for rapid screenings, potassium organotrifluoroborates provide a robust and reliable alternative to boronic acids. The continued development of greener solvents, more efficient catalysts, and stable boron reagents will further enhance the sustainability of these indispensable synthetic methods.
References
- 1. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 2. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. | Semantic Scholar [semanticscholar.org]
A Cost-Benefit Analysis of Potassium Trifluoroborates in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of reagents is a critical factor influencing the efficiency, cost-effectiveness, and scalability of synthetic routes. In the realm of cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, organoboron compounds are indispensable. This guide provides a detailed cost-benefit analysis of potassium trifluoroborates, comparing them with other commonly used boronic acid derivatives, namely boronic acids and MIDA (N-methyliminodiacetic acid) boronates.
Potassium trifluoroborates have emerged as highly valuable reagents in organic synthesis, offering a unique combination of stability, reactivity, and ease of handling. This guide will delve into a comparative analysis of their performance, supported by experimental data and protocols, to aid researchers in making informed decisions for their synthetic endeavors.
Performance and Properties: A Head-to-Head Comparison
The selection of an appropriate organoboron reagent hinges on a variety of factors, from stability and reactivity to ease of purification and cost. The following table summarizes the key characteristics of potassium trifluoroborates, boronic acids, and MIDA boronates.
| Feature | Potassium Trifluoroborates | Boronic Acids | MIDA Boronates |
| Stability | Excellent; crystalline solids, stable to air and moisture, long shelf-life[1] | Variable; prone to dehydration to form cyclic anhydrides (boroxines) and protodeboronation, especially with heteroaryl derivatives[2][3] | Excellent; stable, crystalline solids that can be purified by chromatography[4][5] |
| Handling | Easy to handle, no special precautions required | Can be challenging due to their propensity to be non-stoichiometric and their sensitivity to air and moisture[6] | Easy to handle and weigh accurately[4] |
| Reactivity in Suzuki-Miyaura Coupling | Generally high reactivity, often with milder reaction conditions and lower catalyst loadings[7][8] | Widely used and generally effective, but can require excess reagent and harsher conditions for challenging substrates[1] | Can be used directly or hydrolyzed back to the boronic acid in situ; reactivity is comparable to boronic acids[4] |
| Stoichiometry | Can be used in near-stoichiometric amounts due to reduced protodeboronation[3] | Often require an excess of the reagent to drive reactions to completion due to instability[2] | Can be used in stoichiometric amounts. |
| Purification of Products | Workup is often straightforward, with byproducts being water-soluble inorganic salts that are easily removed. | Purification can be complicated by the presence of boronic acid-derived impurities. | Purification is generally straightforward. |
| Functional Group Tolerance | High functional group tolerance under mild reaction conditions[9] | Good, but can be limited by the harsher conditions sometimes required. | Excellent, as the MIDA ligand can protect the boronic acid functionality during other synthetic transformations. |
Cost Analysis: Beyond the Sticker Price
A comprehensive cost-benefit analysis must consider not only the initial purchase price of the reagents but also the associated process costs, including reaction efficiency, purification, and waste disposal.
Reagent Cost Comparison
The following table provides an approximate cost comparison for phenyl-substituted derivatives of each class of organoboron reagent. Prices are based on quotes from various chemical suppliers and are subject to change.
| Reagent | Supplier Example & Quantity | Approximate Price (USD) | Price per Gram (USD) |
| Potassium Phenyltrifluoroborate | Apollo Scientific (5g)[10] | £15.00 (~$19) | ~$3.80 |
| Phenylboronic Acid | Sigma-Aldrich (10g) | $57.60 | $5.76 |
| Phenylboronic Acid MIDA Ester | Sigma-Aldrich (95%) | $522.75 (for an unspecified quantity) | - |
| Phenylboronic acid MIDA ester | Cenmed | $69.80 (for an unspecified quantity)[11] | - |
Note: The prices for MIDA boronates can vary significantly depending on the supplier and the specific derivative.
While the initial purchase price of potassium trifluoroborates can be competitive, their true economic advantage often lies in the downstream process savings.
Overall Process Cost Considerations
| Cost Factor | Potassium Trifluoroborates | Boronic Acids | MIDA Boronates |
| Reagent Stoichiometry | Near 1:1 stoichiometry reduces reagent consumption and cost.[3] | Often require >1.5 equivalents, increasing reagent cost. | Can be used stoichiometrically. |
| Reaction Time & Temperature | Often faster reactions at lower temperatures, reducing energy costs.[7] | May require longer reaction times and higher temperatures. | Reaction times are comparable to boronic acids. |
| Catalyst Loading | Can often be used with lower catalyst loadings, reducing the cost of precious metal catalysts.[8] | May require higher catalyst loadings. | Catalyst loadings are similar to those for boronic acids. |
| Purification | Simpler workup and purification (e.g., simple extraction) reduces solvent consumption and labor costs. | Often require chromatographic purification, which is solvent and time-intensive. | Can be purified by chromatography, but product purification is generally straightforward. |
| Waste Disposal | Byproducts are typically benign inorganic salts, leading to lower disposal costs. | Organic byproducts and excess boronic acid can increase waste disposal costs. | MIDA ligand needs to be removed, contributing to the waste stream. |
| Synthesis of Reagent | Can be prepared from boronic acids or via one-pot syntheses using inexpensive potassium hydrogen fluoride (KHF₂)[1][12]. | Synthesis can be straightforward, but purification of the final product can be challenging. | Synthesis involves an additional step to install the MIDA ligand. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using Potassium Trifluoroborates
This protocol is a representative example for the cross-coupling of an aryl halide with a potassium alkyltrifluoroborate.
Materials:
-
Aryl halide (1.0 equiv)
-
Potassium alkyltrifluoroborate (1.05 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv)
-
Solvent (e.g., Toluene/H₂O or THF/H₂O)
Procedure:
-
To a Schlenk tube is added the aryl halide, potassium alkyltrifluoroborate, and base.
-
The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
The solvent system is added, and the mixture is degassed by sparging with the inert gas for 15-20 minutes.
-
The palladium catalyst and ligand are added under a positive pressure of the inert gas.
-
The reaction vessel is sealed and heated to the desired temperature (typically 80-100 °C) with stirring.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by an appropriate method, typically flash column chromatography.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for selecting the appropriate organoboron reagent.
Conclusion
Potassium trifluoroborates offer a compelling alternative to traditional boronic acids and MIDA boronates in a wide range of synthetic applications. Their exceptional stability, ease of handling, and high reactivity, coupled with the potential for significant process cost savings, make them an attractive choice for both academic research and industrial drug development. While the initial purchase price should be a consideration, a holistic cost-benefit analysis that accounts for factors such as reaction efficiency, purification costs, and waste disposal will often reveal the true economic and practical advantages of employing potassium trifluoroborates in synthesis. The choice of the optimal organoboron reagent will ultimately depend on the specific requirements of the synthetic target and the desired process parameters.
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificlabs.com [scientificlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phenylboronic Acid at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 7. Efficient ligandless palladium-catalyzed Suzuki reactions of potassium aryltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylboronic acid, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 10. 153766-81-5 Cas No. | Potassium phenyltrifluoroborate | Apollo [store.apolloscientific.co.uk]
- 11. cenmed.com [cenmed.com]
- 12. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Potassium 4-fluorophenyltrifluoroborate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Potassium 4-fluorophenyltrifluoroborate (CAS: 192863-35-7), a stable organoboron compound widely used in organic synthesis.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation[1][2]. Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator to avoid inhalation of dust particles[1].
-
Body Protection: A laboratory coat and closed-toe shoes.
Quantitative Safety and Disposal Data
The following table summarizes the key hazard and disposal information for this compound.
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1][2] |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves | [1] |
| Disposal Method | Dispose of as special waste via a licensed disposal company. | [3][4][5][6] |
| Containerization | Keep in suitable, closed containers for disposal. | [2] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through a licensed and approved waste disposal facility. Direct disposal into drains or the environment is strictly prohibited[2].
Experimental Protocol for Waste Packaging:
-
Select a Designated Area: Conduct the waste packaging in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks[7].
-
Prepare the Waste Container: Obtain a clearly labeled, sealable, and chemically resistant waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols.
-
Inerting the Chemical: To prevent dispersal of the fine powder, carefully mix the this compound waste with an inert absorbent material such as sand or vermiculite[3]. This should be done in a manner that avoids generating dust.
-
Transfer to Waste Container: Carefully transfer the mixture into the prepared hazardous waste container.
-
Seal and Decontaminate: Securely seal the container. Decontaminate the exterior of the container and any tools used during the process with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Storage Pending Disposal: Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials, until it is collected by a licensed waste disposal service.
-
Documentation: Maintain a log of the chemical waste, including the quantity and date of disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
Essential Safety and Operational Guide for Handling Potassium 4-fluorophenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Potassium 4-fluorophenyltrifluoroborate (CAS No: 192863-35-7). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is also a combustible solid.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose | Standard |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of airborne particles. | NIOSH (US) |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield should be worn in addition to goggles when a splash hazard is present. | To protect eyes and face from dust particles and splashes. | ANSI Z87.1 |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double gloving may be necessary for added protection. | To prevent skin contact with the chemical. | EN 374 |
| Body Protection | A lab coat or chemical-resistant overalls. | To protect skin and clothing from spills and contamination. | N/A |
| Foot Protection | Closed-toe shoes. | To protect feet from spills and falling objects. | N/A |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural steps for weighing, transferring, and dissolving this compound to ensure safe and accurate handling.
2.1. Weighing the Compound
-
Preparation: Before handling the chemical, ensure you are wearing all the required PPE as detailed in Table 1. Work within a certified chemical fume hood to minimize inhalation exposure.
-
Tare the Balance: Place a clean weighing boat or paper on the analytical balance and press the "tare" or "zero" button.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the reagent bottle to the weighing boat. Avoid generating dust.
-
Record Mass: Once the desired amount is weighed, record the exact mass from the balance.
-
Clean-up: Immediately clean any spills on the balance or surrounding area using a brush and dustpan. Dispose of the collected material as hazardous waste.
2.2. Transferring the Compound
-
Direct Transfer (Wide-Mouthed Vessels): If transferring to a beaker or a wide-mouthed flask, carefully pour the weighed solid from the weighing boat directly into the vessel.
-
Indirect Transfer (Narrow-Mouthed Vessels): For transferring into a container with a narrow opening, such as a test tube or a round-bottom flask, create a chute by folding a piece of weighing paper. Place the weighed solid onto the paper and gently slide it into the vessel.
-
Transporting: When moving the chemical between different lab locations, use a secondary container, such as a bottle carrier or a cart with side panels, to prevent spills in case of an accident.[2][3][4]
2.3. Dissolving the Compound
-
Solvent Addition: Place the vessel containing the weighed solid on a magnetic stir plate within a fume hood. Add the desired solvent to the vessel gradually while stirring to facilitate dissolution.
-
Complete Dissolution: Continue stirring until the solid is completely dissolved. If necessary, gently warm the solution, keeping in mind the flammability of the solvent.
-
Quantitative Transfer: To ensure all the weighed compound is transferred, rinse the weighing boat or paper with a small amount of the solvent and add the rinsing to the main solution.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
3.1. Waste Segregation
-
Solid Waste: Unused or spilled this compound should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.
-
Contaminated Materials: Used weighing paper, gloves, and other contaminated disposable materials should be placed in a designated solid hazardous waste container.
3.2. Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Combustible Solid).
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5] Boron and fluoride-containing compounds are subject to specific disposal regulations.[6]
Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Safe Transport of Chemicals | Wittenberg University [wittenberg.edu]
- 3. Chemical Storage, Compatibility, and Transfer | Environmental Health and Safety | Brown University [ehs.brown.edu]
- 4. 7.10 Transporting Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. fishersci.com [fishersci.com]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
